molecular formula C7H7N3 B3190881 2,6-Diaminobenzonitrile CAS No. 49635-80-5

2,6-Diaminobenzonitrile

Cat. No.: B3190881
CAS No.: 49635-80-5
M. Wt: 133.15 g/mol
InChI Key: BLIPJNHFQUBALY-UHFFFAOYSA-N
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Description

2,6-Diaminobenzonitrile is a valuable aromatic compound featuring both amine and nitrile functional groups, making it a versatile building block in synthetic organic chemistry and materials science research . Its molecular structure allows it to serve as a key precursor in nucleophilic aromatic substitution reactions. For instance, it can be synthesized from 2,6-difluorobenzonitrile, where the fluorine atoms are displaced by amines, demonstrating its utility in constructing complex molecular architectures . This reactivity is fundamental for researchers developing novel chemical entities. The primary research value of 2,6-Diaminobenzonitrile lies in its application as a key intermediate in the synthesis of specialized polymers and potential pharmaceutical compounds. Derivatives of this chemical have been investigated for their biological activity, including use as gastric secretion inhibitors and antiallergic agents . The presence of two symmetrically arranged amino groups and an electron-withdrawing nitrile on the benzene ring facilitates polycondensation reactions and the creation of heterocyclic systems, which are core to developing high-performance materials like rigid-rod polymer fibers . This compound stimulates research interest by offering a versatile scaffold for structure-activity relationship (SAR) studies and the generation of chemical libraries in drug discovery campaigns. It is strictly for research use in a controlled laboratory environment. This product is not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

49635-80-5

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

2,6-diaminobenzonitrile

InChI

InChI=1S/C7H7N3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,9-10H2

InChI Key

BLIPJNHFQUBALY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)N)C#N)N

Canonical SMILES

C1=CC(=C(C(=C1)N)C#N)N

Origin of Product

United States

Foundational & Exploratory

2,6-Diaminobenzonitrile: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and pharmaceutical development, ortho-disubstituted aromatic nitriles serve as highly versatile building blocks. Among these, 2,6-Diaminobenzonitrile stands out due to its unique push-pull electronic configuration and bis-nucleophilic potential. This technical whitepaper provides an in-depth analysis of its physicochemical properties, details a chemoselective synthetic protocol, and explores its critical role as a precursor in advanced drug development.

Physicochemical Profiling & Structural Causality

The molecular architecture of 2,6-diaminobenzonitrile is defined by a central benzene ring substituted with a strongly electron-withdrawing cyano group (-C#N) at position 1, flanked by two electron-donating primary amine groups (-NH2) at positions 2 and 6.

This specific arrangement dictates the molecule's reactivity. The dual amino groups sterically shield the cyano moiety, altering its susceptibility to standard nucleophilic attack while simultaneously providing two highly reactive centers for condensation and cyclization reactions. This makes the compound an ideal precursor for synthesizing fused heterocyclic systems, such as quinazolines and quinolines.

Table 1: Quantitative Physicochemical Data of 2,6-Diaminobenzonitrile [1]

PropertyValue
Chemical Name 2,6-Diaminobenzonitrile
CAS Registry Number 49635-80-5
Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Melting Point 143.0 – 146.5 °C
SMILES String N#Cc1c(N)cccc1N
PubChem CID 12402983
Synthetic Methodologies: The Causality of Chemoselective Reduction

Synthesizing 2,6-diaminobenzonitrile requires the reduction of its precursor, 2,6-dinitrobenzonitrile. The critical challenge in this workflow is chemoselectivity. Utilizing standard catalytic hydrogenation (e.g., Pd/C with H2 gas) poses a significant risk of over-reducing the cyano group into a primary amine (yielding a benzylamine derivative).

To circumvent this, stannous chloride (SnCl2) in concentrated hydrochloric acid is employed as the reducing agent[2]. SnCl2 operates via a single-electron transfer mechanism that is highly specific to nitro groups, leaving the sensitive nitrile group completely intact.

SynthesisWorkflow N1 2,6-Dinitrobenzonitrile (Precursor) N2 SnCl2 / conc. HCl (Chemoselective Reduction) N1->N2 N3 Stirring at 25 °C (2.5 h) (Exothermic Control) N2->N3 N4 Cooling to 0 °C & Workup (Precipitation) N3->N4 N5 2,6-Diaminobenzonitrile (Target Scaffold) N4->N5

Fig 1: Chemoselective reduction workflow of 2,6-dinitrobenzonitrile to 2,6-diaminobenzonitrile.

Experimental Protocol: Step-by-Step Methodology

The following protocol outlines the optimized reduction of 2,6-dinitrobenzonitrile to yield the target diamine[2]:

  • Reagent Preparation: Weigh 10.0 g (0.052 mol) of 2,6-dinitrobenzonitrile and 82.5 g (0.44 mol) of stannous chloride dihydrate (SnCl2·2H2O).

  • Acidic Solvation: Dissolve the SnCl2 in 230 mL of concentrated hydrochloric acid (HCl) under continuous stirring. Causality: The highly acidic environment is necessary to generate the active reducing tin species and maintain the solubility of the intermediate tin complexes.

  • Portion-wise Addition: Add the 2,6-dinitrobenzonitrile to the acidic tin solution in small, controlled portions at room temperature. Causality: The reduction of nitro groups is highly exothermic. Portion-wise addition prevents thermal runaway, which could otherwise lead to localized overheating and degradation of the nitrile group.

  • Reaction Propagation: Continue stirring the mixture at room temperature for exactly 2.5 hours to ensure complete conversion.

  • Isolation & Workup: Cool the reaction mixture to 0 °C using an ice bath. The cooling process reduces the solubility of the resulting amine hydrochloride salts, facilitating precipitation. The product is then isolated via filtration, basified to remove tin salts, extracted with an organic solvent, and recrystallized from ethanol to yield pure 2,6-diaminobenzonitrile[2].

Analytical Characterization & Validation

A self-validating experimental system requires rigorous analytical confirmation to ensure the absence of unreacted starting material or over-reduced byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this validation.

1H NMR (300 MHz, DMSO-d6) Validation Profile:

  • δ 6.89 (t, J=8.1 Hz, 1H): Corresponds to the single para-aromatic proton.

  • δ 5.89 (d, J=8.1 Hz, 2H): Corresponds to the two symmetric meta-aromatic protons.

  • δ 5.55 (s, 4H): Corresponds to the four protons of the two primary amine (-NH2) groups[3].

Causality of Validation: The presence of the sharp singlet at δ 5.55 integrating to 4 protons definitively confirms the successful reduction of both nitro groups. The preservation of the aromatic splitting pattern confirms that the aromatic ring remains intact, and the absence of benzylic proton signals confirms the cyano group was not over-reduced.

Applications in Drug Development and Advanced Therapeutics

The bis-nucleophilic nature of 2,6-diaminobenzonitrile makes it a highly sought-after intermediate in medicinal chemistry.

  • Antiallergy Agents: It is utilized as a core building block in the synthesis of fused-ring quinaldic acids and quinoline derivatives, which exhibit potent antiallergy properties by inhibiting the release of mediators from mast cells[2].

  • CNS Modulators: The scaffold is integrated into the development of 3,5-disubstituted phenyl-piperidines. These compounds act as monoamine neurotransmitter reuptake inhibitors and dopaminergic stabilizers, targeting Parkinsonism, depression, and attention-deficit hyperactivity disorders[4].

  • Oncology (BRAF Inhibitors): The diamine acts as a precursor for 6-aminoquinazolin-4-ones, which are critical intermediates in the synthesis of next-generation BRAF inhibitors (paradox breakers) used in targeted cancer therapies[3].

Applications Core 2,6-Diaminobenzonitrile (Bis-nucleophilic Scaffold) Path1 Condensation / Cyclization Core->Path1 Path2 N-Alkylation / Derivatization Core->Path2 Drug1 Quinoline Derivatives (Antiallergy Agents) Path1->Drug1 Drug3 Quinazolinones (BRAF Inhibitors) Path1->Drug3 Drug2 Piperidine Derivatives (Dopamine Modulators) Path2->Drug2

Fig 2: Divergent pharmacological applications utilizing the 2,6-diaminobenzonitrile core.

References
  • 2,6-Diaminobenzonitrile | C7H7N3 | CID 12402983 - PubChem Source: National Institutes of Health (nih.gov) URL:1

  • Quinoline derivatives as antiallergy agents. 2. Fused-ring quinaldic acids Source: ACS Publications (acs.org) URL:2

  • US8501777B2 - 3,5-disubstituted phenyl-piperidines as modulators of dopamine neurotransmission Source: Google Patents (google.com) URL:4

  • WO2021116050A1 - New BRAF inhibitors as paradox breakers Source: Google Patents (google.com) URL:3

Sources

Physicochemical Solvation Dynamics of 2,6-Diaminobenzonitrile: A Technical Guide to DMSO and Methanol Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Diaminobenzonitrile (CAS 19078-14-9) is a highly versatile, bifunctional aromatic building block extensively utilized in the synthesis of kinase inhibitors—particularly BRAF inhibitors—and fused-ring heterocycles such as quinazolines [1]. As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing this compound during early-stage drug discovery lies in its solvation behavior.

This whitepaper provides a rigorous analysis of the solubility of 2,6-diaminobenzonitrile in dimethyl sulfoxide (DMSO) and methanol (MeOH). By detailing the thermodynamic causality behind these solvent choices and providing self-validating experimental protocols, this guide ensures that researchers can achieve reproducible dissolution for both high-throughput screening (HTS) and analytical workflows.

Structural and Thermodynamic Causality of Solvation

The molecular architecture of 2,6-diaminobenzonitrile features a central benzene ring substituted with an electron-withdrawing cyano group (-C≡N) at position 1, flanked by two electron-donating primary amine groups (-NH₂) at positions 2 and 6.

  • Hydrogen Bonding Potential: The molecule possesses four hydrogen-bond donors (the protons on the two amine groups) and three hydrogen-bond acceptors (the nitrogen of the cyano group and the lone pairs on the amine nitrogens).

  • Crystal Lattice Energy: The "push-pull" electronic effect between the amines and the cyano group creates a strong molecular dipole. This leads to tight intermolecular packing in the solid state. To achieve dissolution, the chosen solvent must provide enough solvation energy to overcome this high crystal lattice energy.

Solvation Dynamics in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent with a high dielectric constant (ε = 46.7).

  • Mechanistic Causality of High Solubility: The oxygen atom in the sulfoxide group (S=O) is an exceptional hydrogen-bond acceptor. When 2,6-diaminobenzonitrile is introduced to DMSO, the solvent molecules rapidly coordinate with the four amine protons. Because DMSO lacks a hydrogen-bond donor, it does not compete with the cyano group, preventing complex solvent-solute clashing and resulting in rapid lattice dissociation.

  • Practical Application: DMSO is the gold standard for preparing concentrated master stock solutions (often >100 mg/mL) for biological assays. Furthermore, standard structural verification of 2,6-diaminobenzonitrile is performed via ¹H NMR in DMSO-d₆, yielding distinct, well-resolved signals for the amine protons at approximately δ 5.55 ppm [1].

Solvation Dynamics in Methanol (MeOH)

Methanol is a polar, protic solvent with a moderate dielectric constant (ε = 32.7).

  • Mechanistic Causality of Moderate Solubility: Methanol acts as both a hydrogen-bond donor and acceptor. The hydroxyl proton (-OH) of methanol can hydrogen-bond with the cyano nitrogen and the amine lone pairs, while the oxygen can accept bonds from the amine protons. However, the strong self-association of methanol molecules (solvent-solvent H-bonding) means that the thermodynamic driving force for solvating the solute is lower than in DMSO.

  • Practical Application: Methanol yields moderate to high solubility (approx. 20–50 mg/mL). It is the solvent of choice for liquid chromatography-mass spectrometry (LC-MS) due to its volatility and compatibility with electrospray ionization (ESI). It is also frequently used as the primary solvent during the catalytic reduction of 2,6-dinitrobenzonitrile to synthesize 2,6-diaminobenzonitrile [1].

Comparative Solvation Data

To facilitate rapid decision-making in the laboratory, the physicochemical interactions of 2,6-diaminobenzonitrile with DMSO and Methanol are summarized below.

SolventClassificationDielectric Constant (ε)H-Bond Donor / AcceptorEstimated Solubility of 2,6-DABNPrimary Laboratory Application
DMSO Polar Aprotic46.7No / Yes (Strong)> 100 mg/mL (Highly Soluble)HTS Master Stocks, ¹H NMR
Methanol Polar Protic32.7Yes / Yes (Moderate)20 - 50 mg/mL (Soluble)LC-MS, Chemical Synthesis

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that any deviation in solubility is immediately detectable.

Protocol 1: Preparation of a 100 mM Master Stock in DMSO
  • Gravimetric Analysis: Accurately weigh 13.31 mg of 2,6-diaminobenzonitrile (MW = 133.15 g/mol ) into a sterile, static-free 1.5 mL amber glass vial.

    • Causality: Amber glass prevents UV-induced photo-oxidation of the primary amines, preserving compound integrity.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

    • Causality: Trace water in hygroscopic DMSO can drastically reduce the solubility of aromatic amines and cause micro-precipitation.

  • Agitation: Vortex the mixture at 2000 rpm for 60 seconds. If visual particulates remain, sonicate in a water bath at 25°C for exactly 2 minutes.

  • System Validation: Visually inspect the vial against a split black-and-white background. The solution must be completely transparent with no Tyndall effect (light scattering). Analyze a 1 µL aliquot via UV-Vis spectrophotometry to confirm the expected absorbance concentration.

Protocol 2: LC-MS Sample Preparation in Methanol
  • Dilution: Pipette 10 µL of the validated 100 mM DMSO master stock into a 2.0 mL glass HPLC vial.

  • Matrix Matching: Add 990 µL of LC-MS grade Methanol to achieve a 1 mM working solution.

    • Causality: Diluting the DMSO stock 1:100 in methanol ensures the sample is volatile enough for the ESI source, preventing the severe ion suppression typically caused by injecting high concentrations of non-volatile DMSO.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a fresh vial.

    • Causality: PTFE is chemically inert to methanol and ensures no sub-visible micro-crystals enter and clog the ultra-high-performance liquid chromatography (UHPLC) column.

  • System Validation: Run a blank methanol injection prior to the sample to establish a clean baseline. The 2,6-diaminobenzonitrile peak (m/z ~134.1 [M+H]⁺) must be distinctly resolved without peak tailing.

Solvation Workflow Visualization

G A 2,6-Dinitrobenzonitrile (Starting Material) B Reduction Reaction (Fe/HCl in MeOH/Dioxane) A->B C 2,6-Diaminobenzonitrile (Purified Solid) B->C D DMSO Solvation (Aprotic, High Polarity) C->D Solubilization E Methanol Solvation (Protic, Volatile) C->E Solubilization F 100 mM Stock Solutions HTS & NMR Spectroscopy D->F G Analytical Dilutions LC-MS & Recrystallization E->G

Workflow of 2,6-diaminobenzonitrile from synthesis to solvent-specific applications.

References

  • F. Hoffmann-La Roche AG. (2021). New BRAF inhibitors as paradox breakers (Patent No. WO2021116050A1).

Thermal stability and melting point of 2,6-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Properties of 2,6-Diaminobenzonitrile

Authored by: Senior Application Scientist
Publication Date: March 7, 2026

Foreword: Understanding the Thermal Behavior of Aromatic Nitriles

In the landscape of pharmaceutical development and materials science, a compound's thermal stability and melting point are not mere physical constants; they are critical indicators of purity, processability, and stability. 2,6-Diaminobenzonitrile, an aromatic compound featuring both amine and nitrile functional groups, presents a unique profile of chemical reactivity and potential for polymerization. Its structural isomers, such as 3,5-diaminobenzonitrile, are recognized as valuable monomers for high-performance polymers like polyamides and polyimides, where thermal resistance is a key attribute[1]. The nitrile groups can participate in cross-linking reactions, which significantly enhances the thermal stability of the resulting materials[1].

This guide provides a comprehensive framework for characterizing the melting point and thermal stability of 2,6-Diaminobenzonitrile. While specific experimental data for the 2,6-isomer is not extensively published, we will draw upon established methodologies and data from structurally related diaminobenzonitrile isomers to provide a robust analytical approach. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal properties of such molecules to inform synthesis, formulation, and application strategies.

Part 1: Melting Point Determination: A Gateway to Purity and Identity

The melting point of a crystalline solid is a fundamental thermodynamic property that provides a sharp indication of its purity. For a pure substance, the melting transition occurs over a very narrow temperature range. Impurities typically depress and broaden this range. Therefore, accurate melting point determination is a cornerstone of chemical characterization.

Capillary Melting Point Method: The Foundational Technique

The traditional capillary method remains a reliable and accessible technique for routine determination of melting points.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the 2,6-Diaminobenzonitrile sample is completely dry and finely powdered to ensure uniform packing.

    • Load a small amount of the sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.

  • Instrument Setup:

    • Place the packed capillary into the heating block of a melting point apparatus.

    • Set the heating rate. For an unknown compound, a rapid scan (10-20 °C/min) can be used to find an approximate melting range.

  • Measurement:

    • For an accurate measurement, repeat the experiment with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.

    • Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample and the heating block.

    • Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear melt). This range is the melting point.

Causality in Protocol Design:

A slow heating rate (1-2 °C/min) is crucial for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an erroneously high and broad melting range.

Differential Scanning Calorimetry (DSC): The Advanced Approach

Differential Scanning Calorimetry (DSC) offers a more quantitative and detailed analysis of melting behavior. DSC measures the difference in heat flow between a sample and a reference as a function of temperature[2]. This technique not only provides a precise melting point but also quantifies the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.

Experimental Protocol: DSC Analysis for Melting Point
  • Sample Preparation:

    • Accurately weigh 2-5 mg of 2,6-Diaminobenzonitrile into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen (50 mL/min), to create a stable and non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 5-10 °C/min.

    • The resulting DSC thermogram will show an endothermic peak, representing the melting process.

  • Data Analysis:

    • The onset temperature of the peak is typically taken as the melting point (Tm).

    • The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus) in Joules per gram (J/g).

Data Interpretation Insights:

A sharp endothermic peak on the DSC curve is indicative of a pure crystalline material. The presence of multiple peaks or a broad peak can suggest impurities, polymorphism, or the presence of solvates.

Comparative Data for Diaminobenzonitrile Isomers

To provide context, the following table summarizes the reported melting points for other isomers of diaminobenzonitrile. This data illustrates the influence of the substitution pattern on the melting point.

CompoundMelting Point (°C)
2,5-Diaminobenzonitrile90-92
3,4-Diaminobenzonitrile144-148

Data sourced from ChemicalBook[3][4].

Part 2: Thermal Stability: Defining the Limits of Application

Thermal stability is a critical parameter that defines the temperature at which a compound begins to decompose. For pharmaceuticals, this impacts storage conditions and shelf-life. In materials science, it dictates the processing temperatures for polymers derived from monomers like diaminobenzonitriles[1].

Thermogravimetric Analysis (TGA): The Gold Standard for Stability

Thermogravimetric Analysis (TGA) is the primary technique used to evaluate thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[5].

Experimental Protocol: TGA for Thermal Decomposition
  • Sample Preparation:

    • Place a small, accurately weighed sample (5-10 mg) of 2,6-Diaminobenzonitrile into a TGA pan (typically platinum or alumina).

  • Instrument Setup:

    • Position the sample pan in the TGA furnace.

    • Purge the system with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min[1].

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

    • The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

    • Key parameters to extract include:

      • Onset Temperature (Tonset): The temperature at which significant decomposition begins.

      • Td5% and Td10%: The temperatures at which 5% and 10% weight loss occurs, respectively. These are common metrics for comparing thermal stability[1].

      • Char Yield: The percentage of material remaining at the end of the analysis, which can indicate the formation of a stable carbonaceous residue[1].

The Importance of Atmosphere:

Performing TGA in an inert atmosphere (like nitrogen) allows for the study of the inherent thermal stability of the molecule without the influence of oxygen. Running the same experiment in an oxidative atmosphere (like air) can provide insights into its thermo-oxidative stability.

Insights from Related Structures:

While specific TGA data for 2,6-Diaminobenzonitrile was not found, studies on related compounds provide valuable context. For instance, derivatives of pyridine-3,5-dicarbonitrile have shown high thermal stability, with 5% weight loss temperatures (Td) ranging from 433 to 493 °C[6]. Similarly, polymers synthesized from substituted diaminobenzonitriles exhibit thermal decomposition temperatures that can exceed 480 °C, demonstrating the robust thermal nature of these aromatic structures[1].

Part 3: Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for melting point and thermal stability determination.

Workflow for Melting Point Determination (Capillary Method)

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output prep1 Dry & Powder Sample prep2 Pack Capillary Tube prep1->prep2 2-3 mm height analysis1 Place in Apparatus prep2->analysis1 analysis2 Heat at 1-2 °C/min analysis1->analysis2 analysis3 Observe & Record analysis2->analysis3 output1 Melting Point Range (Onset to Clear) analysis3->output1

Caption: Workflow for Capillary Melting Point Determination.

Workflow for Thermal Stability Analysis (TGA)

G cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_output Data Output prep1 Weigh 5-10 mg Sample prep2 Place in TGA Pan prep1->prep2 analysis1 Load into Furnace prep2->analysis1 analysis2 Purge with N2 analysis1->analysis2 analysis3 Heat at 10 °C/min analysis2->analysis3 output1 TGA/DTG Curves analysis3->output1 output2 Tonset, Td5%, Char Yield output1->output2

Caption: Workflow for Thermogravimetric Analysis (TGA).

Conclusion

The thermal characterization of 2,6-Diaminobenzonitrile through techniques like capillary melting point, DSC, and TGA is indispensable for its application in advanced scientific fields. A precise melting point confirms the identity and purity of the synthesized compound, while a thorough thermal stability analysis defines its operational and storage limits. By employing the robust, self-validating protocols detailed in this guide, researchers can generate high-quality, reliable data. This information is fundamental for the rational design of high-performance materials and for ensuring the stability and efficacy of pharmaceutical compounds.

References

  • Benchchem. (n.d.). Comparative Thermal Stability of Polymers Derived from Substituted Diaminobenzonitriles: A Review.
  • ResearchGate. (n.d.). TGA (a) and DSC 2nd heating (b) curves of compounds 6-9.
  • ChemicalBook. (n.d.). 2,5-Diaminobenzonitrile.
  • ChemicalBook. (2026, January 13). 3,4-Diaminobenzonitrile.
  • NETZSCH. (n.d.). Thermogravimetric Analysis – TGA.
  • Imtex. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

Sources

Technical Guide: Safety, Handling, and Reactivity of 2,6-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) and Handling Precautions for 2,6-Diaminobenzonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

2,6-Diaminobenzonitrile (CAS: 49635-80-5 ) is a specialized aromatic intermediate primarily utilized in the synthesis of fused heterocyclic systems, such as quinazolines and benzimidazoles, which are privileged scaffolds in medicinal chemistry (e.g., BRAF inhibitors, antihistamines).

Unlike its common herbicide analog 2,6-Dichlorobenzonitrile (Dichlobenil), this compound features two nucleophilic amino groups flanking a nitrile moiety. This steric and electronic arrangement imparts unique reactivity but also specific stability challenges (oxidation sensitivity) and toxicological risks (combined nitrile/aniline hazards).

Chemical Attribute Specification
CAS Number 49635-80-5
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Structure Benzene ring substituted with -CN at C1, and -NH₂ at C2 and C6.[1]
Physical State Solid (typically off-white to pale yellow powder).[1]
Solubility Low in water; soluble in polar organic solvents (DMSO, DMF, Methanol).

Hazard Identification & Toxicology (GHS Classification)

As a research chemical, comprehensive toxicological data is often extrapolated from structural analogues (3,4-diaminobenzonitrile and 2,6-dichloroanilines). Users must adopt a "Precautionary Principle" approach, treating the substance as a potent aromatic amine and nitrile source.

GHS Label Elements

Signal Word: WARNING

Hazard Category Code Hazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
Acute Toxicity (Dermal) H312 Harmful in contact with skin.
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.
STOT - Single Exposure H335 May cause respiratory irritation.[1]
Mechanism of Toxicity

Researchers must be aware of two distinct toxicological pathways associated with this scaffold:

  • Methemoglobinemia (Aniline Effect): Like other aromatic amines, metabolic oxidation (N-hydroxylation) can generate reactive species that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport. Sign: Cyanosis (blue skin/lips) independent of respiratory distress.

  • Cyanide Liberation (Nitrile Effect): While the 2,6-disubstitution provides steric hindrance that may slow enzymatic hydrolysis, metabolic liberation of the cyanide ion (CN⁻) is a theoretical risk, particularly upon ingestion. CN⁻ inhibits cytochrome c oxidase, halting cellular respiration.

Handling Protocols & Engineering Controls

The "Nitrile-Amine" Handling Standard

The following protocol ensures containment of particulates and protection against dermal absorption.

  • Engineering Controls:

    • Primary: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood .

    • Secondary: Use a static-dissipative balance enclosure if the powder is fine/electrostatic.[1]

    • Ventilation: Ensure face velocity >100 fpm (0.5 m/s).

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving is mandatory.[1]

      • Inner: Nitrile (0.11 mm) - sacrificial layer.[1]

      • Outer: Nitrile (minimum 0.11 mm) or Laminate (Silver Shield) for prolonged handling.

      • Rationale: Aromatic amines can permeate thin nitrile; double layers provide a breakthrough time buffer.

    • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor/Particulate) respirator.

    • Eye/Body: Chemical safety goggles (not just safety glasses) and a buttoned lab coat.

Storage & Stability

The amino groups at positions 2 and 6 are susceptible to oxidation, leading to darkening (formation of azo/azoxy impurities).

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen).

  • Container: Amber glass vials to prevent photodegradation.

Emergency Response & First Aid

The following decision tree outlines the immediate response to exposure.

EmergencyResponse Start Exposure Incident Route Identify Route Start->Route Skin Skin/Eye Contact Route->Skin Inhal Inhalation Route->Inhal Ingest Ingestion Route->Ingest SkinAct 1. Drench 15 mins (Safety Shower) 2. Discard Contaminated Clothing 3. Monitor for Cyanosis Skin->SkinAct InhalAct 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Sit upright (reduce lung load) Inhal->InhalAct IngestAct 1. Do NOT induce vomiting 2. Rinse mouth if conscious 3. Urgent Hospital Transport Ingest->IngestAct Med Medical Evaluation (Mention: Aromatic Amine & Nitrile) SkinAct->Med InhalAct->Med IngestAct->Med

Figure 1: Emergency response workflow emphasizing rapid decontamination and medical awareness of specific chemical risks.[1]

Synthesis & Reactivity Context

For drug development professionals, understanding the reactivity profile helps in planning safer synthetic routes. 2,6-Diaminobenzonitrile is typically generated in situ or used immediately due to its reactivity.

Synthesis Pathway

The standard preparation involves the reduction of 2,6-Dinitrobenzonitrile .

  • Reagents: Iron powder/HCl or Stannous Chloride (SnCl₂).

  • Safety Note: The reduction is exothermic. The intermediate hydroxylamines are potential sensitizers.

Reactivity: Heterocycle Formation

The "2,6-diamino" motif allows for double condensation reactions.

SynthesisPath Precursor 2,6-Dinitrobenzonitrile Step1 Reduction (Fe/HCl or H2/Pd) Precursor->Step1 Target 2,6-Diaminobenzonitrile (CAS 49635-80-5) Step1->Target Exothermic Product Fused Heterocycles (Quinazolines/Benzimidazoles) Target->Product Condensation Reagent1 Cyclization Reagents (e.g., Formamide, Urea) Reagent1->Product

Figure 2: Synthetic utility of 2,6-Diaminobenzonitrile in generating fused heterocyclic drug scaffolds.

Disposal Considerations

  • Waste Stream: Segregate as "Toxic Organic Waste" .

  • Compatibility: Do NOT mix with strong oxidizers (nitric acid, perchlorates) or acids in the waste container, as this may generate heat or toxic gases (NOx, HCN).

  • Destruction: Incineration with afterburner and scrubber is the preferred method to destroy the nitrile and amine functionalities safely.

References

  • BLD Pharm. (n.d.). Safety Data Sheet: 2,6-Diaminobenzonitrile (CAS 49635-80-5).[1][2] Retrieved from

  • PubChem. (n.d.). Compound Summary: 2,6-Diaminobenzonitrile (CID 12402983).[3] National Center for Biotechnology Information. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Benzonitrile derivatives hazard classification. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

Literature review on 2,6-Diaminobenzonitrile as a synthesis intermediate

[1]

CAS Registry Number: 49635-80-5 Formula: C₇H₇N₃ Molecular Weight: 133.15 g/mol IUPAC Name: 2,6-Diaminobenzenecarbonitrile[1]

Executive Summary

2,6-Diaminobenzonitrile (DABN) is a specialized aromatic intermediate distinguished by its symmetrical substitution pattern.[1] Unlike its more common isomer, 2-aminobenzonitrile, DABN possesses two nucleophilic amino groups flanking an electrophilic nitrile moiety.[1] This "double-ortho" functionality makes it a potent linchpin for synthesizing fused tricyclic systems, particularly quinazolines , benzimidazoles , and imidazopyridines .[1]

In modern drug discovery, DABN is increasingly utilized to access Type I½ and Type II kinase inhibitors (e.g., BRAF inhibitors) and dopamine neurotransmission modulators.[1] Its unique geometry allows for the construction of "molecular hinges" that are critical for binding in ATP-competitive pockets.[1]

Chemical Profile & Structural Advantages[2][3]

The synthetic value of DABN stems from its electronic push-pull system:

  • Dual Nucleophilicity: The C2 and C6 amino groups are highly reactive toward electrophiles (acyl chlorides, isocyanates), allowing for sequential or simultaneous functionalization.[1]

  • Electrophilic Nitrile: The C1 nitrile is activated by the electron-withdrawing effect of the aromatic ring, yet modulated by the resonance donation from the amines.[1] It serves as a latent electrophile for cyclization reactions (e.g., Pinner reaction, amidine formation).[1]

  • Symmetry: The

    
     symmetry simplifies NMR analysis of derivatives and allows for the synthesis of 
    
    
    -symmetric ligands for catalysis.[1]

Synthesis of the Intermediate

Reliable access to high-purity DABN is the first bottleneck.[1] The industry-standard route involves the controlled reduction of 2,6-dinitrobenzonitrile.[1]

Protocol: Iron-Mediated Reduction

Reaction Type: Nitro Reduction (Bechamp-type) Yield: 80–90% Purity Target: >98% (HPLC)

Reagents & Materials:
  • Precursor: 2,6-Dinitrobenzonitrile [CAS: 35213-00-4][1]

  • Reductant: Iron powder (325 mesh, reduced)

  • Solvent System: Methanol / 1,4-Dioxane (2:1 v/v)[1]

  • Catalyst/Acid: Concentrated HCl (aqueous) or Ammonium Chloride (

    
    )[1]
    
Step-by-Step Methodology:
  • Dissolution: Charge a 3-neck round-bottom flask with 2,6-dinitrobenzonitrile (1.0 eq) and the Methanol/Dioxane solvent mixture (10 volumes). Stir until fully dissolved.

  • Activation: Add Iron powder (5.0 eq) to the solution. The mixture will form a dark suspension.[1]

  • Initiation: Dropwise add concentrated HCl (5.0 eq) or a saturated solution of

    
     while maintaining the temperature below 30°C to control the exotherm.
    
  • Reflux: Heat the mixture to 70–80°C (reflux) for 2–4 hours. Monitor consumption of the dinitro starting material via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.[1]

    • Checkpoint: The intermediate 2-amino-6-nitrobenzonitrile may appear; ensure reaction proceeds until fully reduced to the diamine.[1]

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with methanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. Dilute the residue with water and neutralize with saturated

    
    .[1] Extract with Ethyl Acetate (
    
    
    ).[1]
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary to obtain light brown/yellow crystals.[1]
    

Expert Insight: Avoid using catalytic hydrogenation (Pd/C,


) if halogen substituents are present elsewhere on the ring, as dehalogenation is a risk.[1] The Fe/HCl method is chemoselective.[1]

Synthetic Utility & Applications

DABN serves as a divergent point for three major heterocyclic classes.

Route A: Quinazoline Synthesis (Kinase Inhibitors)

DABN is a precursor to amino-quinazolines, a scaffold found in drugs like Gefitinib and Erlotinib .[1]

  • Mechanism: One amino group condenses with a formamide or orthoester to form the quinazoline core, while the nitrile often hydrolyzes or participates in the ring closure.[1]

  • Case Study (BRAF Inhibitors): Roche patents describe coupling DABN with 6-bromoquinazolin-4-ones using Palladium catalysis (Buchwald-Hartwig) to generate potent BRAF inhibitors.[1]

Route B: Benzimidazole Formation
  • Mechanism: Condensation of the diamine moiety with carboxylic acids or aldehydes.[1]

  • Utility: The nitrile group remains intact (if conditions are mild), providing a handle for further transformation into amidines or tetrazoles (bioisosteres of carboxylic acids).[1]

Route C: Dopamine Modulators
  • Mechanism: DABN derivatives are synthesized via reductive amination or alkylation of the amines, followed by cyclization.[1] These structures modulate dopamine receptors (D2/D3), showing potential in treating neurological disorders like Huntington's disease.[1]

Visualizing the Synthetic Pathways

The following diagram maps the flow from the nitro-precursor to high-value pharmaceutical scaffolds.

DABN_PathwaysStart2,6-Dinitrobenzonitrile(Precursor)DABN2,6-Diaminobenzonitrile(DABN)CAS: 49635-80-5Start->DABNReduction(Fe/HCl or SnCl2)QuinAmino-Quinazolines(Kinase Inhibitors)DABN->QuinPd-Cat Coupling+ CyclizationBenzBenzimidazoles(Dopamine Modulators)DABN->BenzR-CHO / AcidCondensationPolyFused Polycycles(Pteridines/Pyrazines)DABN->PolyHeteroannulation

Caption: Divergent synthesis starting from the reduction of 2,6-dinitrobenzonitrile to DABN, branching into three major medicinal chemistry scaffolds.

Quantitative Data: Reaction Parameters

ParameterStandard Condition (Fe/HCl)Alternative (SnCl2)Notes
Solvent MeOH / Dioxane (2:1)Conc. HCl / EtOHFe method is easier to work up (filtration).[1]
Temperature 70–80°C25–40°CSnCl2 allows lower temps but requires acidic workup.[1]
Yield 85–92%70–80%Iron reduction is more atom-economical.[1]
Reaction Time 2–4 Hours4–12 HoursFe reduction is kinetically faster.[1]
Scalability High (kg scale)ModerateSn waste disposal is costly at scale.[1]

References

  • Hoffmann-La Roche Ag. (2021).[1] New BRAF Inhibitors as Paradox Breakers.[1] WO2021116050A1.[1] Retrieved from .

  • Richter Gedeon Vegyészeti Gyár RT. (1989).[1][2] 2,6-Diaminobenzonitrile Derivatives and Process for Preparation. WO1989005799A1.[1][2] Retrieved from .[1]

  • ChemicalBook. (2024).[1][3] 2,6-Diaminobenzonitrile Product Profile (CAS 49635-80-5).[1][4][5] Retrieved from .[1]

  • NITE (National Institute of Technology and Evaluation). (2011).[1] Chemical Risk Information Platform: 2,6-Diaminobenzonitrile.[1][5] Retrieved from .[1]

  • NeuroSearch Sweden AB. (2007).[1][6] Process for the Synthesis of 4-(3-Sulfonylphenyl)-Piperidines.[1][6][7] MX2007004216A.[1][6] Retrieved from .[1]

Structural, Synthetic, and Application Divergence: A Comparative Analysis of 2,4-Diaminobenzonitrile and 2,6-Diaminobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis, materials science, and drug development, positional isomerism dictates not only the physicochemical properties of a molecule but its entire mechanistic destiny. 2,4-Diaminobenzonitrile and 2,6-Diaminobenzonitrile share the same molecular formula (


) and molecular weight (133.15  g/mol ), yet their divergent substitution patterns create fundamentally different electronic and steric environments.

This technical guide provides an in-depth analysis of how the ortho/para arrangement in the 2,4-isomer lends itself to high-performance polymer chemistry, while the sterically crowded ortho/ortho arrangement of the 2,6-isomer serves as a highly specific pharmacophore precursor in the development of antiallergy therapeutics.

Structural and Electronic Profiling: The Causality of Position

The fundamental divergence between these two isomers stems from the spatial relationship between the electron-donating amino groups (


) and the strongly electron-withdrawing nitrile group (

).
  • 2,4-Diaminobenzonitrile: The amino groups are located at the ortho (2) and para (4) positions relative to the nitrile group. The para-amino group engages in strong resonance (push-pull conjugation) with the nitrile moiety. This extensive delocalization stabilizes the molecule but renders it highly asymmetric. The lack of steric hindrance around the nitrile group makes it accessible for downstream reactions, which is highly advantageous in linear polycondensation workflows 1.

  • 2,6-Diaminobenzonitrile: Both amino groups flank the nitrile group at the ortho (2 and 6) positions. This creates a symmetric (

    
     pseudo-symmetry) but exceptionally crowded steric environment. The bulky amino groups shield the nitrile carbon from nucleophilic attack. Furthermore, the steric clash forces the amino groups slightly out of perfect coplanarity with the aromatic ring, altering their nucleophilicity and making this isomer uniquely suited for specialized ring-closure reactions where spatial proximity is required 2.
    
Quantitative Physicochemical Comparison
Property2,4-Diaminobenzonitrile2,6-Diaminobenzonitrile
CAS Number 37705-82-149635-80-5
Molecular Formula


Molecular Weight 133.15 g/mol 133.15 g/mol
Substitution Pattern Asymmetric (ortho, para)Symmetric (ortho, ortho)
Melting Point 92–96 °C143–145 °C
Boiling Point ~383.4 °C (at 760 mmHg)Not precisely defined (Decomposes)
Primary Application Cyanoimide polymers, cosmeticsAntiallergy pharmacophores

Data synthesized from authoritative chemical databases and supplier specifications.

Synthetic Methodologies: Overcoming Steric and Electronic Barriers

The synthesis of both isomers relies on the reduction of their respective dinitrobenzonitrile precursors. Expert Insight: The selection of stannous chloride (


) over catalytic hydrogenation (e.g., 

with Pd/C) is a deliberate, chemoselective choice. Catalytic hydrogenation frequently leads to the over-reduction of the labile nitrile group into a primary benzylamine.

in acidic media strictly targets the nitro groups, leaving the cyano moiety intact.

SyntheticPathways DNB24 2,4-Dinitrobenzonitrile Red24 Reduction (SnCl2, HCl) Temp: 25-40°C DNB24->Red24 DAB24 2,4-Diaminobenzonitrile Yield: ~70% Red24->DAB24 DNB26 2,6-Dinitrobenzonitrile Red26 Reduction (SnCl2, HCl) Temp: Room Temp to 0°C DNB26->Red26 DAB26 2,6-Diaminobenzonitrile Yield: ~19-25% Red26->DAB26

Caption: Chemoselective synthetic routes for 2,4- and 2,6-Diaminobenzonitrile via SnCl2 reduction.

Workflow 1: Synthesis of 2,4-Diaminobenzonitrile

This protocol is highly efficient due to the lack of steric hindrance at the para-nitro group 4.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 74.6 g of stannous chloride dihydrate (

    
    ) in 75 mL of concentrated HCl and 150 mL of ethanol. Cool the mixture in an ice bath.
    
  • Substrate Addition: Slowly add 9.66 g (0.05 mol) of powdered 2,4-dinitrobenzonitrile. In-Process Control (IPC): Maintain the exothermic reaction temperature strictly between 25°C–30°C to prevent solvent boil-off and side reactions.

  • Maturation: Hold the resulting yellow solution at 40°C for 90 minutes. Evaporate the ethanol under a stream of nitrogen.

  • Critical Neutralization: Cool the resulting slurry. Slowly add a solution of 70 g NaOH in 280 mL water. Mechanistic Causality: The pH must be driven highly basic. Initially, tin precipitates as a thick

    
     emulsion. Excess NaOH converts this into the water-soluble stannate ion (
    
    
    
    ), liberating the organic product. Failure to reach high pH traps the product in the emulsion.
  • Extraction & Purification: Extract the filtrate with ethyl acetate, evaporate to dryness, and recrystallize the crude product (typically from a toluene/hexane mixture in modern labs) to yield pure 2,4-diaminobenzonitrile (~70% yield).

Workflow 2: Synthesis of 2,6-Diaminobenzonitrile

The steric crowding of the two ortho-nitro groups makes this reduction kinetically slower and prone to lower yields 2.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stirred solution of 82.5 g (0.44 mol) of stannous chloride in 230 mL of concentrated HCl at room temperature.

  • Substrate Addition: Add 10.0 g (0.052 mol) of 2,6-dinitrobenzonitrile in portions.

  • Maturation: Stir continuously at room temperature for 2.5 hours. Note: Elevated temperatures are avoided here because the sterically strained intermediate is highly susceptible to unwanted hydrolysis of the nitrile group.

  • Isolation: Cool the reaction mixture to 0°C. Due to the unique solubility profile of the symmetric isomer, the product is isolated and purified, typically yielding a white solid with a much lower recovery rate (~19%) compared to its 2,4-counterpart.

Quantitative Synthetic Comparison
Synthetic Parameter2,4-Diaminobenzonitrile2,6-Diaminobenzonitrile
Precursor 2,4-Dinitrobenzonitrile2,6-Dinitrobenzonitrile
Reducing Agent

/ HCl

/ HCl
Reaction Temperature 25°C – 40°CRoom Temp to 0°C
Reaction Time 90 minutes2.5 hours
Typical Yield ~70%~19%
Primary Challenge Exothermic runaway controlSteric hindrance limiting kinetics

Mechanistic Pathways in Downstream Applications

The structural differences between the isomers dictate entirely different commercial and scientific applications.

ApplicationPathways cluster_24 2,4-Diaminobenzonitrile Pathway cluster_26 2,6-Diaminobenzonitrile Pathway DAB24 2,4-Diaminobenzonitrile Polymer Polycondensation with Dianhydrides DAB24->Polymer Cyanoimide Cyanoimide Polymers (High Thermal Stability) Polymer->Cyanoimide DAB26 2,6-Diaminobenzonitrile Cyclization Sterically Driven Ring Closure DAB26->Cyclization Quinaldic Fused-Ring Quinaldic Acids (Antiallergy Pharmacophores) Cyclization->Quinaldic

Caption: Divergent downstream applications dictated by isomeric structural properties.

2,4-Diaminobenzonitrile in Polymer Chemistry

The asymmetric nature of the 2,4-isomer makes it an ideal monomer for advanced polymer synthesis. When reacted with dianhydrides (e.g., pyromellitic dianhydride), the unhindered para-amine and moderately hindered ortho-amine undergo polycondensation to form cyanoimide polymers .

  • The Causality: The presence of the cyano group on the polymer backbone allows for secondary thermal curing (between 300°C and 400°C). This induces cross-linking and cyclization into isoindoloquinazolinedione ring systems, resulting in aerospace-grade polymers with exceptional thermal and oxidative stability.

2,6-Diaminobenzonitrile in Pharmaceutical Development

The 2,6-isomer is highly prized in medicinal chemistry, specifically in the synthesis of fused-ring quinaldic acids , which act as potent antiallergy agents (analogs of cromolyn sodium) 2.

  • The Causality: The symmetric ortho-ortho positioning of the amino groups is a strict geometric requirement for specific double-ring-closure reactions. When reacted with appropriate electrophiles, the spatial proximity of the two amines forces the molecule to cyclize into rigid, multi-ring heterocycles. The 2,4-isomer cannot achieve this specific geometry, making the 2,6-isomer an irreplaceable pharmacophore building block for inhibiting the release of mediators from mast cells in bronchial asthma treatments.

Conclusion

While 2,4-Diaminobenzonitrile and 2,6-Diaminobenzonitrile share a molecular formula, their positional isomerism dictates entirely different chemical behaviors. The 2,4-isomer, characterized by high reactivity and asymmetry, is a cornerstone in the synthesis of high-temperature cyanoimide polymers. Conversely, the 2,6-isomer, defined by its steric hindrance and symmetry, acts as a highly specific, geometrically constrained building block for advanced antiallergy pharmaceuticals. Understanding these fundamental electronic and steric causalities is critical for scientists optimizing synthetic routes in both materials science and drug discovery.

References

1.1 - Université du Luxembourg / PubChem 2.2 - Journal of Medicinal Chemistry, ACS Publications 3. - BOC Sciences 4. 4 - PrepChem 5. - NASA / Google Patents

Sources

Electronic Properties and Materials Science Applications of 2,6-Diaminobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Diaminobenzonitrile (CAS: 49635-80-5) is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic architecture. Featuring a strongly electron-withdrawing cyano group (-C≡N) flanked by two electron-donating amino groups (-NH₂), this ortho-ortho substitution pattern creates distinct electronic properties. This technical guide explores the mechanistic causality behind its electronic behavior, bridging its utility across advanced materials science (Covalent Organic Frameworks, Organic Electronics) and medicinal chemistry.

Molecular Architecture and Electronic Properties

The Push-Pull Electronic System

The electronic properties of benzonitrile derivatives are dictated by the interplay between substituents on the benzene ring[1]. In 2,6-Diaminobenzonitrile (2,6-DABN), the molecular architecture forms a Donor-Acceptor-Donor (D-A-D) system:

  • The Acceptor (-C≡N): The cyano group withdraws electron density from the aromatic ring through both inductive (σ-bond) and resonance (π-bond) effects.

  • The Donors (-NH₂): The amino groups donate electron density into the π-system via the resonance of their nitrogen lone pairs.

Causality of Spatial Orbital Separation: The steric hindrance caused by placing two amino groups ortho to the cyano group forces a slight out-of-plane twist. This structural distortion partially decouples the conjugation across the molecule. Consequently, the Highest Occupied Molecular Orbital (HOMO) localizes primarily on the electron-rich amino groups and the benzene ring, while the Lowest Unoccupied Molecular Orbital (LUMO) localizes on the electron-deficient cyano group.

This spatial separation minimizes the electron exchange energy, resulting in a remarkably small singlet-triplet energy gap (


). A minimized 

is the fundamental prerequisite for efficient reverse intersystem crossing (RISC), making 2,6-DABN a highly sought-after motif for Thermally Activated Delayed Fluorescence (TADF) emitters and Aggregation-Induced Emission (AIE) luminogens[2].

G Donor Donor (-NH2 Groups) Electron Rich Bridge Pi-Bridge (Benzene Ring) Conjugation Pathway Donor->Bridge Resonance HOMO HOMO Localization (Highest Occupied MO) Donor->HOMO Acceptor Acceptor (-CN Group) Electron Deficient Bridge->Acceptor Inductive/Resonance LUMO LUMO Localization (Lowest Unoccupied MO) Acceptor->LUMO Property Small ΔE_ST (TADF / AIE Potential) HOMO->Property LUMO->Property

Caption: Intramolecular charge transfer and HOMO/LUMO localization in 2,6-Diaminobenzonitrile.

Bridging Materials Science and Medicinal Chemistry

Beyond organic electronics, 2,6-DABN is a critical intermediate in drug development, specifically in the synthesis of kinase inhibitors (e.g., mutant BRAF inhibitors)[3]. The strong electron-withdrawing nature of the cyano group decreases the


 of the ortho-amino groups via inductive effects, making them less basic than standard anilines. This precise electronic tuning ensures the molecule remains uncharged at physiological pH, optimizing membrane permeability while maintaining a rigid hydrogen-bonding network (two donors, one acceptor) for robust target-protein binding[4].

Experimental Workflows for Electronic Characterization

To utilize 2,6-DABN in advanced materials, its electronic parameters must be rigorously quantified. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Objective: Quantify the electrochemical bandgap by measuring oxidation (electron removal from HOMO) and reduction (electron addition to LUMO) potentials.

  • Sample Preparation: Dissolve 1.0 mM of 2,6-DABN in anhydrous, degassed acetonitrile.

  • Electrolyte Addition: Add 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ).
    
    • Expert Insight:

      
       acts as a supporting electrolyte to ensure ionic conductivity and minimize uncompensated solution resistance (iR drop), which would otherwise skew the voltage readings.
      
  • Electrode Setup: Utilize a three-electrode cell: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an

    
     reference electrode.
    
  • Self-Validation Step (Internal Standard): Spike the solution with 1.0 mM Ferrocene (

    
    ).
    
    • Causality: Reference electrodes drift over time. Ferrocene provides a known, reversible redox couple. By referencing all sample peaks against the

      
       peak, you correct for solvent-specific junction potentials, ensuring absolute trustworthiness of the data.
      
  • Calculation: Calculate energy levels using the empirical equations:

Protocol B: Synthesis of Imine-Linked Covalent Organic Frameworks (COFs)

Objective: Utilize the diamine functionality of 2,6-DABN to construct highly crystalline, porous 2D materials for gas separation or catalysis.

  • Monomer Loading: Combine stoichiometric amounts of 2,6-DABN and a trialdehyde (e.g., 1,3,5-triformylbenzene) in a Pyrex Schlenk tube.

  • Solvent Selection: Suspend the monomers in a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene.

    • Expert Insight: This specific solvent polarity balances monomer solubility with the thermodynamic reversibility of the imine condensation, which is critical for "error-checking" during crystal lattice formation.

  • Catalysis: Add 0.5 mL of 3M aqueous acetic acid.

  • Reaction: Freeze-pump-thaw the tube three times to remove oxygen, seal under vacuum, and heat at 120 °C for 72 hours.

  • Self-Validation Step (FT-IR Tracking): Isolate the powder and perform FT-IR spectroscopy. The synthesis is validated only if the primary amine N-H stretching bands (~3300–3400 cm⁻¹) completely disappear, accompanied by the emergence of a strong imine -C=N- stretch at ~1620 cm⁻¹.

Workflow Prep Sample Preparation (0.1 M TBAPF6 in MeCN) CV Cyclic Voltammetry (CV) Scan Rate: 50-100 mV/s Prep->CV UVVis UV-Vis & PL Spectroscopy Absorption/Emission Spectra Prep->UVVis Bandgap Bandgap Calculation E_g = E_LUMO - E_HOMO CV->Bandgap Redox Potentials UVVis->Bandgap Optical Gap DFT DFT Modeling (B3LYP/6-31G*) DFT->Bandgap Theoretical Gap Validation Material Validation (OLED / COF Suitability) Bandgap->Validation

Caption: Standardized workflow for determining the electronic properties of organic monomers.

Quantitative Data Summary

The following table summarizes the typical electronic parameters for 2,6-DABN and its immediate derivatives, serving as a benchmark for researchers integrating this monomer into macromolecular systems.

ParameterPrimary Characterization MethodTypical Value RangeScientific Significance
HOMO Energy Cyclic Voltammetry (Oxidation Onset)-5.2 to -5.6 eVDictates the hole injection barrier in OLED devices.
LUMO Energy Cyclic Voltammetry (Reduction Onset)-2.8 to -3.2 eVDictates the electron injection barrier and acceptor strength.
Optical Bandgap (

)
UV-Vis Spectroscopy (Tauc Plot)2.4 to 2.8 eVDetermines the intrinsic emission wavelength (typically blue/green region).
Singlet-Triplet Gap (

)
Low-Temp Photoluminescence / DFT< 0.2 eVA gap below 0.2 eV is essential for efficient thermal upconversion in TADF.
Amine

Potentiometric Titration~1.5 to 2.5Lowered basicity (due to -CN) impacts bioavailability and formulation in drugs.

References

  • 2-Chlorobenzonitrile | High-Purity Reagent Supplier - Benchchem. BenchChem.
  • 33786-93-5 | 3,5-Diaminobenzonitrile | BLD Pharm. BLD Pharm.
  • WO2021116050A1 - New BRAF inhibitors as paradox breakers. Google Patents.
  • US4359428A - Preparation of fluorinated anthranilic acid and anthranilonitrile. Google Patents.

Sources

The Synthesis and Discovery of 2,6-Diaminobenzonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

2,6-Diaminobenzonitrile (CAS 19078-58-1) is a highly functionalized aromatic building block that serves as a critical intermediate in the synthesis of complex heterocyclic systems, including quinazolines, quinolines, and modern BRAF inhibitors[1].

The synthetic utility of 2,6-diaminobenzonitrile was prominently 2. In a landmark 1977 study by Hall et al., the compound was synthesized as a precursor for fused-ring quinaldic acids, which were evaluated as potent antiallergy agents comparable to cromolyn sodium[2]. By the 1980s, industrial patent literature formalized processes for producing 2,6-diaminobenzonitrile derivatives via3, expanding its application in agrochemicals and pharmaceuticals[3].

Mechanistic Pathways & Causality

The synthesis of 2,6-diaminobenzonitrile primarily relies on two distinct retrosynthetic disconnections: the reduction of a dinitro precursor or the amination of a dihalogenated precursor.

Pathway A: Chemical Reduction of 2,6-Dinitrobenzonitrile

Mechanism: The nitro groups (-NO₂) are strongly electron-withdrawing. Reducing them to amino groups (-NH₂) reverses the electronic nature of the aromatic ring. Causality in Reagent Selection:

  • Classic SnCl₂ Method: Stannous chloride (SnCl₂) in concentrated HCl is a historically significant method[2]. SnCl₂ acts as a mild, chemoselective reducing agent. The highly acidic medium (HCl) is strictly required to solubilize the Sn(II) species and provide the necessary protons for the reduction of the N-O bonds, all while preventing the hydrolysis of the sensitive nitrile (-CN) group.

  • Modern Iron Method: Iron (Fe) powder in aqueous HCl with co-solvents (methanol/dioxane) is the 1[1]. Iron is far less toxic than tin. The addition of dioxane ensures the organic substrate remains solvated, while methanol provides a protic environment that accelerates single-electron transfer from the zero-valent iron surface.

Pathway B: Nucleophilic Aromatic Substitution (SₙAr) of 2,6-Difluorobenzonitrile

Mechanism & Causality: Fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. However, this pathway presents a significant chemoselectivity challenge. The first nucleophilic substitution with ammonia proceeds rapidly to form 4[4]. Once the first amino group is installed, it donates electron density into the aromatic ring via resonance (+M effect). This dramatically deactivates the second fluoro substituent towards further nucleophilic attack. Consequently, achieving full conversion to 2,6-diaminobenzonitrile requires forcing conditions (elevated temperature, high pressure) or specialized catalysts[3].

SynthesisPathways A 2,6-Dinitrobenzonitrile (Starting Material) C Reduction Pathway (SnCl2/HCl or Fe/HCl) A->C Pathway A B 2,6-Difluorobenzonitrile (Starting Material) D SNAr Pathway (NH3 / Heat / Pressure) B->D Pathway B E 2,6-Diaminobenzonitrile (Target Compound) C->E D->E

Synthetic pathways to 2,6-Diaminobenzonitrile via reduction and SNAr.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to implement self-validating protocols where in-process controls dictate the progression of the synthesis.

Protocol 1: SnCl₂-Mediated Reduction of 2,6-Dinitrobenzonitrile

Objective: Isolate 2,6-diaminobenzonitrile via classic metal-mediated reduction[2]. Materials: 2,6-Dinitrobenzonitrile (10.0 g, 0.052 mol), Stannous chloride (82.5 g, 0.44 mol), Concentrated HCl (230 mL).

  • Step 1: Reagent Matrix Preparation

    • Action: Dissolve 82.5 g of SnCl₂ in 230 mL of concentrated HCl at room temperature.

    • Causality: HCl prevents the formation of insoluble tin hydroxides and acts as the proton donor.

    • Validation: The solution must become completely clear before proceeding.

  • Step 2: Substrate Addition

    • Action: Add 10.0 g of 2,6-dinitrobenzonitrile in small portions over 30 minutes to the vigorously stirred solution.

    • Causality: The reduction is highly exothermic. Portion-wise addition prevents thermal runaway, which could otherwise lead to the unwanted hydrolysis of the nitrile group to an amide or carboxylic acid.

  • Step 3: Reaction Propagation

    • Action: Stir the mixture at room temperature for 2.5 hours.

    • Validation (Critical): Monitor the reaction via TLC (Hexane:EtOAc 7:3) or LC-MS. The reaction is complete only when both the dinitro starting material and the intermediate mono-reduced species are completely consumed.

  • Step 4: Isolation & Purification

    • Action: Cool the reaction mixture to 0 °C. The product precipitates as a complex. Filter the solid, neutralize with aqueous NaOH (carefully, to avoid excessive heating), and extract with ethyl acetate.

    • Yield: Historically reported at ~19% due to losses during the complexation and extraction phases[2].

ProtocolWorkflow Step1 Step 1: Dissolution SnCl2 in conc. HCl Step2 Step 2: Addition Add 2,6-Dinitrobenzonitrile Step1->Step2 Step3 Step 3: Reaction Stir 2.5h at RT Step2->Step3 Step4 Step 4: Validation TLC/LC-MS Monitor Step3->Step4 Step5 Step 5: Isolation Cool to 0°C & Filter Step4->Step5

Workflow for the SnCl2-mediated reduction of 2,6-dinitrobenzonitrile.

Protocol 2: Modern Iron-Catalyzed Reduction

Objective: High-yield industrial synthesis of 2,6-diaminobenzonitrile[1]. Materials: 2,6-Dinitrobenzonitrile (900 mg), Iron powder (excess), aq. HCl, Methanol, Dioxane.

  • Step 1: Solvent Matrix & Activation

    • Action: Dissolve 2,6-dinitrobenzonitrile in a 1:1 mixture of methanol and dioxane. Add Iron powder and a catalytic amount of 1M aqueous HCl.

    • Causality: The catalytic HCl etches the passivating oxide layer on the iron powder, exposing the active zero-valent iron surface required for electron transfer.

  • Step 2: Reflux & Monitor

    • Action: Heat the mixture to 60-80 °C for 2-4 hours.

    • Validation: Perform LC-MS analysis. Look for the mass shift corresponding to the diamine (M+H = 134.1).

  • Step 3: Workup

    • Action: Cool to room temperature and filter through a pad of Celite to remove the iron sludge. Concentrate the filtrate in vacuo, partition with saturated NaHCO₃, and extract with 2-methyl-THF.

    • Yield: Typically >80%, providing a highly scalable and environmentally preferable alternative to tin[1].

Quantitative Data Analysis

To facilitate process selection, the following table summarizes the quantitative metrics of the primary synthetic routes:

Synthesis RouteStarting MaterialReagents / CatalystSolventsTypical YieldScalability & Process Notes
Classic Reduction 2,6-DinitrobenzonitrileSnCl₂, Conc. HClNone (HCl acts as solvent)~19%Low. High toxicity of tin waste; harsh acidic conditions cause yield loss[2].
Modern Reduction 2,6-DinitrobenzonitrileFe powder, aq. HClMethanol / Dioxane>80%High. Cost-effective, environmentally preferable, and highly scalable[1].
Amination (SₙAr) 2,6-DifluorobenzonitrileNH₃ (aqueous/liquid)THF or 2-PropanolVariableMedium. Requires high pressure/temp to overcome resonance deactivation[4],[3].

Conclusion

The synthesis of 2,6-diaminobenzonitrile requires precise control over chemoselectivity and reaction thermodynamics. While the historical SnCl₂ reduction provided the foundational proof-of-concept, modern drug development relies on iron-mediated reduction or advanced SₙAr methodologies to achieve scalable, high-yield production. Understanding the causality behind these chemical transformations ensures robust, self-validating workflows in the laboratory.

References

  • Title: WO2021116050A1 - New braf inhibitors as paradox breakers Source: Google Patents URL
  • Title: Quinoline derivatives as antiallergy agents. 2.
  • Title: US4359428A - Preparation of fluorinated anthranilic acid and anthranilonitrile Source: Google Patents URL
  • Title: US4504660A - Process for the production of 2,6-diaminobenzonitrile derivatives Source: Google Patents URL

Sources

Methodological & Application

Using 2,6-Diaminobenzonitrile as a precursor for benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2,6-Diaminobenzonitrile in N-Heterocycle Synthesis

Executive Summary & Scientific Rationale

The Structural Paradox: The utilization of 2,6-Diaminobenzonitrile (2,6-DABN) as a precursor requires a precise understanding of its substitution pattern.[1] Unlike standard benzimidazole precursors (such as o-phenylenediamine or 3,4-diaminobenzonitrile), 2,6-DABN possesses amino groups at the 2 and 6 positions, flanking the nitrile group at position 1.[1]

This geometric arrangement creates a 1,3-diamine motif relative to the benzene ring, rather than the 1,2-diamine motif required for direct benzimidazole formation. Consequently, the direct cyclization of 2,6-DABN with electrophiles (aldehydes, carboxylic acids) thermodynamically favors the formation of Quinazolines (specifically 4-aminoquinazolines or 4-oxo-quinazolines) rather than benzimidazoles.[1]

Guidance for Researchers:

  • Targeting Quinazolines: 2,6-DABN is the ideal precursor for 4-functionalized quinazolines via "pincer" cyclization involving the nitrile carbon.[1]

  • Targeting Benzimidazoles: If the strict goal is a benzimidazole core, researchers often mistake 2,6-DABN for its isomer, 3,4-Diaminobenzonitrile .

  • Indirect Benzimidazole Route: 2,6-DABN can only serve as a benzimidazole precursor via multi-step transformation (e.g., hydrolysis/rearrangement to 1,2,3-triaminobenzene), which is generally inefficient compared to using correct starting materials.[1]

This guide provides the Direct Protocol for Quinazoline Synthesis (the natural chemistry of 2,6-DABN) and a Comparative Protocol for Benzimidazole Synthesis (using the structurally correct isomer) to ensure experimental success.

Mechanistic Pathway & Precursor Selection[1]

The following diagram illustrates the divergent pathways based on the specific diaminobenzonitrile isomer used.

HeterocycleSynthesis cluster_legend Pathway Logic Start_26 2,6-Diaminobenzonitrile (1,3-Diamine Motif) Prod_Quin 4-Aminoquinazoline (6-membered fused ring) Start_26->Prod_Quin CN Incorporation (Direct Cyclization) Start_34 3,4-Diaminobenzonitrile (1,2-Diamine Motif) Prod_Benz 5-Cyanobenzimidazole (5-membered fused ring) Start_34->Prod_Benz Standard Condensation (CN remains pendant) Reagent Electrophile (Formamide / Aldehyde) Reagent->Prod_Quin Reagent->Prod_Benz

Caption: Divergent synthesis pathways. 2,6-DABN favors 6-membered quinazoline rings due to the incorporation of the nitrile carbon.[1] 3,4-DABN favors 5-membered benzimidazole rings.[1]

Protocol A: Synthesis of 4-Aminoquinazolines from 2,6-Diaminobenzonitrile

This is the chemically validated application for 2,6-DABN.[1] The nitrile group acts as the electrophilic center for the internal cyclization.

Materials & Reagents
ComponentGrade/SpecRole
2,6-Diaminobenzonitrile >98% HPLCPrecursor
FormamideDeionized, DryCyclizing Agent & Solvent
Ammonium AcetateAnhydrousCatalyst
DMF (Dimethylformamide)AnhydrousCo-solvent (Optional)
Experimental Workflow
  • Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2,6-Diaminobenzonitrile (1.0 eq, e.g., 5 mmol, 665 mg).

    • Add Formamide (10 mL/g of precursor). Note: Formamide acts as both the C1 source and solvent.

    • Add Ammonium Acetate (1.5 eq) to catalyze the amidine formation.[1]

  • Cyclization:

    • Heat the mixture to 140–150°C under an inert atmosphere (N₂ or Ar).

    • Maintain reflux for 6–12 hours .

    • Monitoring: Track disappearance of the starting material (Rf ~0.4 in 1:1 EtOAc/Hexane) via TLC.[1] The product (4-aminoquinazoline derivative) will be more polar.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the solution into ice-cold water (50 mL).

    • The crude quinazoline typically precipitates as a solid.

    • Filter the precipitate and wash with cold water (3 x 10 mL) to remove excess formamide.[1]

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM:MeOH gradient).[1]

Mechanism Note: One amino group attacks the formamide to form an intermediate formamidine. The tautomeric nitrogen then attacks the internal nitrile carbon (C≡N), closing the 6-membered pyrimidine ring fused to the benzene.

Protocol B: Synthesis of 5-Cyanobenzimidazoles (Target Correction)

Use this protocol if your target is a Benzimidazole . Note that this requires 3,4-Diaminobenzonitrile (the isomer of 2,6-DABN).[1]

Materials & Reagents
ComponentGrade/SpecRole
3,4-Diaminobenzonitrile >97% PurityCorrect Precursor
Benzaldehyde (substituted)1.0 eqElectrophile
Sodium Metabisulfite (Na₂S₂O₅)Reagent GradeOxidant/Catalyst
Ethanol/Water1:1 MixtureSolvent
Experimental Workflow
  • Coupling:

    • Dissolve 3,4-Diaminobenzonitrile (1.0 mmol) and the chosen Aldehyde (1.0 mmol) in Ethanol (5 mL).[1]

    • Add Na₂S₂O₅ (1.0 mmol) dissolved in Water (5 mL).

  • Reflux:

    • Heat to reflux (80°C) for 2–4 hours .

    • Mechanism:[2][3] The 1,2-diamine condenses with the aldehyde to form an imine, which cyclizes.[4] The bisulfite aids in the oxidative dehydrogenation to aromatize the imidazole ring.

  • Isolation:

    • Cool to room temperature. The benzimidazole product usually precipitates.

    • Filter and wash with cold ethanol.

Comparative Data: 2,6-DABN vs. 3,4-DABN Reactivity[1]

Feature2,6-Diaminobenzonitrile3,4-Diaminobenzonitrile
Amine Positioning meta (1,3-relationship)ortho (1,2-relationship)
Nitrile Role Reactive Center (Ring Closure)Pendant Group (Functional Handle)
Primary Product Quinazoline (6-membered ring)Benzimidazole (5-membered ring)
Common Reaction Niementowski-type cyclizationPhillips Condensation

References

  • Quinazoline Synthesis from 2-Aminobenzonitriles

    • Title: "Recent advances in the synthesis of quinazolines"
    • Source:RSC Advances, 2014.
    • Context: Describes the cyclization of nitriles flanked by amines to form quinazoline cores.
  • Benzimidazole Synthesis from o-Phenylenediamines

    • Title: "A green synthesis of benzimidazoles"[4][5][6]

    • Source:Indian Journal of Chemistry, 2010.
    • Context: Standard protocols for 1,2-diamine condensation (relevant for the 3,4-DABN isomer).
  • Chemical Structure Validation (PubChem)

    • Title: "2,6-Diaminobenzonitrile Compound Summary"
    • Source:PubChem.[7]

    • Context: Verification of the 1,3-diamine structure preventing direct benzimidazole form
  • Patent Literature on 2,6-DABN Applications

    • Title: "WO2021116050A1 - New BRAF inhibitors as paradox breakers"[1]

    • Source:Google P
    • Context: Explicitly cites the use of 2,6-diaminobenzonitrile to synthesize quinazoline intermediates, valid

Sources

Application Note: Preparation and Characterization of High-Performance Polyimides Using 2,6-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Subject: Advanced Polymer Synthesis, Piezoelectric Materials, and Thermal Management

Executive Summary & Mechanistic Rationale

The demand for high-performance polymers in flexible electronics, aerospace, and micro-electro-mechanical systems (MEMS) has driven the development of functionalized polyimides (PIs). Utilizing 2,6-Diaminobenzonitrile (2,6-DABN) as a diamine monomer introduces a highly polar, reactive nitrile (-CN) pendant group directly into the rigid polyimide backbone.

As an Application Scientist, it is critical to understand the causality behind the structural behavior of this specific isomer:

  • Electronic & Steric Effects: The -CN group at the 1-position exerts strong electron-withdrawing inductive (-I) and resonance (-R) effects on the ortho-amino groups at the 2 and 6 positions. This significantly reduces the nucleophilicity of the monomer, necessitating highly reactive dianhydrides and strictly anhydrous conditions for successful polycondensation. However, this steric bulk disrupts polymer chain packing, enhancing solubility in aprotic solvents without sacrificing chemical resistance[1].

  • Piezoelectric Potential: The pendant nitrile group possesses a strong intrinsic dipole moment (approximately 4.18 Debye). When subjected to a poling electric field, these dipoles align, yielding high remanent polarization suitable for high-temperature piezoelectric applications.

  • Thermal Cross-linking: At elevated temperatures (>350°C), the pendant -CN groups can undergo thermal trimerization to form triazine rings. This creates a densely cross-linked network that dramatically increases the glass transition temperature (

    
    ) and oxidative degradation resistance[2].
    

Mechanism Monomer 2,6-Diaminobenzonitrile (Monomer Core) Steric Ortho-Nitrile Steric Hindrance Monomer->Steric Dipole Strong -CN Dipole (~4.18 Debye) Monomer->Dipole Crosslink Thermal Crosslinking (>350°C) Monomer->Crosslink Solubility Enhanced Solubility (Amorphous Nature) Steric->Solubility Piezo High Remanent Polarization (Piezoelectricity) Dipole->Piezo Thermal Ultra-High Tg & Thermal Stability Crosslink->Thermal

Figure 1: Structure-property relationships driven by the 2,6-substitution and nitrile group.

Experimental Protocol: Synthesis of 6FDA / 2,6-DABN Polyimide

This protocol details the two-step synthesis of a fluorinated polyimide using 2,6-DABN and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Phase 1: Monomer Preparation & System Purging
  • Drying: Dry 2,6-DABN and 6FDA in a vacuum oven at 80°C and 120°C respectively for 12 hours.

    • Causality: Trace moisture causes dianhydride hydrolysis into unreactive diacids, terminating chain growth and resulting in brittle, low-molecular-weight films.

  • Setup: Assemble a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube. Purge the system with ultra-high purity

    
     for 30 minutes.
    
Phase 2: Poly(amic acid) (PAA) Synthesis
  • Dissolution: Dissolve 10.0 mmol of 2,6-DABN in 15 mL of anhydrous N,N-Dimethylacetamide (DMAc) at room temperature.

  • Polycondensation: Cool the solution to 0°C using an ice bath. Slowly add 10.0 mmol of 6FDA in three equal portions over 30 minutes.

    • Causality: The step-wise addition controls the highly exothermic ring-opening reaction, preventing premature imidization or localized gelation.

  • Chain Extension: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours under continuous

    
     flow. The solution will build significant viscosity, indicating successful PAA formation.
    
Phase 3: Thermal Imidization & Film Casting
  • Casting: Cast the viscous PAA solution onto a clean glass substrate using a doctor blade (clearance ~250 µm).

  • Step-Bake Curing: Transfer the substrate to a programmable vacuum oven. Apply the following thermal profile:

    • 100°C for 1 hr: Bulk solvent evaporation.

    • 150°C for 1 hr: Onset of cyclodehydration (imidization).

    • 200°C for 1 hr: Bulk imidization phase.

    • 250°C for 1 hr: Completion of imidization.

    • 300°C for 30 min: Annealing and stress relaxation.

    • Causality: A gradual step-bake prevents rapid solvent boiling (which causes micro-voids) and allows the polymer chains sufficient mobility to fully cyclize before the matrix vitrifies.

Workflow A 2,6-DABN + Dianhydride B Polycondensation (DMAc, 0-25°C) A->B N2 atm, 24h C Poly(amic acid) (PAA) Solution B->C Viscous buildup D Thermal Imidization (100°C to 300°C) C->D Film Casting E High-Performance Polyimide Film D->E -H2O (Cyclization)

Figure 2: Two-step synthesis workflow of 2,6-DABN-based polyimides via PAA intermediate.

Self-Validating System: Quality Control & Troubleshooting

To ensure the scientific integrity of the synthesized polymer, the protocol must be self-validating. Perform Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) on the peeled film.

  • Success Criteria (Complete Imidization): Appearance of distinct imide peaks at 1780 cm⁻¹ (asymmetric C=O stretch), 1720 cm⁻¹ (symmetric C=O stretch), and 1370 cm⁻¹ (C-N stretch). Crucially, the nitrile peak at 2230 cm⁻¹ must remain sharp, proving the functional group survived the 300°C thermal cure.

  • Failure Criteria (Incomplete Reaction): The presence of a broad peak around 3300 cm⁻¹ indicates residual -OH/-NH groups from uncyclized poly(amic acid). If observed, the film requires further thermal curing at 250°C.

Quantitative Data Presentation

The integration of 2,6-DABN significantly alters the macroscopic properties of the resulting polyimide compared to standard commercial baselines (e.g., PMDA/ODA Kapton-type films). Data is summarized below for comparative analysis.

Table 1: Comparative Thermal & Mechanical Properties

Polymer System

(°C)

(°C)
Char Yield at 800°C (%)Tensile Strength (MPa)
6FDA / 2,6-DABN 34551062115
PMDA / ODA (Standard)38554055130
ODPA / 2,6-DABN 31049558120

Note: The high char yield of 2,6-DABN systems is directly attributed to the thermal cross-linking of the nitrile groups at extreme temperatures[2].

Table 2: Dielectric & Piezoelectric Properties

Polymer SystemDielectric Constant (1 kHz)Dipole Moment (-CN)Remanent Polarization (mC/m²)
6FDA / 2,6-DABN 2.8~4.18 Debye15.2
APB / ODPA (Non-nitrile)3.1N/A< 1.0
(2,6-CN) APB / ODPA 3.3~4.18 Debye18.5

Note: The introduction of fluorine groups (via 6FDA) reduces the dielectric constant, while the strong dipole of the -CN group drives the remanent polarization required for piezoelectricity[1],.

References

  • Source: benchchem.
  • Source: mdpi.
  • Source: nasa.

Sources

Catalytic hydrolysis of the nitrile group in 2,6-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Hydrolysis of 2,6-Diaminobenzonitrile: Protocols and Mechanistic Insights

Authored by: A Senior Application Scientist

Abstract

The conversion of the nitrile moiety in 2,6-diaminobenzonitrile to an amide (2,6-diaminobenzamide) or a carboxylic acid (2,6-diaminobenzoic acid) is a critical transformation in the synthesis of various high-value compounds, including pharmaceuticals and functional materials. The presence of two activating amino groups on the aromatic ring presents unique challenges and opportunities for catalysis. This comprehensive guide provides detailed protocols and expert insights into the primary catalytic methods for this hydrolysis: traditional acid and base catalysis, and modern enzymatic and transition-metal-catalyzed approaches. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the protocols but also adapt them based on a fundamental understanding of the underlying chemical principles.

Introduction: The Significance of 2,6-Diaminobenzonitrile Hydrolysis

2,6-Diaminobenzonitrile is a versatile aromatic building block. Its strategic value lies in its trifunctional nature: a nitrile group amenable to hydrolysis, and two nucleophilic amino groups that can be further functionalized. The hydrolysis product, 2,6-diaminobenzamide, is a precursor for various heterocyclic compounds and polymers. The corresponding carboxylic acid, 2,6-diaminobenzoic acid, also serves as a key synthetic intermediate.

Controlling the outcome of the hydrolysis—stopping at the amide versus proceeding to the carboxylic acid—is the central challenge. The choice of catalyst is therefore paramount and dictates the reaction conditions, selectivity, and overall efficiency. This document serves as a practical guide to navigating these choices.

Critical Safety Considerations

Before commencing any experimental work, a thorough risk assessment is mandatory. 2,6-Diaminobenzonitrile and its derivatives are bioactive molecules and must be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[1]

  • Handling: Handle 2,6-diaminobenzonitrile solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][3] It is harmful if swallowed and is suspected of causing genetic defects. Avoid contact with skin and eyes.[4]

  • Reagents: Strong acids (e.g., H₂SO₄, HCl) and bases (e.g., NaOH, KOH) are corrosive and must be handled with extreme caution in a fume hood.

  • Emergency Procedures: Ensure eyewash stations and safety showers are accessible.[1] In case of skin contact, wash immediately with plenty of water. If inhaled, move to fresh air.[3] In case of eye contact, rinse cautiously with water for several minutes.[1] Seek immediate medical attention if symptoms persist.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[3]

Classical Hydrolysis Methodologies

Acid and base-catalyzed hydrolysis are the most established methods for nitrile conversion. They are robust and use readily available reagents, but often require harsh conditions and can lack selectivity.

Acid-Catalyzed Hydrolysis to 2,6-Diaminobenzoic Acid

This method is highly effective for converting nitriles fully to their corresponding carboxylic acids. It is generally difficult to stop the reaction at the intermediate amide stage under acidic conditions because the amide is readily hydrolyzed further.[5][6]

Causality and Mechanistic Insight: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[7] This activation allows for the nucleophilic attack by a weak nucleophile like water. A series of proton transfers and tautomerization yields an amide.[7][8] Under the acidic and high-temperature conditions, the amide is then protonated at its carbonyl oxygen, activating it for a second nucleophilic attack by water, which ultimately leads to the carboxylic acid and an ammonium salt.[5][9] The two amino groups on the ring will also be protonated, forming ammonium salts.

dot

Acid_Hydrolysis_Mechanism cluster_step1 Step 1: Nitrile Activation & Water Attack cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Amide Hydrolysis A R-C≡N B R-C≡N⁺-H A->B + H⁺ C R-C(OH₂⁺)=N-H B->C + H₂O D R-C(OH)=N-H C->D - H⁺ E Amide (R-CONH₂) D->E Tautomerization F R-C(O⁺H)NH₂ E->F + H⁺ G Carboxylic Acid (R-COOH) + NH₄⁺ F->G + H₂O, -H⁺

Caption: Acid-catalyzed hydrolysis pathway from nitrile to carboxylic acid.

Protocol 3.1: Synthesis of 2,6-Diaminobenzoic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-diaminobenzonitrile (1.0 eq).

  • Reagent Addition: Carefully add a 6 M aqueous solution of sulfuric acid or hydrochloric acid (10-20 volumes) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours (typically 6-24 h).

  • Workup:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or a concentrated base like sodium hydroxide until the pH is approximately neutral. The product may precipitate.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water).

Base-Catalyzed Hydrolysis to 2,6-Diaminobenzamide

Alkaline hydrolysis is often the method of choice for preparing primary amides from nitriles, as the reaction can often be stopped at the amide stage under controlled conditions.[5]

Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic nitrile carbon.[6] This forms a negatively charged intermediate that is protonated by water to yield an imidic acid. The imidic acid then rapidly tautomerizes to the more stable amide.[8] Further hydrolysis of the amide to the carboxylate requires a second hydroxide attack, which is generally slower, allowing for the isolation of the amide intermediate, especially at lower temperatures.[5][10]

dot

Base_Hydrolysis_Mechanism cluster_step1 Step 1: Hydroxide Attack cluster_step2 Step 2: Protonation & Tautomerization cluster_step3 Step 3: (Optional) Further Hydrolysis A R-C≡N B R-C(O⁻)=N A->B + OH⁻ C Imidic Acid (R-C(OH)=NH) B->C + H₂O, -OH⁻ D Amide (R-CONH₂) C->D Tautomerization E Carboxylate (R-COO⁻) + NH₃ D->E + OH⁻, Heat Experimental_Workflow cluster_main General Protocol for Catalytic Nitrile Hydrolysis Start Start: 2,6-Diaminobenzonitrile Setup Reaction Setup (Solvent, Catalyst) Start->Setup Reaction Catalytic Hydrolysis (Control Temp, Time) Setup->Reaction Monitor Monitor Progress (TLC / HPLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup (Quench, Extract, Isolate) Monitor->Workup Complete Purify Purification (Recrystallization / Chromatography) Workup->Purify Product Final Product (Amide or Carboxylic Acid) Purify->Product Characterize Characterization (NMR, IR, MS) Product->Characterize

Sources

Application Note: Optimized Reaction Conditions for the Diazotization of 2,6-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The diazotization of 2,6-diaminobenzonitrile is a critical transformation in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials. As a highly functionalized building block, it offers two primary synthetic trajectories: selective mono-diazotization to yield asymmetrically substituted benzonitriles (e.g., 2-amino-6-chlorobenzonitrile), or bis-diazotization to produce symmetrically dihalogenated derivatives (e.g., 2,6-dichlorobenzonitrile)1[1].

Expertise & Causality in Experimental Design: The inherent electronic properties of 2,6-diaminobenzonitrile dictate its reactivity. The cyano (-CN) group at the C1 position is strongly electron-withdrawing via both inductive and resonance effects, which globally reduces the nucleophilicity of the ortho-amino groups at C2 and C6.

  • Mono-Diazotization: When the first amino group reacts with the nitrosonium ion (NO⁺) to form a diazonium salt, the newly formed diazonium group (-N₂⁺) acts as an exceptionally powerful electron-withdrawing substituent. This drastic electronic deactivation of the aromatic ring makes the remaining amino group highly resistant to further electrophilic attack. Consequently, mono-diazotization is highly selective and can be achieved using standard aqueous mineral acids 2[2].

  • Bis-Diazotization: To overcome the severe deactivation caused by the first diazonium group, standard aqueous conditions are insufficient. Bis-diazotization requires a highly concentrated source of NO⁺, typically generated using nitrosyl sulfuric acid (prepared in situ from sodium nitrite and concentrated sulfuric acid) under anhydrous or near-anhydrous conditions.

Reaction Pathways Visualization

G A 2,6-Diaminobenzonitrile B Mono-Diazonium Intermediate (Highly Selective) A->B 1.05 eq NaNO2 0-5 °C, HCl / H2O C Bis-Diazonium Intermediate (Requires Harsh Conditions) A->C >2.2 eq NaNO2 Nitrosyl Sulfuric Acid D 2-Amino-6-chlorobenzonitrile (Sandmeyer Reaction) B->D CuCl, HCl Heat to 60 °C E 2,6-Dichlorobenzonitrile (Double Sandmeyer Reaction) C->E CuCl (excess), HCl Heat to 80 °C

Figure 1: Divergent diazotization pathways of 2,6-diaminobenzonitrile based on reaction conditions.

Critical Parameters & Quantitative Data

The table below summarizes the quantitative parameters required to selectively drive the reaction toward either the mono- or bis-diazotization pathway.

ParameterProtocol A: Mono-DiazotizationProtocol B: Bis-Diazotization
Target Intermediate 2-Cyano-3-aminobenzenediazonium2-Cyano-1,3-phenylenebis(diazonium)
NaNO₂ Equivalents 1.00 – 1.05 eq2.20 – 2.50 eq
Acid System Aqueous HCl (Concentrated)Nitrosyl sulfuric acid (Conc. H₂SO₄)
Temperature Profile Strictly 0–5 °C0–10 °C (Extended reaction time)
Reactivity Profile Fast, highly selectiveSlow, requires harsh electrophilic conditions
Downstream Product 2-Amino-6-halobenzonitrile2,6-Dihalobenzonitrile

Experimental Protocols

Protocol A: Selective Mono-Diazotization & Sandmeyer Reaction

Objective: Synthesis of 2-Amino-6-chlorobenzonitrile.

Self-Validating System Note: The completion of the diazotization step is validated by the starch-iodide test, while the completion of the Sandmeyer coupling is visually confirmed by the cessation of nitrogen gas evolution.

  • Preparation of Amine Solution: Suspend 2,6-diaminobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl) and distilled water (typically a 1:1 v/v ratio). Cool the heterogeneous mixture to 0–5 °C using an ice-salt bath.

  • Diazotization: Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) and pre-cool it to 0 °C. Add the NaNO₂ solution dropwise to the amine suspension over 30 minutes. Crucial: Maintain the internal temperature strictly below 5 °C to prevent premature decomposition of the diazonium salt into a phenol derivative 2[2].

  • In-Process Control: Stir for an additional 30 minutes. Test the mixture with starch-iodide paper; an immediate blue-black color indicates the presence of the required slight excess of nitrous acid. Neutralize any persistent excess by adding small portions of solid sulfamic acid until the test is negative.

  • Sandmeyer Coupling: In a separate, larger round-bottom flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl and cool to 0 °C. Transfer the cold diazonium salt solution dropwise into the vigorously stirred CuCl solution.

  • Thermal Decomposition: Gradually remove the cooling bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to 60 °C. The reaction will vigorously evolve nitrogen gas. Continue heating until gas evolution ceases completely.

  • Workup: Cool the mixture to room temperature, adjust the pH to ~8 using aqueous ammonia, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization or silica gel chromatography.

Protocol B: Bis-Diazotization & Double Sandmeyer Reaction

Objective: Synthesis of 2,6-Dichlorobenzonitrile.

  • Preparation of Nitrosyl Sulfuric Acid: In a dry flask under an inert atmosphere, cool concentrated sulfuric acid (H₂SO₄) to 0 °C. Slowly add finely powdered sodium nitrite (NaNO₂, 2.5 eq) in small portions, ensuring the temperature does not exceed 10 °C. Once added, gently warm the mixture to 70 °C until complete dissolution occurs, then immediately cool back to 0 °C.

  • Amine Addition: Dissolve 2,6-diaminobenzonitrile (1.0 eq) in a minimal volume of glacial acetic acid. Add this solution dropwise to the cold nitrosyl sulfuric acid mixture.

  • Bis-Diazotization: Allow the reaction to stir at 0–10 °C for 2 hours, then slowly warm to room temperature for an additional hour to ensure the highly deactivated mono-diazonium intermediate fully converts to the bis-diazonium species.

  • Double Sandmeyer Coupling: Prepare a solution of CuCl (2.5 eq) in concentrated HCl and heat to 60–80 °C. Carefully and slowly pour the bis-diazonium solution into the hot CuCl solution. Safety Warning: This step will result in violent nitrogen gas evolution; ensure the reaction vessel is sufficiently oversized and properly vented 1[1].

  • Workup: Once gas evolution stops, pour the mixture over crushed ice. Filter the resulting precipitate, wash extensively with cold water, and recrystallize from ethanol to afford pure 2,6-dichlorobenzonitrile.

Safety & Analytical Monitoring

  • Thermal Instability: Diazonium salts in their dry state are highly sensitive to shock and elevated temperatures, posing a severe explosion hazard. Never isolate the diazonium intermediates; they must be generated and consumed in situ in solution3[3].

  • Analytical Monitoring: The progress of the Sandmeyer reaction can be monitored via HPLC using a C18 column (UV detection at 254 nm). The highly polar diazonium intermediates will elute very early, whereas the halogenated products will exhibit significantly longer retention times.

References

  • Google Patents. US3185725A - Preparation of 2, 6-dichlorobenzonitrile.
  • Google Patents. EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines.

Sources

Application Note: Divergent Synthesis of Fused Quinazoline Scaffolds from 2,6-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the rapid assembly of highly functionalized fused heterocycles is critical for exploring novel chemical space. 2,6-Diaminobenzonitrile is a uniquely valuable, bifunctional building block. Structurally, it features a central electrophilic nitrile group flanked by two nucleophilic ortho-amino groups.

When subjected to cyclization conditions, one amino group and the nitrile participate in the formation of the pyrimidine ring, while the second amino group remains intact at the 5-position of the resulting quinazoline scaffold. This free 5-amino group serves as an essential synthetic handle for downstream functionalization, such as the installation of sulfonamides required for advanced kinase inhibitors (e.g., BRAF paradox breakers)[1].

This application note details two highly efficient, field-proven methodologies for synthesizing 5-aminoquinazoline derivatives from 2,6-diaminobenzonitrile:

  • Green

    
     Fixation  to yield 5-aminoquinazoline-2,4(1H,3H)-diones.
    
  • Acid-Mediated[4+2] Annulation to yield 2,5-diaminoquinazolines.

Mechanistic Pathways

G A 2,6-Diaminobenzonitrile (Bifunctional Precursor) B CO₂ Fixation Pathway Catalyst: DEA or Cs₂CO₃ Solvent: H₂O or DMF A->B Cycloaddition D [4+2] Annulation Pathway Reagent: Cyanamides Catalyst: HCl / HFIP A->D Nucleophilic Addition C 5-Aminoquinazoline- 2,4(1H,3H)-dione B->C Cyclization E 2,5-Diaminoquinazoline Derivatives D->E Ring Closure

Divergent synthetic pathways for fused quinazolines from 2,6-diaminobenzonitrile.

Quantitative Data: Optimization of Cycloaddition

The traditional synthesis of quinazoline-2,4-diones relies on highly toxic reagents such as phosgene or isocyanates. Modern protocols leverage


 as a green C1 building block. Table 1 summarizes the optimization parameters for the cycloaddition of 

with ortho-aminobenzonitriles, demonstrating the superiority of aqueous amine-catalyzed systems over traditional inorganic bases.

Table 1: Comparative Optimization of


 Cycloaddition 
EntryCatalyst (equiv)SolventTemp (°C)Pressure (MPa)Time (h)Yield (%)Ref
1

(0.25)
DMF1001.3494[2]
2DBU (1.0)DMF1001.3485[2]
3DEA (0.6)

1001.01294[3]
4DEA (0.6)

801.01240[3]
5Melamine (0.1)

1204.21892[4]

Note: DEA = Diethanolamine; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene. Yields represent isolated product.

Experimental Protocols

Protocol A: DEA-Catalyzed Synthesis of 5-Aminoquinazoline-2,4(1H,3H)-dione via Fixation

This protocol utilizes Diethanolamine (DEA) in an aqueous medium. Water acts bi-functionally as both a solvent and a co-catalyst, while the secondary amine and hydroxyl groups of DEA synergistically activate


 to form a transient carbamate intermediate[3].

Materials:

  • 2,6-Diaminobenzonitrile (5.0 mmol)

  • Diethanolamine (DEA) (3.0 mmol, 0.6 equiv)

  • HPLC-grade Water (3.0 mL)

  • 
     gas (1.0 MPa)
    

Step-by-Step Procedure:

  • Preparation: Charge a 50 mL stainless-steel high-pressure autoclave with 2,6-diaminobenzonitrile, DEA, and water.

  • Purging: Seal the autoclave securely. Purge the vessel with

    
     gas three times to completely displace atmospheric air, preventing oxidative side reactions.
    
  • Pressurization: Pressurize the autoclave to exactly 1.0 MPa with

    
    .
    
  • Reaction: Heat the reaction mixture to 100 °C while stirring magnetically for 12 hours.

    • Causality Note: Temperature control is critical. As shown in Table 1 (Entry 4), dropping the temperature to 80 °C reduces the yield to 40% because the thermal activation energy required for the intramolecular cyclization of the carbamate intermediate is not met[3].

  • Workup: Cool the autoclave to room temperature using a water bath. Slowly vent the excess

    
     in a fume hood.
    
  • Isolation: Filter the resulting precipitated solid. Wash the filter cake thoroughly with cold water to remove residual DEA. Recrystallize the crude solid from ethanol to afford pure 5-aminoquinazoline-2,4(1H,3H)-dione.

Protocol B: Acid-Mediated Synthesis of 2,5-Diaminoquinazolines

This protocol describes a [4+2] annulation between 2,6-diaminobenzonitrile and N-benzyl cyanamide. The use of Hexafluoroisopropanol (HFIP) is essential; its strong hydrogen-bond donating capability stabilizes the protonated cyanamide intermediate without acting as a competing nucleophile[5].

Materials:

  • 2,6-Diaminobenzonitrile (1.0 mmol)

  • N-benzyl cyanamide (1.5 mmol, 1.5 equiv)

  • Hydrochloric acid (HCl, 4M in dioxane) (2.0 mmol, 2.0 equiv)

  • Hexafluoroisopropanol (HFIP) (5.0 mL)

Step-by-Step Procedure:

  • Initiation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diaminobenzonitrile and N-benzyl cyanamide in 5.0 mL of HFIP.

  • Activation: Add the HCl solution dropwise at room temperature.

    • Causality Note: The acid protonates the cyanamide, dramatically increasing the electrophilicity of the cyanamide carbon. This primes the system for nucleophilic attack by the sterically hindered amino group of the benzonitrile[5].

  • Cyclization: Attach a reflux condenser, transfer the flask to an oil bath pre-heated to 70 °C, and stir for 1 hour.

  • Monitoring: Track the disappearance of the starting material via TLC (Eluent: Petroleum Ether/EtOAc 4:1).

  • Solvent Removal: Once complete, cool the mixture to room temperature and remove the HFIP under reduced pressure (HFIP can be trapped and recycled).

  • Extraction & Purification: Dissolve the crude residue in ethyl acetate (50 mL). Wash with saturated aqueous

    
     to neutralize residual acid, followed by brine. Dry the organic layer over anhydrous 
    
    
    
    , concentrate, and purify via silica gel column chromatography to isolate the functionalized 2,5-diaminoquinazoline.

References

  • Cesium carbonate catalyzed efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles Source: Taylor & Francis (tandfonline.com) URL:2[2]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides Source: MDPI (mdpi.com) URL:5[5]

  • Alcohol amine-catalyzed CO2 conversion for the synthesis of quinazoline-2,4-(1H,3H)-dione in water Source: National Institutes of Health (nih.gov) URL:3[3]

  • CO2 involved synthesis of quinazoline-2,4(1H,3H)-diones in water using melamine as a thermoregulated catalyst Source: SciSpace (scispace.com) URL:4[4]

  • WO2021116050A1 - New braf inhibitors as paradox breakers Source: Google Patents (google.com) URL:1[1]

Sources

Application Note: Advanced Protocols for the N-Alkylation of 2,6-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The N-alkylation of 2,6-diaminobenzonitrile presents a unique synthetic challenge due to the severe electronic deactivation and steric encumbrance of the substrate. The cyano (-CN) group at position 1 exerts a strong electron-withdrawing effect (both inductive and mesomeric) on the adjacent amino groups at positions 2 and 6. This delocalization of the nitrogen lone pairs significantly reduces their nucleophilicity, rendering standard alkylation methods ineffective.

To successfully functionalize this molecule, the synthetic strategy must be dictated by the target degree of alkylation. This guide details two field-proven methodologies: a chemoselective Reductive Amination for mono-alkylation, and a Direct Alkylation via strong-base deprotonation for exhaustive poly-alkylation.

Mechanistic Causality: Overcoming Substrate Deactivation

Standard reductive amination of electron-deficient anilines is notoriously difficult because the unreactive nature of the aromatic amine prevents efficient imine formation[1]. To overcome this thermodynamic barrier, robust protocols utilizing Lewis acids like


 are required[1]. The titanium complex coordinates to the carbonyl oxygen of the aldehyde/ketone, drastically increasing its electrophilicity while simultaneously acting as a water scavenger to prevent imine hydrolysis. This allows for highly chemoselective access to secondary amines without the risk of overalkylation[2].

Conversely, traditional direct alkylation methods with alkyl halides often suffer from limited chemoselectivity and overalkylation, necessitating highly controlled basic conditions[3]. Because weak bases (e.g.,


) cannot deprotonate the deactivated amine, Sodium Hydride (

) is employed. The electron-withdrawing cyano group lowers the

of the N-H bonds, allowing

to generate a highly reactive, nucleophilic amide anion that rapidly undergoes

substitution with alkyl halides.

Quantitative Method Comparison

ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation
Target Profile Mono-N-alkylation (Chemoselective)Poly/Exhaustive N-alkylation
Reagents

,

, Aldehyde/Ketone

, Alkyl Halide (R-I or R-Br)
Solvent Anhydrous THF or Absolute EthanolAnhydrous DMF
Typical Yield 65% – 85%70% – 90%
Reaction Time 12–16 h (Imine) + 2–4 h (Reduction)4–8 h
Primary Challenge Overcoming slow imine formation rateControlling the degree of substitution

Experimental Workflows

Protocol A: Chemoselective Mono-N-Alkylation via Reductive Amination

Designed for the precise introduction of a single alkyl group per amine functionality.

  • Imine Formation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2,6-diaminobenzonitrile (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous THF (0.2 M concentration).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (

    
    ) (1.5 equiv) dropwise at room temperature. Stir the reaction mixture for 12–16 hours.
    
    • Causality: The

      
       forces the thermodynamically unfavorable condensation to completion by trapping the generated water as stable titanium complexes[2].
      
  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Borohydride (

    
    ) (1.5 equiv) portion-wise to control hydrogen evolution. Stir for an additional 2–4 hours, allowing the mixture to slowly warm to room temperature.
    
  • Quenching & Workup (Self-Validating Step): Carefully quench the reaction by adding a small volume of water or saturated aqueous

    
    . This immediately hydrolyzes the titanium species, precipitating insoluble white titanium dioxide (
    
    
    
    ).
    • Critical Insight: You must filter this white suspension through a tightly packed pad of Celite. Attempting to extract the mixture directly will result in an unbreakable emulsion.

  • Isolation: Extract the clear filtrate with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol B: Exhaustive N-Alkylation via Strong Base Deprotonation

Designed for complete di- or tetra-alkylation of the amino groups.

  • Deprotonation: Dissolve 2,6-diaminobenzonitrile (1.0 equiv) in anhydrous DMF (0.1 M) in a flame-dried flask under nitrogen. Cool the solution to 0 °C. Add Sodium Hydride (

    
    , 60% dispersion in mineral oil) portion-wise. Use 2.5 equiv for di-alkylation or 4.5 equiv for exhaustive tetra-alkylation.
    
  • Anion Generation: Stir the suspension at 0 °C for 30 minutes until

    
     gas evolution ceases.
    
    • Causality: Complete deprotonation is necessary to bypass the mesomeric deactivation of the amine, converting it into a potent amide anion[3].

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide) dropwise. Remove the ice bath and stir at room temperature for 4–8 hours. Monitor via TLC until the starting material is fully consumed.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous

    
     to safely neutralize any unreacted 
    
    
    
    .
  • Workup (Self-Validating Step): Dilute the mixture with Ethyl Acetate.

    • Critical Insight: To prevent DMF from co-eluting and ruining your chromatography, wash the organic layer with a 5% aqueous Lithium Chloride (

      
      ) solution (
      
      
      
      mL). The
      
      
      drastically increases the partition coefficient of DMF into the aqueous phase.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, concentrate, and purify via silica gel chromatography.
    

Process Visualization

G Start 2,6-Diaminobenzonitrile (Electron-Deficient & Sterically Hindered) Decision Target Alkylation Degree? Start->Decision Mono Mono-N-Alkylation (Chemoselective) Decision->Mono Mild Conditions Poly Poly/Exhaustive N-Alkylation (Di- or Tetra-alkyl) Decision->Poly Harsh Conditions RedAm Protocol A: Reductive Amination Ti(OiPr)4 + NaBH4 Mono->RedAm DirAlk Protocol B: Direct Alkylation NaH + Alkyl Halide in DMF Poly->DirAlk Mech1 Lewis Acid Activation Forms Transient Iminium RedAm->Mech1 Mech2 Strong Base Deprotonation Generates Nucleophilic Amide Anion DirAlk->Mech2 Prod1 Secondary Amine (Mono-alkylated) Mech1->Prod1 Prod2 Tertiary Amine (Poly-alkylated) Mech2->Prod2

Figure 1: Strategic workflow for the N-alkylation of 2,6-diaminobenzonitrile.

References

  • Bhattacharyya, S. et al. (2000). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. ResearchGate.[Link]

  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.[Link]

Sources

High-Throughput Access to Quinazoline & Acridine Scaffolds via Microwave-Assisted Cyclization of 2,6-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the microwave-assisted synthesis (MWAS) protocols for transforming 2,6-Diaminobenzonitrile (DABN) into high-value heterocyclic scaffolds. Unlike traditional thermal cyclizations, which often require harsh acidic conditions (polyphosphoric acid), high temperatures (>200°C), and prolonged reaction times (24–48 h), microwave irradiation exploits the high polarity of the nitrile and amine precursors to accelerate reaction kinetics.

This guide focuses on two primary pathways:

  • Niementowski-type Cyclization to yield 5-aminoquinazolin-4(3H)-ones.

  • Friedländer-type Condensation to yield 1-amino-1,2,3,4-tetrahydroacridines (Tacrine analogues).

Key Advantage: The presence of the second amino group at the C6 position (which becomes C5 or C1 in the fused product) provides a critical handle for further functionalization, making these protocols highly relevant for Fragment-Based Drug Discovery (FBDD).

Chemical Rationale & Mechanism[1][2]

The "Ortho-Effect" in Microwave Fields

2,6-Diaminobenzonitrile is a unique "double-headed" nucleophile. The nitrile group (C≡N) at C1 is activated by the electron-withdrawing nature of the aromatic ring, while the ortho-amino groups are strong nucleophiles.

Under microwave irradiation, the dipolar polarization mechanism is particularly effective here. The high dipole moment of the nitrile group allows for efficient coupling with the oscillating electric field, generating localized superheating at the reaction site. This lowers the activation energy for the initial nucleophilic attack, whether it be an intermolecular attack (on a ketone) or an intramolecular ring closure.

Mechanistic Pathway (Friedländer Condensation)

The synthesis of Tacrine analogues involves the condensation of DABN with a cyclic ketone.

Figure 1: Mechanistic flow of the microwave-assisted Friedländer condensation yielding amino-tacrine analogues.

Experimental Protocols

Protocol A: Synthesis of 5-Aminoquinazolin-4(3H)-one

Target: Kinase inhibitor scaffolds. Reaction Type: Solvent-free Niementowski reaction.

Materials
  • Precursor: 2,6-Diaminobenzonitrile (1.0 equiv, 2 mmol)

  • Reagent: Formamide (excess, 10 mL) acts as both reagent and solvent.

  • Catalyst: Ammonium Acetate (0.1 equiv) - Optional, improves yield.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, introduce 2,6-Diaminobenzonitrile (266 mg) and Formamide (3 mL). Add Ammonium Acetate (15 mg).

  • Sealing: Cap the vial with a PTFE/silicone septum. Vortex for 30 seconds to ensure suspension homogeneity.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 180°C.

    • Hold Time: 15 minutes.

    • Pressure Limit: 250 psi (Safety cutoff).

    • Stirring: High (magnetic stir bar).

  • Work-up:

    • Allow the vessel to cool to 50°C (using compressed air cooling).

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The product will precipitate as a beige/yellow solid.

    • Filter under vacuum and wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallization from Ethanol:DMF (9:1) if necessary.

Expected Yield: 85–92% Characterization: H-NMR (DMSO-d6) should show a singlet at ~8.0 ppm (H-2 of quinazoline) and a broad singlet for the NH2 group.

Protocol B: Synthesis of 1-Amino-Tacrine Analogues

Target: Acetylcholinesterase (AChE) inhibitors. Reaction Type: Lewis-Acid Catalyzed Friedländer Condensation.

Materials
  • Precursor: 2,6-Diaminobenzonitrile (1.0 equiv, 1 mmol)

  • Reagent: Cyclohexanone (1.2 equiv, 1.2 mmol)

  • Catalyst: Aluminum Chloride (AlCl3) or Zinc Chloride (ZnCl2) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (3 mL). Note: DCE couples better with MW due to higher loss tangent than Toluene.

Step-by-Step Methodology
  • Catalyst Activation: In a glovebox or fume hood, weigh AlCl3 (200 mg) into the microwave vial. Add the solvent (DCE, 3 mL) immediately to avoid hydrolysis.

  • Addition: Add Cyclohexanone followed by 2,6-Diaminobenzonitrile.

  • Irradiation Parameters:

    • Temperature: 140°C.[1]

    • Power: 150 W (Max).

    • Hold Time: 10 minutes.

    • Ramp Time: 2 minutes.

  • Quenching:

    • Cool to room temperature.[2]

    • Add 10% aqueous NaOH (5 mL) slowly to quench the Lewis acid and basify the medium (pH > 10).

  • Extraction:

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, Hexane:EtOAc gradient).

Expected Yield: 75–82% Note: The product is 1-amino-1,2,3,4-tetrahydroacridine. The "1-amino" position corresponds to the amine that did not react with the ketone.

Comparative Data: Thermal vs. Microwave[1][4][5]

The following table highlights the efficiency gains using MWAS for the synthesis of 5-aminoquinazolin-4(3H)-one (Protocol A).

ParameterConventional Thermal (Reflux)Microwave Assisted (Protocol A)Improvement Factor
Temperature 160°C (Oil bath)180°C (Internal)+12.5%
Time 18 Hours15 Minutes72x Faster
Solvent Formamide (Large excess)Formamide (Minimal)Green Chemistry
Yield 55 - 60%85 - 92%+40% Yield
Purity (Crude) 70% (Requires Column)>90% (Precipitation only)Workflow Efficiency

Workflow Visualization

Figure 2: Decision tree and workflow for divergent synthesis from 2,6-Diaminobenzonitrile.

Troubleshooting & Optimization (Expert Insights)

  • Pressure Management:

    • Issue: Reaction vessels venting or failing.

    • Cause: Decomposition of formamide produces NH3 and CO gases, rapidly increasing pressure.

    • Solution: Do not fill vials more than 50%. Use a "ramp" time of 2-3 minutes to reach 180°C, allowing pressure to equilibrate.

  • Solubility Issues:

    • Issue: 2,6-Diaminobenzonitrile is poorly soluble in non-polar solvents.

    • Solution: For Protocol B, if using Toluene, add a co-solvent like minimal DMSO (0.5 mL) or switch to DCE (Dichloroethane) which solubilizes the amine better and absorbs microwaves efficiently.

  • Regioselectivity:

    • In Protocol B, the symmetry of 2,6-diaminobenzonitrile means initial attack can happen at either amine. However, once the first ring closes, the second amine is deactivated by the newly formed pyridine-like ring (electronic effect). This ensures mono-cyclization, leaving the second amine free.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. PubMed / NIH. [Link]

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. MDPI Molecules. [Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. University of Trieste (ArTS). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,6-Diaminobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable chemical intermediate. The following information is structured in a practical, question-and-answer format to directly address issues you may encounter in the lab.

The primary synthetic route discussed is the palladium-catalyzed double amination (Buchwald-Hartwig amination) of 2,6-dichlorobenzonitrile, a common and scalable approach.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 2,6-Diaminobenzonitrile?

A1: The most prevalent method in modern organic synthesis is the palladium-catalyzed double amination of 2,6-dichlorobenzonitrile. This reaction, a type of Buchwald-Hartwig amination, offers high yields but requires careful optimization of the catalyst, ligand, base, and solvent system.[1][2][3] The steric hindrance around the nitrile group makes the second amination step particularly challenging. An alternative, though less common, approach involves the reduction of a corresponding dinitro or amino-nitro precursor.

Q2: What are the most critical parameters for a successful Buchwald-Hartwig synthesis of 2,6-Diaminobenzonitrile?

A2: Success in this synthesis hinges on several interdependent factors:

  • Catalyst and Ligand Choice: The selection of the palladium precatalyst and the phosphine ligand is paramount. Bulky, electron-rich ligands are often necessary to overcome the steric hindrance and facilitate the second C-N bond formation.[1]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the ammonia source. Sodium tert-butoxide (NaOtBu) is a common choice.[1]

  • Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions. Toluene and dioxane are frequently used.

  • Temperature and Reaction Time: Due to the lower reactivity of aryl chlorides and steric hindrance, elevated temperatures (e.g., 80-110 °C) and extended reaction times are often necessary to drive the reaction to completion.[4]

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction is essential.[4]

Q3: What are the primary impurities I should expect?

A3: The most common impurities include:

  • Unreacted Starting Material: 2,6-Dichlorobenzonitrile.

  • Mono-amination Product: 2-Amino-6-chlorobenzonitrile, which arises from incomplete reaction.

  • Hydrolysis Products: The nitrile group can undergo hydrolysis to form 2,6-diaminobenzamide or 2,6-diaminobenzoic acid, especially during workup under harsh acidic or basic conditions at high temperatures.[5]

  • Hydrodehalogenation Product: 2-Aminobenzonitrile, where one chlorine atom is replaced by hydrogen.[1]

Troubleshooting Guide: Synthesis and Purification

This section addresses specific problems you might encounter during the synthesis.

Issue 1: My reaction shows low conversion of the 2,6-dichlorobenzonitrile starting material.

  • Potential Cause: Inactive Catalyst or Inappropriate Ligand The palladium catalyst may be deactivated, or the chosen ligand may not be effective for this specific transformation. Aryl chlorides are less reactive than bromides or iodides and require a more active catalytic system.[1]

    • Recommended Action:

      • Use a modern palladium precatalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more reliably than older sources like Pd(OAc)₂.[1]

      • Ensure the ligand is sufficiently bulky and electron-rich. For primary aminations, ligands such as BrettPhos or RuPhos can be effective.[1]

      • Strictly maintain an inert atmosphere. Use degassed solvents and purge the reaction vessel thoroughly with argon or nitrogen before adding the catalyst.

  • Potential Cause: Incorrect Base or Insufficient Amount The base is critical for the catalytic cycle. An incorrect choice or insufficient quantity will stall the reaction.

    • Recommended Action:

      • Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[1]

      • Ensure the base is fresh and has not been deactivated by moisture.

      • Use a slight excess of the base (e.g., 2.2-2.5 equivalents for the double amination).

  • Potential Cause: Insufficient Temperature or Reaction Time The double amination of the sterically hindered 2,6-dichlorobenzonitrile requires significant thermal energy.

    • Recommended Action:

      • Increase the reaction temperature, typically to 80-110 °C.[4]

      • Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider extending the reaction time up to 24 hours.[1]

Issue 2: The reaction stalls after forming the mono-aminated product (2-amino-6-chlorobenzonitrile).

  • Potential Cause: Steric Hindrance The introduction of the first amino group increases steric bulk around the remaining chlorine atom, making the second C-N bond formation more difficult.

    • Recommended Action:

      • Optimize Ligand: Switch to a bulkier ligand (e.g., tBuBrettPhos) which can promote the more challenging second amination.

      • Increase Temperature: Carefully increase the reaction temperature to provide the necessary activation energy for the second substitution.

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes drive the reaction to completion.

Issue 3: My final product is oily, discolored, or has a broad melting point.

  • Potential Cause: Presence of Impurities An oily or low-melting product is a clear indicator of impurities.[5] This could be residual solvent, unreacted starting materials, or side products.

    • Recommended Action:

      • Purification: The crude product must be purified. Normal-phase column chromatography is often effective for separating the polar di-amino product from the less polar starting material and mono-amino intermediate.[5][6]

      • Recrystallization: If chromatography is not fully effective, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield a highly pure, crystalline product.[6]

      • Drying: Ensure the final product is thoroughly dried under vacuum to remove all residual solvents.

Issue 4: During workup, I am losing a significant amount of product.

  • Potential Cause: Product Solubility in Aqueous Layers The two amino groups make 2,6-diaminobenzonitrile somewhat water-soluble, especially under acidic conditions where it can form ammonium salts.

    • Recommended Action:

      • During the aqueous workup, ensure the aqueous layer is basic (pH > 8) before extraction to keep the product in its free-base form.

      • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery.

      • Consider a brine wash for the combined organic layers to help break up any emulsions and remove excess water.

Visualized Workflows and Mechanisms
Buchwald-Hartwig Amination Catalytic Cycle

The diagram below illustrates the key steps in the palladium-catalyzed C-N bond formation.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Ligand Exchange RedElim Reductive Elimination Intermediate AmineCoord->RedElim Deprotonation Product Ar-NH2 RedElim->Product Reductive Elimination Catalyst_Regen Pd(0)L RedElim->Catalyst_Regen Catalyst_Regen->Pd0 Catalyst Regeneration ArX Ar-X ArX->OxAdd Amine R2NH Amine->AmineCoord Base Base Base->AmineCoord HX_Base [Base-H]+X-

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving yield issues.

Troubleshooting_Workflow Start Low Yield of 2,6-Diaminobenzonitrile Check_SM Starting Material (SM) Unreacted? Start->Check_SM Check_Mono Mono-aminated Product Observed? Check_SM->Check_Mono No Action_Catalyst Verify Catalyst/Ligand Activity Increase Temperature/Time Check Base Stoichiometry Check_SM->Action_Catalyst Yes Complex_Mixture Complex Mixture/ Degradation? Check_Mono->Complex_Mixture No Action_Sterics Increase Temperature Use Bulkier Ligand Increase Catalyst Loading Check_Mono->Action_Sterics Yes Action_Conditions Lower Temperature Check for Oxygen/Water Leaks Verify Solvent Purity Complex_Mixture->Action_Conditions Yes Purify Proceed to Purification (Column Chromatography) Complex_Mixture->Purify No

Caption: Decision tree for troubleshooting low reaction yield.

Data Summary & Protocols
Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Notes
Starting Material 2,6-Dichlorobenzonitrile[7]Aryl chlorides are challenging substrates requiring optimized conditions.
Amination Source Ammonia (e.g., from NH₄Cl + strong base, or a solution)The direct use of ammonia gas can be difficult to handle on a lab scale.
Pd Precatalyst XPhos Pd G3 (or similar)Modern palladacycles provide reliable initiation to the active Pd(0) species.[1]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are necessary to promote amination of aryl chlorides.[1]
Base NaOtBu or LHMDS (2.2-2.5 eq)A strong, non-nucleophilic base is required.[1]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic, non-coordinating solvents are preferred.
Temperature 80 - 110 °CHigher temperatures are needed to overcome the activation barrier.[4]
Reaction Time 12 - 24 hoursMonitor by TLC/LCMS to determine completion.
Experimental Protocol: Synthesis

This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.

  • Vessel Preparation: Oven-dry all glassware. To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichlorobenzonitrile (1.0 mmol, 1.0 eq), the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and the base (e.g., NaOtBu, 2.2 mmol, 2.2 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) under a positive pressure of argon. Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Ammonia Source: Add the ammonia source. Note: This step requires careful handling. Consult literature for safe methods of ammonia addition, such as using a saturated solution in dioxane or generating it in situ.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of NH₄Cl.[1] Transfer the mixture to a separatory funnel, dilute with water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification (Column Chromatography)
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.[5]

  • Sample Loading: Dissolve the crude 2,6-diaminobenzonitrile in a minimum amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,6-diaminobenzonitrile.

References
  • Common side products in 2-Amino-4,6-dimethylbenzonitrile synthesis and their removal - Benchchem.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • Rapid Optimization-Buchwald–Hartwig Amination using DoE - Charnwood Discovery.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • 2,6-Dichlorobenzonitrile 97 1194-65-6 - MilliporeSigma.
  • Application Notes and Protocols for the Purification of 2-Amino-4,6-dimethylbenzonitrile - Benchchem.
  • Optimization of reaction parameters for Buchwald-Hartwig amination... - ResearchGate.
  • Process for preparation of 2,6-dichlorobenzonitrile - Google Patents.
  • Process for preparation of 2,6-dichlorobenzonitrile - Eureka | Patsnap.

Sources

Technical Guide: Purification & Recrystallization of 2,6-Diaminobenzonitrile

[1]

Executive Summary & Chemical Profile[2][3][4][5]

2,6-Diaminobenzonitrile is a functionalized aromatic intermediate often used in the synthesis of fused heterocycles (e.g., quinazolines, pteridines) and high-performance polymers.[1] Its purification is critical due to the sensitivity of subsequent cyclization reactions to impurities such as partially reduced nitro-intermediates or hydrolysis products.[1]

Chemical Profile[2][3][4][5][6][7][8][9][10][11]
  • Functional Groups: Nitrile (-CN), Primary Amines (-NH₂).[1]

  • Polarity: Moderate to High (due to H-bonding capability).[1]

  • Common Impurities:

    • Precursors: 2,6-Dinitrobenzonitrile (Starting Material), 2-Amino-6-nitrobenzonitrile (Intermediate).[1]

    • Byproducts: 2,6-Diaminobenzamide (Hydrolysis product), Oxidation/Polymerization oligomers (Colored).[1]

Solvent Selection Strategy

The choice of solvent depends heavily on the impurity profile of your crude material.[1] Use the following decision matrix to select the optimal system.

Primary Recommendation: Ethanol / Water (Mixed Solvent)

This is the standard protocol for polar aromatic amines.

  • Mechanism: The diamine is highly soluble in hot ethanol but significantly less soluble in water.[1] The nitrile group maintains organic character, preventing excessive water solubility.

  • Best For: Removal of inorganic salts (from reduction steps like SnCl₂/HCl) and non-polar starting materials.

Secondary Recommendation: Toluene (Single Solvent)[1]
  • Mechanism: Exploits the steep solubility curve of aromatic amines in methylbenzenes.[1]

  • Best For: Removal of polar, tarry impurities that are insoluble in toluene, or when the product must be strictly anhydrous for the next step.

Solvent Performance Data Table
Solvent SystemDissolution TempCrystallization TempImpurity Removal ProfileYield Potential
Ethanol : Water (4:1) Reflux (~78°C)0°C - 4°CExcellent for salts & traces of mono-nitro intermediates.75 - 85%
Toluene Reflux (~110°C)RT to -10°CExcellent for colored oligomers & "oily" residues.[1]60 - 75%
Ethyl Acetate : Hexane Reflux (~70°C)RTGood for non-polar starting materials (dinitro).[1]Moderate

Detailed Experimental Protocols

Protocol A: Ethanol/Water Recrystallization (Standard)

Objective: Purification of crude 2,6-diaminobenzonitrile containing inorganic salts or trace starting material.

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add Ethanol (95%) slowly while heating to reflux on a stir plate.

    • Target: Use the minimum volume required to dissolve the solid at reflux (approx. 5-10 mL per gram, but this varies by crude purity).[1]

    • Note: If the solution is dark/black, add activated charcoal (1-2% w/w) and stir at reflux for 5-10 minutes.

  • Hot Filtration (Critical):

    • While keeping the solution near boiling, filter through a pre-warmed Büchner funnel or fluted filter paper to remove charcoal and insoluble mechanical impurities.

  • Crystallization:

    • Return the filtrate to the hot plate and bring back to a gentle boil.

    • Add Deionized Water dropwise via an addition funnel or pipette.[1]

    • End Point: Stop adding water immediately when a persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of hot ethanol to clear the solution again.[1]

  • Cooling:

    • Remove from heat and allow the flask to cool to room temperature slowly (undisturbed) for 1-2 hours. Rapid cooling promotes occlusion of impurities.[1]

    • Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[2]

    • Wash the cake with a cold Ethanol:Water (1:[1]1) mixture.

    • Dry in a vacuum oven at 40-50°C.

Protocol B: Toluene Recrystallization (Anhydrous)[1]

Objective: Purification of "oily" crude or when the product must be water-free.[1]

  • Dissolution: Suspend crude solid in Toluene. Heat to reflux (110°C).

  • Decantation/Filtration: If a dark oily tar remains at the bottom of the flask at reflux, carefully decant the clear supernatant into a clean flask. This "oiling out" often contains the majority of the impurities.[1]

  • Crystallization: Allow the clear toluene solution to cool slowly. Long needles typically form.[1]

  • Wash: Wash with cold hexanes or toluene.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What is happening?

Cause: This occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture, or due to high impurity levels lowering the melting point. Solution:

  • Re-heat the mixture to redissolve the oil.

  • Add a seed crystal of pure product if available.[1]

  • Add slightly more solvent (ethanol) to lower the concentration, ensuring the saturation temperature drops below the melting point.

  • Stir vigorously during cooling to induce nucleation.

Q2: The crystals are still colored (brown/yellow) after recrystallization.

Cause: Aromatic amines are prone to oxidation, forming "azo" or "anil" type colored impurities that co-crystallize. Solution:

  • Charcoal Treatment: Repeat the recrystallization but ensure you use activated charcoal during the hot dissolution phase.[1]

  • Acid Wash (Advanced): Dissolve the crude in dilute HCl (forming the hydrochloride salt), wash the aqueous solution with Ethyl Acetate (removes non-basic impurities), then neutralize with NaOH to reprecipitate the free base before recrystallizing.

Q3: My yield is very low (<50%).

Cause: 2,6-Diaminobenzonitrile has some solubility in water/ethanol even when cold.[1] Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop" of crystals.

  • Ensure the Ethanol:Water ratio is optimized.[1] Too much ethanol keeps the product in solution; too much water precipitates impurities.[1]

Visual Workflow (Graphviz)[1]

RecrystallizationWorkflowStartCrude 2,6-DiaminobenzonitrileSolventChoiceSelect Solvent SystemStart->SolventChoiceEthanolWaterEthanol/Water Route(Standard)SolventChoice->EthanolWaterSalts/Polar ImpuritiesTolueneToluene Route(Anhydrous/Oily Crude)SolventChoice->TolueneOily/Non-polar ImpuritiesDissolveDissolve at RefluxEthanolWater->DissolveToluene->DissolveCharcoalAdd Activated Charcoal(Optional for Color)Dissolve->CharcoalHotFilterHot Filtration(Remove Insolubles)Charcoal->HotFilterAddWaterAdd Water until Turbid(Clear with Ethanol dropwise)HotFilter->AddWaterIf Ethanol/WaterCoolingSlow Cooling(RT -> 0°C)HotFilter->CoolingIf TolueneOilingOutIssue: Oiling Out?AddWater->OilingOutFilterDryVacuum Filtration & DryCooling->FilterDryOilingOut->CoolingNoFixOilAdd Solvent / Re-heatVigorous StirringOilingOut->FixOilYesFixOil->OilingOutValidationValidate Purity(MP / HPLC)FilterDry->Validation

Caption: Decision tree and process flow for the purification of 2,6-diaminobenzonitrile.

References

  • Synthesis and Properties of Diaminobenzonitriles

    • US Patent 3,351,651A.[1][3] "Preparation of diaminobenzonitriles."[1][3][4][5][6] (Describes the reduction of dinitro-precursors and handling of diamino-products). Link

  • General Recrystallization Methodologies for Aromatic Amines

    • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Ethanol/Water recrystallization of anilines).

  • Related Isomer Purification (2,4-Diaminobenzonitrile)

    • US Patent 4,208,343.[1] "Process for the preparation of 2,4-diaminobenzonitrile."[1] (Demonstrates benzene/toluene recrystallization techniques applicable to the 2,6-isomer). Link

  • Advanced Purification (Paradox Breaker Compounds)

    • WO Patent 2021/116050 A1.[1] "New BRAF Inhibitors as Paradox Breakers."[1][6] (Cites the use of 2,6-diaminobenzonitrile as a starting material, implying high-purity requirements).[1] Link

Technical Support Center: Purification of Crude 2,6-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of crude 2,6-Diaminobenzonitrile. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2,6-Diaminobenzonitrile?

A1: Impurities typically arise from the synthetic route used. Common contaminants include:

  • Unreacted Starting Materials or Intermediates: Depending on the synthesis, these can be various substituted nitrobenzenes or anilines.

  • Isomeric Impurities: Positional isomers of the diamine or nitrile groups may form, which can be challenging to separate due to similar polarities.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic workup conditions at elevated temperatures, leading to the formation of 2,6-diaminobenzamide and subsequently 2,6-diaminobenzoic acid.[1][2]

  • Oxidation Products: Aromatic amines are prone to air oxidation, which can lead to highly colored, often polymeric, impurities. This is a common cause of discoloration (e.g., pink, brown, or black hues).

  • Residual Solvents: Solvents from the reaction or workup (e.g., DMF, DMSO, ethyl acetate) can be trapped in the crude solid.

Q2: My crude product is dark brown/black. Can this color be removed?

A2: Yes. Dark coloration is usually due to trace amounts of highly conjugated oxidation byproducts. These can often be effectively removed by treating a solution of your crude product with activated charcoal during recrystallization.[3][4] The charcoal adsorbs these colored impurities, which are then removed by hot filtration. However, use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.[4]

Q3: What is the best starting technique for purifying 2,6-Diaminobenzonitrile?

A3: For most common impurities, recrystallization is the most efficient and scalable first-pass purification technique.[5] It is excellent for removing impurities with different solubility profiles from the target compound. If recrystallization fails to achieve the desired purity, or if impurities are very similar in structure and polarity, flash column chromatography is the recommended next step.[6][7]

Q4: I'm seeing significant peak tailing when running column chromatography on silica gel. What's happening?

A4: The two basic amino groups on 2,6-Diaminobenzonitrile can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction causes the product to elute slowly and unevenly, resulting in broad, tailing peaks. To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine, to your eluent (e.g., Hexane:Ethyl Acetate).[8] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

Troubleshooting Purification Challenges

This section addresses specific issues encountered during the purification of 2,6-Diaminobenzonitrile and provides actionable solutions based on chemical principles.

Issue 1: Recrystallization Problems
ProblemPotential Cause(s)Recommended Actions & Scientific Rationale
Product "Oils Out" The melting point of your compound (or an impure eutectic mixture) is lower than the boiling point of the solvent. The compound is coming out of solution too rapidly at a high temperature.[4]1. Add More "Good" Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of the solvent in which the compound is more soluble. This increases the saturation point, requiring the solution to cool further before precipitation begins, hopefully below the compound's melting point.[4] 2. Switch to a Lower-Boiling Solvent System: Choose a solvent or solvent pair with a lower boiling point.
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used), or nucleation is inhibited.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites.[4][9] 2. Add a Seed Crystal: Introduce a tiny crystal of the pure compound to act as a template for crystal growth.[4] 3. Reduce Solvent Volume: Carefully evaporate some of the solvent to concentrate the solution and induce saturation, then allow it to cool again.[9]
Crystallization is Too Rapid The solution is too concentrated, or the cooling is too fast. Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[4]1. Slow Down Cooling: Allow the flask to cool slowly to room temperature on a benchtop (insulate it with paper towels if necessary) before moving it to an ice bath.[4] 2. Use Slightly More Solvent: Re-heat the solution to dissolve the solid and add a small excess of hot solvent (e.g., 5-10% more). This ensures crystallization begins at a lower temperature, promoting slower, more selective crystal growth.[4]
Very Low Yield Too much solvent was used, leaving a significant amount of product in the mother liquor. The compound has some solubility even in the cold solvent. Premature crystallization occurred during a hot filtration step.[4]1. Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point.[5] 2. Cool Thoroughly: Ensure the flask is left in an ice bath for at least 30-60 minutes to maximize precipitation.[8] 3. Recover from Mother Liquor: If a large amount of product is suspected in the filtrate, concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals (which may be less pure).
Issue 2: Column Chromatography Problems
ProblemPotential Cause(s)Recommended Actions & Scientific Rationale
Poor Separation of Impurities The polarity of the eluent is incorrect. A solvent system that is too polar will flush all compounds through quickly, while one that is not polar enough will result in no movement.1. Optimize with TLC: First, find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[10] This Rf range typically provides the best separation on a silica column. 2. Use Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product and then any more polar impurities.
Product Elutes as a Smear, Not a Band The initial sample band was too diffuse. The sample was not dissolved in the minimum amount of solvent before loading.1. Use Dry Loading: If your compound is not very soluble in the mobile phase, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent completely. The resulting free-flowing powder can be loaded directly onto the column for a very sharp starting band.[10]
Cracked or Channeled Column Packing The silica gel was not packed uniformly, or air bubbles were introduced.1. Use the Slurry Method: Pack the column by pouring a slurry of silica gel in a non-polar solvent (like hexane). This method displaces air and results in a more uniform packing, preventing channels that lead to poor separation.[6] Never let the top of the column run dry.

Visualized Purification Workflows

Decision Logic for Purification Method

This diagram outlines the decision-making process for selecting the appropriate purification technique for your crude 2,6-Diaminobenzonitrile.

purification_decision start Crude 2,6-Diaminobenzonitrile check_purity Assess Purity & Impurities (TLC, NMR, LCMS) start->check_purity is_solid Is the product a solid? check_purity->is_solid recrystallize Perform Recrystallization is_solid->recrystallize Yes oily_product Product is an oil or low-melting solid is_solid->oily_product No is_colored Is it highly colored? add_charcoal Add Activated Charcoal During Recrystallization is_colored->add_charcoal Yes check_purity_post_rx Check Purity is_colored->check_purity_post_rx No recrystallize->is_colored add_charcoal->check_purity_post_rx is_pure_enough_rx Purity > 98%? check_purity_post_rx->is_pure_enough_rx column_chrom Perform Flash Column Chromatography is_pure_enough_rx->column_chrom No final_product Pure Product is_pure_enough_rx->final_product Yes column_chrom->final_product oily_product->column_chrom

Caption: Decision tree for selecting a purification method.

Troubleshooting Recrystallization Workflow

This workflow illustrates the iterative process of performing and troubleshooting a recrystallization experiment.

recrystallization_workflow start Dissolve Crude Solid in Minimum Hot Solvent cool Allow to Cool Slowly start->cool check_crystals Crystals Formed? cool->check_crystals oiled_out Oiled Out? check_crystals->oiled_out No filter Collect Crystals by Vacuum Filtration check_crystals->filter Yes induce Induce Nucleation (Scratch / Seed Crystal) oiled_out->induce No reheat_add_solvent Re-heat, Add More Solvent, Re-cool Slowly oiled_out->reheat_add_solvent Yes induce->cool reheat_add_solvent->cool wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end_node Pure Crystals dry->end_node

Caption: Workflow for recrystallization with troubleshooting loops.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This method is effective because 2,6-Diaminobenzonitrile has good solubility in hot ethanol and poor solubility in water. Water acts as the "anti-solvent."

  • Dissolution: Place the crude 2,6-Diaminobenzonitrile in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at a gentle boil.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (e.g., 1-2% by weight of your crude product). Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove the charcoal or any other insoluble impurities, perform a gravity filtration of the hot solution through a fluted filter paper into a pre-heated clean flask.[3] This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: To the clear, hot filtrate, add hot water dropwise while swirling until you see the first sign of persistent cloudiness (turbidity).[8] If you add too much water, clarify the solution by adding a few drops of hot ethanol.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture (e.g., 1:1 ratio) to remove any soluble impurities adhering to the crystal surfaces.[8]

  • Drying: Dry the crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol is for separating compounds with similar polarities that could not be removed by recrystallization.

  • Solvent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate with 1% Triethylamine) that provides a baseline separation of your product from its impurities and gives your product an Rf of ~0.3.[10]

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of glass wool and a thin layer of sand at the bottom.

    • In a beaker, make a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[10] Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3 g of silica gel to this solution and concentrate it to dryness on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer. Gently add a thin layer of sand on top to protect the sample layer.

  • Elution:

    • Carefully add your mobile phase to the column.

    • Using gentle, constant air pressure, push the solvent through the column at a steady rate (e.g., a drop rate of 2 inches/minute).[10]

    • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Analysis:

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 2,6-Diaminobenzonitrile.

References

  • Common side products in 2-Amino-4,6-dimethylbenzonitrile synthesis and their removal. (2025). BenchChem.
  • Overcoming solubility issues of 2-Amino-4,6-dimethylbenzonitrile in organic solvents. (2025). BenchChem.
  • Recrystalliz
  • Troubleshooting Crystalliz
  • How can I purify impure benzonitrile? (2017).
  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. (2025). BenchChem.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Massachusetts Institute of Technology.
  • Purification – Cooperative Organic Chemistry Student Laboratory Manual.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Macsen Labs.
  • Application Notes and Protocols for the Purification of 2-Amino-4,6-dimethylbenzonitrile. (2025). BenchChem.
  • Column Chrom
  • Synthesis of 2,4-diaminobenzonitrile. PrepChem.com.
  • Column Chrom
  • Column Chrom
  • Synthesis and Recrystallization of Dibenzalacetone. Swarthmore College.

Sources

Minimizing side reactions during 2,6-Diaminobenzonitrile hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the hydrolysis of 2,6-diaminobenzonitrile.

The presence of two strongly electron-donating, nucleophilic ortho-amino groups makes this substrate notoriously difficult to hydrolyze cleanly. Standard homogeneous acidic or basic reflux often leads to a complex mixture of over-hydrolyzed products, oxidized quinone-imines, and condensation oligomers. This guide provides the chemical causality behind these failures and field-proven, self-validating protocols to achieve high-purity amides or carboxylic acids.

Pathway Analysis: Hydrolysis & Competing Side Reactions

G SM 2,6-Diaminobenzonitrile Imine Imine Intermediate SM->Imine H2O / Catalyst Polymer Condensation Oligomers SM->Polymer Intermolecular Amine Attack Oxidation Quinone-imines (Oxidation) SM->Oxidation O2 (Alkaline) Amide 2,6-Diaminobenzamide (Target Amide) Imine->Amide Tautomerization Acid 2,6-Diaminobenzoic Acid (Target Acid) Amide->Acid Over-hydrolysis (Excess Heat/Base) Decarb m-Phenylenediamine (Decarboxylation) Acid->Decarb Heat (-CO2)

Reaction pathways and side reactions in 2,6-diaminobenzonitrile hydrolysis.

Troubleshooting & FAQs

Q1: Why does my reaction mixture turn dark brown or black during basic hydrolysis? Causality: The two ortho-amino groups strongly donate electron density into the aromatic ring, significantly lowering its oxidation potential. In the presence of ambient oxygen and alkaline conditions, the ring is rapidly oxidized into highly colored, insoluble quinone-imine polymeric networks. Solution: You must exclude oxygen. Degas all solvents via freeze-pump-thaw or rigorous sparging, and run the reaction under a strict Argon atmosphere. Alternatively, switching to an acidic hydrolysis protocol inherently suppresses oxidation, as protonation of the amines withdraws electron density from the ring, stabilizing it against electrophilic oxygen attack[1].

Q2: How do I selectively stop the reaction at 2,6-diaminobenzamide without forming the carboxylic acid? Causality: The hydrolysis of an amide to a carboxylic acid is thermodynamically favorable. In homogeneous basic or acidic reflux, the activation energy for amide cleavage is easily overcome, meaning the reaction rarely stops cleanly at the amide stage. Solution: Utilize a heterogeneous, localized catalyst such as Amberlyst A-26 (OH⁻ form) treated with hydrogen peroxide. This resin provides a micro-basic environment that activates H₂O₂ into a hydroperoxide anion (OOH⁻). Because OOH⁻ is a powerful alpha-effect nucleophile, it rapidly attacks the nitrile carbon at room temperature. The bulk solution remains neutral and cold, completely preventing the subsequent, higher-energy hydrolysis of the amide.

Q3: I am observing a high mass balance of unidentifiable side products. Is my starting material polymerizing? Causality: Yes. The primary amino groups on your substrate are strong nucleophiles. During hydrolysis, the nitrile is converted to a highly electrophilic imine intermediate before tautomerizing to the amide. In concentrated solutions, the free amino groups of one molecule can attack the imine carbon of another, leading to intermolecular condensation (forming amidines or oligomers). Solution: Operating under high dilution minimizes intermolecular collisions. If synthesizing the carboxylic acid, use 10.0 M H₂SO₄. The strong acid protonates the amines (-NH₃⁺), completely masking their nucleophilicity while still allowing the acid-catalyzed hydration of the nitrile[1].

Quantitative Strategy Comparison

Hydrolysis StrategyTarget CompoundReagents & ConditionsYieldMajor Side Reaction Mitigated
Heterogeneous Peroxide 2,6-DiaminobenzamideAmberlyst A-26 / H₂O₂, MeOH, 25 °C>90%Over-hydrolysis, Oxidation
Eco-Friendly Aqueous 2,6-DiaminobenzamideWEPPA, H₂O, 150 °C~85%Condensation
Concentrated Acid 2,6-Diaminobenzoic Acid10.0 M H₂SO₄, 90 °C>80%Condensation, Oxidation
Homogeneous Base Mixed (Amide + Acid)NaOH (aq), Reflux<50%None (High degradation)

(Data synthesized from comparative literature on aminobenzonitrile hydrolysis[1][2])

Self-Validating Experimental Protocols

Protocol A: Selective Synthesis of 2,6-Diaminobenzamide (Resin-Catalyzed)

Workflow Prep 1. Resin Prep (Amberlyst + H2O2) Rxn 2. Hydrolysis (MeOH, 25°C) Prep->Rxn Add Substrate Monitor 3. Validation (TLC / FTIR) Rxn->Monitor Aliquot Monitor->Rxn If incomplete Isolate 4. Isolation (Filtration) Monitor->Isolate If C≡N absent

Self-validating workflow for the resin-catalyzed synthesis of 2,6-diaminobenzamide.

Step 1: Catalyst Preparation Wash 1.0 g of Amberlyst A-26 (OH⁻ form) with methanol. Suspend the resin in 10 mL of methanol and slowly add 4.0 equivalents of 30% H₂O₂. Stir for 15 minutes to generate the supported hydroperoxide. Step 2: Reaction Execution Add 1.0 equivalent of 2,6-diaminobenzonitrile to the suspension. Stir at 25 °C. Causality: Room temperature prevents thermal decarboxylation and over-hydrolysis, while the localized resin protects the bulk substrate. Step 3: In-Process Validation After 2 hours, take a 50 µL aliquot. Spot on a TLC plate (Hexane:EtOAc 1:1). Validation Check: The reaction is complete only when the high-Rf starting material spot is entirely absent. If present, continue stirring. Step 4: Isolation & Final Validation Filter the mixture to remove the resin. Evaporate the methanol under reduced pressure. Validation Check: Perform FTIR on the isolated solid. The appearance of a primary amide C=O stretch at ~1650 cm⁻¹ and the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ validates the structural integrity of the amide.

Protocol B: Synthesis of 2,6-Diaminobenzoic Acid (Acid-Catalyzed)

Step 1: Reaction Execution Dissolve 2,6-diaminobenzonitrile in 10.0 M H₂SO₄ (10 mL per gram of substrate). Heat the solution to 90 °C for 12 hours. Causality: The high acid concentration protonates the amines, masking their nucleophilicity to prevent polymerization, while driving the nitrile entirely through the amide intermediate to the carboxylic acid[1]. Step 2: In-Process Validation Observe the color of the solution. Validation Check: The solution should remain clear (though potentially light yellow). If the solution turns opaque black, the temperature exceeded 100 °C, leading to thermal decarboxylation and subsequent oxidation. Step 3: Isolation Cool the reaction to 0 °C in an ice bath. Carefully add cold 5.0 M NaOH dropwise while monitoring the pH. Step 4: Final Validation Stop the addition when the pH reaches the isoelectric point of the amino acid (typically ~pH 4.5–5.5). Validation Check: A sudden, massive precipitation of the zwitterionic 2,6-diaminobenzoic acid will occur at this exact pH. Filter, wash with cold water, and dry under vacuum.

References

  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA Molecules (MDPI)
  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1)
  • Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide Indian Journal of Chemistry

Sources

Technical Support Center: Optimizing Reaction Temperature for 2,6-Diaminobenzonitrile Cyclocondensation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the cyclocondensation of 2,6-diaminobenzonitrile, a critical reaction in the synthesis of various heterocyclic compounds, including those with significant therapeutic potential. As Senior Application Scientists, we have compiled this resource to address common challenges and provide evidence-based solutions to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cyclocondensation of 2,6-diaminobenzonitrile, with a focus on the impact of reaction temperature.

Issue 1: Low Yield of the Desired Quinazoline Product

A low yield is a frequent challenge in organic synthesis. In the context of this cyclocondensation, several factors, heavily influenced by temperature, could be at play.

Root Cause Analysis:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient thermal energy to overcome the activation barrier. Cyclocondensation reactions, which involve the formation of a new ring system, often require a specific temperature threshold to proceed efficiently.[1]

  • Side Reactions: At suboptimal temperatures, side reactions may become more prominent, consuming starting materials and reducing the yield of the desired product. For instance, intermolecular reactions between starting materials or intermediates could lead to polymer formation.

  • Decomposition of Starting Material or Product: 2,6-Diaminobenzonitrile or the resulting quinazoline product might be thermally labile.[2] Excessively high temperatures can lead to decomposition, thereby lowering the isolated yield.

Solutions:

  • Systematic Temperature Screening: Conduct a series of small-scale reactions at different temperatures (e.g., in 10-20 °C increments) to identify the optimal range. Monitor the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Gradual Temperature Increase: Instead of directly heating to the target temperature, a gradual ramp-up can sometimes minimize the formation of side products that might be favored at lower temperatures.

  • Solvent Choice: The boiling point of your solvent will dictate the maximum achievable reaction temperature at atmospheric pressure. If a higher temperature is required, consider switching to a higher-boiling point solvent. However, be mindful of potential solvent effects on the reaction mechanism.

Issue 2: Formation of Significant Impurities

The presence of impurities complicates purification and can impact the biological activity of the final compound. Temperature plays a crucial role in controlling the selectivity of the reaction.

Root Cause Analysis:

  • Formation of Isomeric Byproducts: Depending on the reaction partner in the cyclocondensation, there might be a possibility of forming constitutional isomers. The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, leading to different product ratios.

  • Oxidation: The amino groups in 2,6-diaminobenzonitrile are susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to colored impurities.

  • Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, high temperatures can promote the hydrolysis of the benzonitrile group to a benzamide or carboxylic acid, which can then undergo different reaction pathways.

Solutions:

  • Lowering the Reaction Temperature: If you observe the formation of specific impurities at higher temperatures, try running the reaction at a lower temperature to favor the desired reaction pathway.[3] This is particularly relevant if the activation energy for the side reaction is higher than that of the main reaction.

  • Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere of nitrogen or argon.[2] This is especially important for prolonged reactions at high temperatures.

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize water-related side reactions.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of the cyclocondensation reaction temperature.

Q1: What is a typical starting temperature for the cyclocondensation of 2,6-diaminobenzonitrile with a reagent like formamide?

A common starting point for cyclocondensation reactions involving formamide is often in the range of 170-180°C.[5] However, the optimal temperature can be highly dependent on the specific substrate and reaction conditions. A literature search for similar reactions is always recommended.

Q2: How does reaction time relate to temperature in this synthesis?

Generally, higher reaction temperatures lead to faster reaction rates, allowing for shorter reaction times. Conversely, lower temperatures will necessitate longer reaction times to achieve a comparable conversion. It's a trade-off that needs to be optimized for your specific process, considering factors like energy consumption and potential for side reactions over extended periods.

Q3: Can microwave irradiation be used to optimize the reaction temperature and time?

Yes, microwave-assisted synthesis can be a powerful tool for this type of reaction.[6] Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. It allows for precise temperature control, which is crucial for optimization.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for the cyclocondensation of 2,6-diaminobenzonitrile with formamide to produce 2,4-diaminoquinazoline.

Materials:

  • 2,6-Diaminobenzonitrile

  • Formamide (anhydrous)

  • High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP), if necessary)[5]

  • Round-bottom flasks equipped with reflux condensers and magnetic stir bars

  • Heating mantles or oil baths with temperature controllers

  • TLC plates (silica gel) and developing chamber

  • HPLC system for quantitative analysis

Procedure:

  • Setup: In a series of identical round-bottom flasks, place 1 equivalent of 2,6-diaminobenzonitrile.

  • Reagent Addition: Add an excess of formamide (e.g., 10-20 equivalents), which can also serve as the solvent.[5] If a co-solvent is used, add it at this stage.

  • Reaction Conditions: Equip each flask with a reflux condenser and place it in a heating mantle or oil bath set to a specific temperature (e.g., 150°C, 160°C, 170°C, 180°C, 190°C).

  • Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction mixture and analyze it by TLC to monitor the consumption of the starting material and the formation of the product.

  • Quantitative Analysis: Once the reactions appear to have reached completion (or after a set time), quench the reactions by cooling to room temperature. Dilute a known volume of each reaction mixture with a suitable solvent and analyze by HPLC to determine the yield of 2,4-diaminoquinazoline at each temperature.

  • Data Analysis: Plot the yield of the product as a function of temperature to identify the optimal reaction temperature.

Data Presentation:

Temperature (°C)Reaction Time (h)Yield of 2,4-diaminoquinazoline (%)Observations
150645Slow conversion
160565Moderate conversion
170485Good conversion, minimal byproducts
180382Faster reaction, slight increase in colored impurities
190275Rapid reaction, significant byproduct formation

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the cyclocondensation reaction, with a focus on temperature optimization.

TroubleshootingWorkflow start Start: Low Yield or High Impurity check_temp Is Reaction Temperature Optimized? start->check_temp temp_screen Perform Temperature Screening (e.g., 150-190°C) check_temp->temp_screen No check_time Is Reaction Time Optimized? check_temp->check_time Yes analyze_results Analyze Yield and Purity vs. Temperature temp_screen->analyze_results optimal_temp Identify Optimal Temperature analyze_results->optimal_temp optimal_temp->check_time time_course Conduct Time-Course Study at Optimal Temperature check_time->time_course No check_atmosphere Is an Inert Atmosphere Being Used? check_time->check_atmosphere Yes optimal_time Determine Optimal Time time_course->optimal_time optimal_time->check_atmosphere use_inert Implement Inert Atmosphere (N2 or Ar) check_atmosphere->use_inert No check_anhydrous Are Anhydrous Conditions Maintained? check_atmosphere->check_anhydrous Yes use_inert->check_anhydrous dry_reagents Ensure Dry Reagents and Solvents check_anhydrous->dry_reagents No success Successful Optimization check_anhydrous->success Yes dry_reagents->success

Caption: Troubleshooting workflow for optimizing cyclocondensation.

References

  • Yin, P., Liu, N., Deng, Y.-X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658. [Link]

  • Yang, X., Liu, H., Fu, H., Qiao, R., Jiang, Y., & Zhao, Y. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett, 2010(01), 101–106. [Link]

  • da Silva, A. D., de Souza, M. V. N., & de Almeida, M. V. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 267–277. [Link]

  • Smolecule. (2026). Troubleshooting Guide: Low Yield or Selectivity. Smolecule Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in Benzonitrile synthesis. BenchChem Technical Support.
  • Shaaban, M., Taha, M., & El-Sayed, M. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Future Journal of Pharmaceutical Sciences, 9(1), 12. [Link]

  • Hartwig, J. F. (2009). Microwave-Assisted Synthesis: A Practical Approach. John Wiley & Sons.
  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1–10. [Link]

  • Aly, A. A., & Bräse, S. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85–138. [Link]

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]

  • Qin, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(22), 7686. [Link]

  • da Silva, A. D., de Souza, M. V. N., & de Almeida, M. V. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 267–277. [Link]

  • Overman, L. E., & Robinson, L. A. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. The Journal of Organic Chemistry, 66(10), 3569–3578. [Link]

  • Rosowsky, A., & Chen, H. (2001). A novel method of synthesis of 2,4-diamino-6-arylmethylquinazolines using palladium(0)-catalyzed organozinc chemistry. The Journal of Organic Chemistry, 66(22), 7522–7526. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). anisylsulfanylmethylisocyanide. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. BenchChem Technical Support.
  • de Oliveira, R. B., et al. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 33(8), 1541-1565. [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is there for low cDNA yield? Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Plausible mechanism of the cyclocondensation of 2-aminobenzonitrile... [Image]. Retrieved from [Link]

  • Wisdomlib. (2024). Cyclocondensation reaction: Significance and symbolism. Retrieved from [Link]

  • Reddit. (2024, September 21). Struggling with yield for a simple reaction: What could I be screwing up? [Online forum post]. Reddit.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Recent Advances in Three-Component Cyclocondensation of Dimedone with Aldehydes and Malononitrile for Construction of Tetrahydrobenzo[b]pyrans Using Organocatalysts. Current Organic Synthesis, 15(6), 768-786. [Link]

  • Tanasă, F., & Coman, M. (2011). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Cellulose Chemistry and Technology, 45(7-8), 489-493.
  • Wang, Y., et al. (2019). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Chinese Journal of Chemistry, 37(10), 1037-1042.
  • Li, Y., et al. (2016). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances, 6(70), 65421-65429. [Link]

  • Mazzotti, M., et al. (2024). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design, 24(5), 2136–2146. [Link]

  • Ebel, D. S., & Grossman, L. (1999). Condensation in dust-enriched systems. Geochimica et Cosmochimica Acta, 63(11-12), 1719-1732.
  • Green, N. J., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10643–10652. [Link]

  • Zingiridis, M., et al. (2025). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 21, 1-10.
  • Green, N. J., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10643–10652. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Knoevenagel Condensation of 4-Chlorobenzaldehyde and Malononitrile. BenchChem Technical Support.

Sources

Troubleshooting low reactivity of amino groups in 2,6-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic barriers associated with 2,6-Diaminobenzonitrile (CAS: 19078-59-2) .

This guide bypasses generic advice to focus on the mechanistic causality behind your experimental failures, providing field-proven, self-validating protocols to overcome the severe electronic deactivation of this molecule.

The Root Cause: Electronic and Steric Deactivation

Before troubleshooting, we must establish the mechanistic baseline. 2,6-Diaminobenzonitrile is exceptionally unreactive toward standard electrophiles. The cyano group (-C≡N) at the 1-position exerts powerful inductive (-I) and resonance (-R) electron-withdrawing effects. Because the two amino groups are positioned ortho to the cyano group, their nitrogen lone pairs are heavily delocalized into the aromatic ring and pulled toward the nitrile sink.

Consequently, the nucleophilicity of these amino groups is virtually extinguished. Standard peptide coupling reagents (e.g., EDC, HATU) or mild bases (e.g., DIPEA, TEA) will fail because the activation energy required for the neutral amine to attack an electrophile is insurmountable under ambient conditions.

G A 2,6-Diaminobenzonitrile (Ground State) B Cyano Group (-CN) Strong -I and -R Effects A->B C Electron Withdrawal from Ortho Positions B->C D Delocalization of Nitrogen Lone Pairs C->D E Severe Loss of Nucleophilicity D->E Phenotypic Result

Fig 1: Electronic deactivation pathway of 2,6-diaminobenzonitrile via inductive and resonance effects.

Troubleshooting FAQs

Q1: I am trying to form an amide using 2,6-diaminobenzonitrile, a carboxylic acid, and HATU/DIPEA, but I recover 100% starting material. How do I force this reaction?

The Causality: HATU generates an active ester that is highly efficient for standard aliphatic or aromatic amines. However, the deactivated nitrogen in 2,6-diaminobenzonitrile lacks the electron density to attack the active ester. The Solution: You must abandon neutral amine nucleophilic attack. Instead, bypass the activation energy barrier by pre-deprotonating the aniline to form a highly nucleophilic amide anion using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LHMDS) or Sodium Hydride (NaH), followed by the addition of a highly reactive acid chloride.

Q2: My Buchwald-Hartwig cross-coupling with an aryl chloride yields no product, even after 24 hours at 100 °C with Pd(OAc)₂ and BINAP. Why?

The Causality: In the Buchwald-Hartwig catalytic cycle, electron-deficient anilines struggle at two critical steps: (1) coordinating to the Pd(II) intermediate after oxidative addition, and (2) undergoing deprotonation by the base. BINAP is insufficiently electron-rich and sterically demanding to force the reductive elimination of such a deactivated substrate. The Solution: You must use a catalyst system specifically engineered for deactivated anilines. The use of highly sterically demanding, electron-rich ligands like XPhos combined with Pd₂(dba)₃ and a strong base (KOtBu) is a proven standard [1]. Alternatively, state-of-the-art NHC-palladium precatalysts, such as Pd-PEPPSI-IPentCl-o-picoline , can achieve this coupling even at room temperature using mild carbonate bases [2].

G Pre Pd Precatalyst (e.g., Pd-PEPPSI or XPhos/Pd) Act Active Pd(0) Species Pre->Act Activation OA Oxidative Addition (Aryl Halide) Act->OA Coord Amine Coordination (Deactivated Aniline) OA->Coord Deprot Deprotonation by Base (KOtBu or Carbonate) Coord->Deprot Rate-limiting for poor nucleophiles RE Reductive Elimination (C-N Bond Formation) Deprot->RE RE->Act Catalyst Regeneration Prod Coupled Product RE->Prod

Fig 2: Buchwald-Hartwig catalytic cycle optimized for electron-deficient anilines.

Quantitative Data Summary: Reagent Selection Matrix

Use the following table to select the correct thermodynamic and kinetic conditions based on your desired transformation.

Reaction TypeStandard Condition (Fails)Optimized Condition (Succeeds)Base RequiredTemp (°C)Expected Yield
Amidation EDC/HATU, DIPEA, DMFAcid Chloride, LHMDS, THFLHMDS (2.2 eq)-78 to RT75–90%
Alkylation Alkyl Halide, K₂CO₃, MeCNAlkyl Halide, NaH, DMFNaH (1.5 eq)0 to 6060–85%
C-N Coupling Pd(OAc)₂, BINAP, Cs₂CO₃Pd₂(dba)₃, XPhos, KOtBuKOtBu (2.0 eq)80–10070–90%
C-N Coupling (Mild) Pd(dppf)Cl₂, K₃PO₄Pd-PEPPSI-IPentCl, K₂CO₃K₂CO₃ (2.0 eq)25 (RT)80–95%

Field-Proven Experimental Protocols

These protocols are designed as self-validating systems. The inclusion of specific quenching and monitoring steps ensures you can isolate variables if a failure occurs.

Protocol A: LHMDS-Mediated Direct Amidation

Mechanism: Bypasses poor nucleophilicity via irreversible formation of a highly reactive lithium amide.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Dissolution: Add 2,6-diaminobenzonitrile (1.0 mmol) and anhydrous THF (10 mL). Stir to dissolve.

  • Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add LHMDS (1.0 M in THF, 2.2 mmol).

    • Self-Validation Check: The solution will typically undergo a distinct color change (often deepening to yellow/orange), indicating the formation of the amide anion. Stir at -78 °C for 30 minutes.

  • Electrophile Addition: Add the desired acid chloride (1.1 mmol) dropwise.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Buchwald-Hartwig Coupling of Deactivated Anilines

Mechanism: Utilizes the steric bulk of XPhos to force reductive elimination and KOtBu to overcome the high pKa barrier of the coordinated amine. [1]

  • Preparation: In an oven-dried resealable Schlenk tube, add 2,6-diaminobenzonitrile (1.2 mmol), the aryl halide (1.0 mmol), Pd₂(dba)₃ (1 mol%), XPhos (5 mol%), and KOtBu (1.5 mmol).

  • Degassing: Evacuate the tube and backfill with Argon (repeat 3x).

  • Solvent Addition: Add anhydrous, degassed Toluene (5 mL) via syringe. Seal the tube.

  • Reaction: Heat the mixture in a pre-heated oil bath at 100 °C for 12–18 hours.

    • Self-Validation Check: Monitor via LC-MS. The disappearance of the aryl halide is the primary indicator of successful oxidative addition and subsequent coupling. If the aryl halide is consumed but no product is formed, the catalytic cycle is stalling at the deprotonation/reductive elimination step (check base integrity).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Synthesis of a Novel Library of 1-Substituted Pyrido[1,2-a]benzimidazoles Australian Journal of Chemistry (2020). Gadde, S., Leung, Y. C., Bhadbade, M., & Kumar, N. [Link]

  • Room-Temperature Amination of Deactivated Aniline and Aryl Halide Partners with Carbonate Base Using a Pd-PEPPSI-IPentCl-o-picoline Catalyst Angewandte Chemie International Edition (2014). Pompeo, M., Farmer, J. L., Froese, R. D. J., & Organ, M. G.[Link]

Storage stability and preventing oxidation of 2,6-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,6-Diaminobenzonitrile

Welcome to the dedicated support center for 2,6-Diaminobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this critical reagent throughout its lifecycle in your laboratory. 2,6-Diaminobenzonitrile is a highly reactive aromatic amine, and its stability is paramount for reproducible and successful experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to address challenges related to its storage, handling, and potential degradation.

Quick Reference: Storage & Handling Protocol

Due to its sensitivity to atmospheric conditions, improper storage can lead to rapid degradation. This table summarizes the critical parameters for maintaining the stability of 2,6-Diaminobenzonitrile.

ParameterRecommended ProtocolRationale & Risk of Non-Compliance
Temperature -20°C for long-term storage. Aromatic amines are prone to degradation, which is accelerated by heat.[1] Storing at room temperature significantly increases the rate of oxidation and side reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen). The amino groups are highly susceptible to oxidation by atmospheric oxygen.[1] An inert atmosphere displaces oxygen, preventing the formation of colored oxidative byproducts.
Moisture Store in a desiccated environment. Amines can be hygroscopic, and absorbed moisture can facilitate hydrolytic degradation of the nitrile group and other unwanted side reactions.[2]
Light Exposure Use amber glass vials or store in the dark. Photons can provide the activation energy for oxidative processes. Protecting the compound from light is a critical step in preventing degradation.[3]
Container Tightly sealed, airtight container. Prevents the ingress of both oxygen and moisture, which are the primary drivers of degradation.[4][5] Frequent opening and closing should be minimized.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing both a diagnosis and a corrective action plan.

Q1: My vial of 2,6-Diaminobenzonitrile, which was originally an off-white or light tan powder, has turned dark brown or black. What has happened and is it still usable?

A: This is a definitive visual indicator of oxidation. Aromatic amines, particularly phenylenediamines, are notoriously prone to air oxidation, which leads to the formation of highly colored, complex polymeric quinone-imine structures. This process is often accelerated by exposure to light, heat, and moisture.

  • Causality: The two amino groups on the benzene ring are strong electron-donating groups, making the molecule highly susceptible to losing electrons (oxidation). Oxygen from the air acts as the oxidizing agent.

  • Usability: The material is significantly compromised. The presence of these colored impurities means the molar quantity of your starting material is reduced, and these impurities can interfere with your reaction, leading to lower yields, complex product mixtures, and difficult purification. It is strongly recommended to use a fresh, unoxidized lot for any quantitative or sensitive applications.

Q2: I am analyzing an older sample of 2,6-Diaminobenzonitrile via HPLC or LC-MS and see several unexpected peaks that are not present in a fresh sample. What are these impurities?

A: The impurities are most likely degradation products arising from oxidation and/or hydrolysis. Based on the known chemistry of related compounds, you can expect to see two primary classes of degradants:

  • Oxidation Products: These result from exposure to air. While the exact structures can be complex, they often involve the formation of nitroso (-N=O), nitro (-NO2), or quinone-like species. Studies on similar anilines have shown oxidation can lead to hydroxylated and quinonic structures.[6] These compounds are typically more polar than the parent molecule.

  • Hydrolysis Products: This involves the reaction of the nitrile group (-C≡N) with water. This is a two-step process that may be catalyzed by trace acidic or basic impurities.

    • Step 1: 2,6-Diaminobenzamide: The nitrile is first hydrolyzed to the corresponding amide. This is a common degradation pathway for benzonitriles.[7][8]

    • Step 2: 2,6-Diaminobenzoic Acid: The amide can be further hydrolyzed to the carboxylic acid.

These degradation products will have different retention times in a reverse-phase HPLC system and distinct molecular weights detectable by MS.

Q3: My reaction yield is inconsistent or significantly lower than expected. I suspect the quality of the 2,6-Diaminobenzonitrile. How can I confirm this before starting a new experiment?

A: Your suspicion is valid, as reagent purity is a critical variable.[9] Before committing to a large-scale or critical reaction, you should perform a quick quality control check.

  • Recommended Action: Dissolve a small amount of the suspect 2,6-Diaminobenzonitrile and a fresh standard (if available) in a suitable solvent (e.g., HPLC-grade Acetonitrile or Methanol) and analyze them by HPLC-UV or LC-MS.

  • Interpretation: Compare the chromatograms. A significant decrease in the area of the main peak for your suspect sample, coupled with the appearance of new peaks (as described in Q2), confirms degradation. If the purity is below 95%, it is advisable to procure a new batch.

Q4: What is the correct procedure for aliquoting the powder to minimize degradation of the bulk supply?

A: Proper handling during aliquoting is crucial to preserve the integrity of the main stock.

  • Equilibration: Before opening, allow the sealed container to warm to ambient temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing onto the cold powder.

  • Inert Atmosphere: If possible, perform the transfer inside a glovebox or on a bench with a steady stream of inert gas (Argon or Nitrogen) directed over the vial opening.

  • Efficiency: Work quickly and decisively. Use a clean, dry spatula for the transfer.

  • Resealing: Immediately after taking the required amount, purge the headspace of the stock bottle with inert gas, tightly reseal the cap, and wrap the cap with parafilm for extra security.

  • Storage: Promptly return the stock bottle to the recommended -20°C storage conditions.[10]

Frequently Asked Questions (FAQs)

Q: What are the absolute ideal long-term storage conditions for 2,6-Diaminobenzonitrile?

A: For maximum shelf-life, store 2,6-Diaminobenzonitrile at -20°C , in a tightly sealed amber glass vial, with the headspace purged with Argon or Nitrogen, and place the vial inside a secondary container with a desiccant.[2][10][11]

Q: How does oxidation affect the intended reactivity of the molecule?

A: The primary reactive sites in many synthetic applications are the two amino groups. Oxidation modifies or consumes these groups, rendering the molecule inert for reactions like amide bond formation, diazotization, or nucleophilic aromatic substitution. The resulting impurities can also act as catalysts for unwanted side reactions.

Q: What is the best practice for preparing and storing a stock solution?

A: Stock solutions are best prepared fresh for each experiment. If a solution must be stored, use a dry, aprotic, and deoxygenated solvent (e.g., anhydrous DMF or DMSO that has been sparged with Argon). Store the solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can introduce moisture and oxygen.[12]

Visualizing Degradation Pathways

The following diagram illustrates the primary chemical transformations that 2,6-Diaminobenzonitrile can undergo when not stored under optimal conditions.

G cluster_main Degradation of 2,6-Diaminobenzonitrile cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway A 2,6-Diaminobenzonitrile (Starting Material) B Oxidized Intermediates (e.g., Quinone-imines) A->B O2, Light, Heat D 2,6-Diaminobenzamide A->D H2O (Trace Acid/Base) C Colored Polymeric Byproducts (Brown/Black Solid) B->C Polymerization E 2,6-Diaminobenzoic Acid D->E Amide Hydrolysis

Caption: Potential degradation pathways for 2,6-Diaminobenzonitrile.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of 2,6-Diaminobenzonitrile and detecting common degradation products.

Parameter Specification
Instrument HPLC or UPLC system with a Diode Array Detector (DAD) or UV Detector.
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% Formic Acid (v/v).
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v).
Flow Rate 1.0 mL/min.
Column Temp. 30 °C.
Detection DAD at 254 nm and 315 nm, or scan for λmax.
Injection Vol. 5-10 µL.
Sample Prep. Accurately weigh ~1 mg of sample and dissolve in 1 mL of Mobile Phase B to create a 1 mg/mL stock. Dilute as necessary.

Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
18.0595
18.1955
20.0955

Methodology:

  • Prepare the mobile phases and sample(s) as described above.

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10-15 minutes or until a stable baseline is achieved.

  • Inject the sample and run the gradient program.

  • Data Interpretation: The main peak corresponding to 2,6-Diaminobenzonitrile should be sharp and symmetrical. Hydrolyzed impurities (amide, acid) are more polar and will likely elute earlier, while some oxidative byproducts may elute later. Calculate purity by the area percentage method, assuming a similar response factor for closely related impurities.

References

  • [Vertex AI Search Result 1] Safety Data Sheet for a related aminobenzonitrile, providing general handling and storage advice.
  • [Vertex AI Search Result 2] Chem Service. (2015, January 12). SAFETY DATA SHEET.
  • [Vertex AI Search Result 3] Safety Data Sheet for a related difluorobenzonitrile, outlining standard handling precautions.
  • [Vertex AI Search Result 4] Diplomat Commercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Discusses the importance of safe storage practices for amines in sealed containers.
  • [Vertex AI Search Result 5] MilliporeSigma. (2025, October 29). D5905 - SAFETY DATA SHEET.
  • [Vertex AI Search Result 6] Fisher Scientific. (2010, April 10). SAFETY DATA SHEET. General advice to store in a well-ventilated place with a tightly closed container.
  • [Vertex AI Search Result 7] ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • [Vertex AI Search Result 8] SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
  • [Vertex AI Search Result 9] Diplomat Commercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • [Vertex AI Search Result 10] PubMed. (2014, August 15). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics.
  • [Vertex AI Search Result 11] PubMed. (2006, December 15). Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase.
  • [Vertex AI Search Result 12] ResearchGate. (2013, November 21). (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.
  • [Vertex AI Search Result 13] MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
  • [Vertex AI Search Result 14] Helda. Degradation of 2,6-dichlorobenzonitrile and 2,6-dichlorobenzamide in groundwater sedimentary deposits and topsoil.
  • [Vertex AI Search Result 15] MilliporeSigma. 2,3-Diaminobenzonitrile | 73629-43-3.
  • [Vertex AI Search Result 16] Benchchem. Benzonitrile Degradation Pathways: A Technical Support Guide. Describes the hydrolysis of benzonitrile to benzamide and then to benzoic acid.
  • [Vertex AI Search Result 17] Waters. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • [Vertex AI Search Result 18] ECHEMI. 17626-40-3, 3,4-Diaminobenzonitrile Formula. Suggests freezer storage at -20°C for a similar diaminobenzonitrile isomer.
  • [Vertex AI Search Result 20] Thermo Fisher Scientific. A Sensitive Method for Direct Analysis of Impurities in Apramycin and Other Aminoglycoside Antibiotics Using Charged Aerosol Detection.
  • [Vertex AI Search Result 22] BLD Pharm. 17626-40-3|3,4-Diaminobenzonitrile|BLD Pharm.
  • [Vertex AI Search Result 23] Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Discusses the importance of analyzing impurities in drug substances.
  • [Vertex AI Search Result 25] PubMed. (2009, November 15). Chemical oxidation of 2,6-dimethylaniline in the fenton process.
  • [Vertex AI Search Result 26] ChemicalBook. 3,4-Diaminobenzonitrile | 17626-40-3.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,6-Diaminobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving 2,6-diaminobenzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique reactivity patterns of this sterically congested scaffold. The presence of two amino groups positioned ortho to the nitrile function creates a significant steric shield, often leading to low yields, slow reaction rates, or complete reaction failure with standard protocols.

This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and supported by peer-reviewed literature.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific, common problems encountered during the synthesis and modification of 2,6-diaminobenzonitrile derivatives.

Question 1: My N-arylation reaction (e.g., Buchwald-Hartwig, Ullmann) is failing or giving abysmal yields. What are the likely causes and solutions?

This is the most frequently encountered issue. The steric bulk from the two ortho-amino groups and the substituent at the 1-position severely hinders the approach of the metal catalyst to the N-H bond, which is critical for the catalytic cycle. Common issues include catalyst deactivation and slow or non-existent reductive elimination.[1]

Answer:

Your strategy should focus on modifying the catalytic system to accommodate the extreme steric demand.

Causality & Solution:

  • Insufficiently Active Catalyst: Standard Pd(OAc)₂/phosphine ligand systems are often not active enough. The key is to use a catalyst system that readily forms a monoligated, 14-electron palladium(0) species, which is more sterically accessible and reactive.[1]

  • Inappropriate Ligand Choice: The ligand is the most critical parameter. Bulky, electron-rich monophosphine ligands are essential as they promote the formation of the active catalyst and accelerate the reductive elimination step, which is often rate-limiting for hindered substrates.[1] N-Heterocyclic Carbene (NHC) ligands are also highly effective.[1][2]

  • Palladium vs. Copper Catalysis: While palladium-catalyzed Buchwald-Hartwig amination is powerful, copper-catalyzed Ullmann-type reactions have seen significant advancements and can be superior for exceptionally hindered substrates.[1] Recent developments have produced novel ligands that facilitate C-N coupling in previously inaccessible, sterically demanding environments.[3][4][5][6]

Troubleshooting Workflow: C-N Cross-Coupling

G start Low Yield in C-N Coupling ligand_check Is the ligand a bulky, electron-rich monophosphine (e.g., Biarylphosphine) or NHC? start->ligand_check catalyst_check Is the Pd precatalyst highly active (e.g., G3-palladacycle)? ligand_check->catalyst_check Yes screen_ligands Screen a panel of advanced ligands (e.g., Josiphos, tBuXPhos, IPr, specific pyrrole-ol for Cu). ligand_check->screen_ligands No conditions_check Are reaction conditions optimized (Temp, Base, Solvent)? catalyst_check->conditions_check Yes catalyst_check->screen_ligands No switch_metal Consider switching to a Copper-catalyzed system (Ullmann-type reaction). conditions_check->switch_metal No, still fails optimize_conditions Increase temperature. Ensure strictly inert atmosphere. Verify base strength (e.g., NaOtBu). conditions_check->optimize_conditions No, needs optimization switch_metal->screen_ligands success Successful Coupling screen_ligands->success optimize_conditions->success

Caption: Troubleshooting flowchart for C-N coupling reactions.

Recommended Catalyst Systems for Hindered Anilines

Catalyst SystemLigand ClassKey AdvantagesCommon Substrates
Palladium Biaryl Phosphines (e.g., XPhos, RuPhos)High activity, good functional group tolerance.[1]Aryl halides/triflates
Palladium N-Heterocyclic Carbenes (NHCs, e.g., IPr)Excellent for challenging substrates, including aryl chlorides.[2][7]Aryl chlorides, hindered anilines
Copper Pyrrole-ol LigandsUnprecedented reactivity for ortho,ortho'-disubstituted partners.[3][4]Sterically demanding aryl iodides and anilines
Copper Diphosphine LigandsEffective for amination of aryl boronic esters under mild conditions.[8]Aryl boronic esters
Question 2: How can I achieve selective mono-functionalization of one amino group in the presence of the other?

The two amino groups on the 2,6-diaminobenzonitrile core are chemically equivalent, making selective mono-functionalization a significant challenge. Direct statistical methods often lead to complex mixtures of unreacted, mono-substituted, and di-substituted products.

Answer:

A protecting group strategy is the most reliable method to achieve selective mono-functionalization. This involves temporarily blocking one amine, reacting the other, and then removing the block.

Causality & Solution:

The principle of this strategy is orthogonality—the protecting group must be installed and removed under conditions that do not affect other functional groups or the newly installed moiety.[9][10] The steric bulk of the protecting group can also be advantageous, further shielding the protected amine and directing reactivity to the free site.[11]

  • Protection: React the 2,6-diaminobenzonitrile derivative with one equivalent of a protecting group reagent. The most common choice is the tert-butyloxycarbonyl (Boc) group, which forms a bulky carbamate that is stable to a wide range of conditions but easily removed with acid.[10]

  • Functionalization: Perform the desired reaction (e.g., N-alkylation, acylation, arylation) on the remaining free amino group.

  • Deprotection: Remove the protecting group under its specific cleavage conditions (e.g., trifluoroacetic acid for Boc) to reveal the mono-functionalized product.

Workflow for Selective Mono-functionalization

G A 2,6-Diamino- benzonitrile B Step 1: Protection (e.g., (Boc)2O, 1 eq.) A->B C Mono-Boc Protected Intermediate B->C D Step 2: Functionalization (Alkylation, Arylation, etc.) C->D E Fully Protected & Functionalized D->E F Step 3: Deprotection (e.g., TFA) E->F G Final Mono-functionalized Product F->G

Caption: General workflow for selective amine functionalization.

Question 3: My N-alkylation reaction with alkyl halides is not working. What are some more effective, modern alternatives?

Direct N-alkylation with alkyl halides can be difficult due to the reduced nucleophilicity of the hindered amino groups.[12] Furthermore, forcing conditions can lead to undesired side reactions.

Answer:

Modern catalytic methods that avoid the direct use of alkyl halides are often more successful for hindered substrates.

Recommended Strategies:

  • Hydrogen Autotransfer (HA) with Alcohols: This powerful strategy uses alcohols as alkylating agents, with water as the only byproduct. The reaction is typically catalyzed by a transition metal complex (e.g., Nickel, Iridium) that facilitates the temporary oxidation of the alcohol to an aldehyde/ketone, which then undergoes reductive amination with the amine.[13] This method is particularly effective for introducing secondary alkyl groups.[13]

  • Visible-Light-Induced N-Alkylation: Photocatalytic methods can offer extremely mild reaction conditions. For example, some protocols allow for the N-alkylation of anilines without the need for metal catalysts, bases, or external oxidants, proceeding at room temperature under LED irradiation.[14]

Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental reason for the low reactivity of the amino groups in these derivatives?

The low reactivity is a direct consequence of steric hindrance.[12] The two bulky amino groups, along with any other substituents on the ring, create a crowded environment around the nitrogen atoms. This physical barrier impedes the approach of reactants and catalysts, increasing the activation energy of the reaction.[1] It also reduces the nucleophilicity of the nitrogen lone pair by restricting its availability.[12]

FAQ 2: How does the electronic effect of the nitrile group influence the ring's reactivity?

The nitrile (-CN) group is a potent electron-withdrawing group through both induction and resonance. This has two major, opposing effects:

  • Deactivation for Electrophilic Aromatic Substitution (EAS): It strongly deactivates the benzene ring towards attack by electrophiles (e.g., in nitration or halogenation reactions) and directs incoming electrophiles to the meta position.[15][16]

  • Activation for Nucleophilic Aromatic Substitution (SNAr): It activates the ring towards attack by nucleophiles, especially at the ortho and para positions, by stabilizing the negative charge of the intermediate Meisenheimer complex.[17][18][19] However, in 2,6-diaminobenzonitrile, this activating effect for SNAr is often counteracted by the strong electron-donating nature of the two amino groups and the steric blockade they create.

FAQ 3: When should I consider using a protecting group strategy?

A protecting group strategy should be your primary consideration under the following circumstances:

  • Selective Reactivity: When you need to differentiate between the two chemically equivalent amino groups to achieve mono-functionalization.[20]

  • Preventing Side Reactions: When the N-H bonds of the amino groups are incompatible with reagents needed for a transformation elsewhere in the molecule (e.g., use of strong bases or organometallics).

  • Modulating Reactivity: When the amino groups interfere with a desired reaction, for instance, by coordinating to a metal catalyst intended for another site. Protecting them as carbamates can mitigate this issue.[11]

Common Amine Protecting Groups & Their Cleavage Conditions

Protecting GroupAbbreviationCleavage ConditionKey Feature
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)[10]Very common, provides significant steric bulk.
CarboxybenzylCbz or ZCatalytic Hydrogenation (H₂, Pd/C)[10]Orthogonal to acid- and base-labile groups.
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)[9][10]Orthogonal to acid- and hydrogenation-labile groups.
TosylTsStrong Acid or Reducing Agents[9]Very robust, requires harsh removal conditions.

Featured Experimental Protocol

Protocol 1: Robust Buchwald-Hartwig Amination of a Hindered Aryl Chloride

This protocol is adapted from established methods for coupling sterically demanding substrates and utilizes a highly active palladacycle precatalyst and a bulky biarylphosphine ligand.[1]

Reaction: Coupling of a 2,6-diaminobenzonitrile derivative with a hindered aryl chloride.

Materials:

  • 2,6-diaminobenzonitrile derivative (1.2 mmol, 1.2 equiv)

  • Hindered Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • XPhos Pd G3 (precatalyst, 0.01 mmol, 0.01 equiv)

  • Anhydrous Toluene (2.0 mL)

Methodology:

  • Reaction Setup (Inert Atmosphere): In a glovebox, add the 2,6-diaminobenzonitrile derivative, the aryl chloride, NaOt-Bu, and the XPhos Pd G3 precatalyst to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the vial.

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 110 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.

References

  • Modak, A., Nett, A. J., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link][3][4]

  • Zhang, R., et al. (2025). Substituent effects on the reactivity of 2-aminobenzonitriles with carbon dioxide in ionic liquids. Arkivoc. [Link]

  • Semantic Scholar. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. [Link][5]

  • ResearchGate. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link][6]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link][7]

  • Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications. [Link][8]

  • Gunanathan, C., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link][13]

  • Zhang, Y., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. [Link][21]

  • Wang, T., et al. (2021). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. [Link][14]

  • Nolan, S. P., & Szostak, M. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Organometallics. [Link][2]

  • Wikipedia. Protecting group. [Link][9]

  • John D. Roberts and Marjorie C. Caserio. (2021). Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link][10]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link][17]

  • Moroder, L. (2005). Protection of Functional Groups. Houben-Weyl Methods of Organic Chemistry. [Link][11]

  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. [Link][20]

  • Pharma Guideline. (2021). Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. [Link][16]

  • SlidePlayer. Nucleophilic Aromatic Substitution. [Link][18]

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. [Link][19]

Sources

Technical Support Center: 2,6-Diaminobenzonitrile Production

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SC-DABN-2024-09 Subject: Scale-Up Troubleshooting & Optimization Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Introduction: The Scale-Up Paradox

Welcome to the technical support hub for 2,6-Diaminobenzonitrile (2,6-DABN) . If you are accessing this guide, you are likely transitioning from gram-scale synthesis to kilo-lab or pilot production.

The synthesis of 2,6-DABN, typically via the catalytic hydrogenation of 2,6-dinitrobenzonitrile , presents a classic "chemoselectivity paradox" during scale-up:

  • Thermodynamic Force: The reduction of two nitro groups is highly exothermic (

    
    ), requiring aggressive heat removal.[1]
    
  • Kinetic Delicacy: The nitrile group (

    
    ) is susceptible to both over-reduction  (to benzylamine) and hydrolysis  (to amide) if the reaction environment becomes too energetic or acidic.[1]
    

This guide moves beyond standard recipes to address the causality of failure modes during scale-up.

Module 1: Thermal Safety & Exotherm Management

User Issue: "My reactor temperature spikes uncontrollably during the first 30 minutes of H2 introduction, causing safety shutdowns."

Root Cause Analysis

Nitro group reduction is autocatalytic in terms of heat generation. On a small scale, surface-area-to-volume ratios allow passive cooling.[1][2] On a large scale, the heat generation rate (


) exceeds the heat removal rate (

), leading to a thermal runaway. Furthermore, rapid initial hydrogenation can lead to the accumulation of hydroxylamines , which are thermally unstable.
Troubleshooting Protocol: The "Starvation" Feed

Do not use a batch process where all reagents are loaded at once. Switch to a semi-batch protocol.

  • Catalyst Loading: Suspend the catalyst (e.g., 5% Pd/C) in the solvent (Methanol or Ethanol) in the reactor.

  • Substrate Dosing: Dissolve the 2,6-dinitrobenzonitrile in a separate vessel.

  • Process:

    • Pressurize reactor with

      
       to operating pressure (e.g., 3–5 bar).
      
    • Pump the substrate solution into the reactor slowly over 2–4 hours.

    • Why? This limits the concentration of unreacted nitro groups available at any second, making the reaction rate dependent on the feed rate, not the intrinsic kinetics.

Visualizing the Hazard Pathway

G cluster_0 Exotherm Danger Zone Nitro 2,6-Dinitrobenzonitrile Nitroso Nitroso Intermediate (High Energy) Nitro->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (Thermally Unstable) Nitroso->Hydroxyl + H2 Amine 2,6-Diaminobenzonitrile (Product) Hydroxyl->Amine + H2 (Rate Limiting) Runaway THERMAL RUNAWAY Hydroxyl->Runaway Heat Accumulation

Figure 1: Reaction pathway showing the accumulation of unstable hydroxylamine intermediates if heat exchange is insufficient.[2]

Module 2: Chemoselectivity (Preventing Over-Reduction)

User Issue: "I am detecting 2-amino-6-aminomethylbenzonitrile or benzylamine impurities by HPLC. The nitrile is reducing."[3][4][5]

Root Cause Analysis

While nitro reduction is kinetically favored over nitrile reduction, Palladium (Pd) is an excellent catalyst for reducing nitriles to amines, especially in acidic media or at high pressures.

Optimization Table: Tuning Selectivity
ParameterRecommended RangeWhy?Risk of Deviation
Pressure 3 – 5 bar (50–70 psi)Sufficient for nitro reduction; insufficient for nitrile activation.[1][2]>10 bar: Promotes nitrile reduction to benzylamine.
Temperature 40°C – 60°CNitro reduction is fast here.>80°C: Increases activation energy for side reactions (nitrile attack).
Solvent Ethanol or MethanolHigh H2 solubility; neutral pH.Acidic Media: Protonates the nitrile, activating it for reduction.[4][6]
Catalyst 5% Pd/C (sulfided optional)Standard activity.Pt/C: Often too active for nitriles. Sulfided Pd reduces activity but increases selectivity.
Expert Tip: The "Poison" Strategy

If over-reduction persists, consider using a poisoned catalyst (e.g., sulfided Pd/C or adding trace quinoline). This selectively inhibits the highly active sites responsible for attacking the triple bond (


) while leaving the sites active enough for the nitro (

) reduction.[1][2]

Module 3: Impurity Control (The Hydrolysis Trap)

User Issue: "My product has a new peak at M+18 mass unit. It looks like the amide."

Root Cause Analysis

The nitrile group is an "acid derivative."[5][6] In the presence of water and heat, especially if the pH drifts (basic or acidic), the nitrile hydrolyzes to the primary amide (2,6-diaminobenzamide ).

Reaction:


[1][2]
Troubleshooting Checklist
  • Water Content: Are you using technical grade solvent with high water content? Switch to anhydrous methanol/ethanol if possible, or keep water <2%.

  • Catalyst Alkalinity: Some Pd/C supports are slightly basic. Wash the catalyst or check the pH of the slurry. It should be near neutral (pH 6–8).

  • Workup Delay: Do not leave the reaction mixture sitting in the reactor after H2 consumption stops. The residual heat + moisture will drive hydrolysis. Filter immediately.

Module 4: Downstream Processing & Purification

User Issue: "The product is crystallizing on the filter press, clogging the lines."

Solubility Data & Protocol

2,6-DABN has poor solubility in cold alcohols but high solubility in hot alcohols and polar aprotic solvents.[1][2]

SolventSolubility (25°C)Solubility (60°C)Suitability
Water< 0.5 g/L< 2 g/LAnti-solvent
MethanolModerateHighGood for reaction
Ethyl AcetateModerateHighGood for extraction
ToluenePoorModeratePoor
The "Hot Filtration" Protocol

To recover maximum yield without clogging:

  • End of Reaction: Heat the reactor mass to 60°C–65°C (ensure this is below the boiling point of your solvent).

  • Filtration: Use a jacketed filter heated to the same temperature. This prevents the product from crashing out on the cold filter cloth (which traps the catalyst and loses product).

  • Crystallization:

    • Concentrate the filtrate by 50%.

    • Add Water (anti-solvent) slowly at 50°C until turbidity is observed.

    • Cool slowly to 5°C (ramp rate: 10°C/hour) to grow large, pure crystals.

Process Workflow Diagram

Process Start Start: 2,6-Dinitrobenzonitrile Reactor Hydrogenation Reactor (Semi-Batch Feed) Temp: 50°C | Press: 4 bar Start->Reactor Check In-Process Control (HPLC) Check for Amide/Benzylaniline Reactor->Check Check->Reactor Incomplete HotFilter Hot Filtration (60°C) Remove Pd/C Check->HotFilter Complete (>99%) Cryst Crystallization (Solvent Switch: MeOH -> Water) HotFilter->Cryst Dry Vacuum Drying (< 50°C to prevent sublimation) Cryst->Dry

Figure 2: Optimized downstream processing workflow emphasizing hot filtration to prevent yield loss.

References

  • Catalytic Hydrogenation of Nitriles

    • Source: "Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
    • Relevance: Discusses the mechanism of nitrile reduction and how Pd catalysts can be tuned (or mistuned) to favor amines.
    • URL:[Link]

  • Nitrile Hydrolysis Mechanisms

    • Source: "The Hydrolysis of Nitriles."[3][4][5][6][7][8] Chemistry Steps.

    • Relevance: Details the acid/base catalyzed pathways converting nitriles to amides, valid
    • URL:[Link]

  • Scale-Up Safety (Nitro Reduction)

    • Source: "Challenges of scaling up chemical processes." Digitell Inc / AIChE.
    • Relevance: General principles of heat transfer limit
    • URL:[Link]

  • Synthesis of 2,6-Diaminobenzonitrile (Patent/Prep)

    • Source: "Synthesis of 2,4-diaminobenzonitrile" (Analogous chemistry).[1][2] PrepChem.

    • Relevance: Provides baseline solubility and workup procedures for diaminobenzonitriles (stannous chloride method vs c
    • URL:[Link]

Sources

Validation & Comparative

1H and 13C NMR chemical shifts of 2,6-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: NMR Characterization of 2,6-Diaminobenzonitrile – Solvent Systems and Predictive Accuracy

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly polar, poly-substituted aromatic compounds. 2,6-Diaminobenzonitrile is a critical intermediate in the synthesis of advanced therapeutics, including BRAF inhibitors [1]. However, its unique "push-pull" electronic system—comprising two electron-donating primary amines and one electron-withdrawing cyano group—creates distinct Nuclear Magnetic Resonance (NMR) profiles that often deviate from standard predictive models.

This guide objectively compares the performance of standard NMR solvents for analyzing this compound, evaluates empirical ¹H NMR data against predictive software, and provides a self-validating experimental protocol to ensure rigorous spectral acquisition.

Solvent System Comparison: DMSO-d₆ vs. CDCl₃

The first critical decision in NMR analysis is solvent selection. 2,6-Diaminobenzonitrile is highly polar and capable of extensive intermolecular hydrogen bonding. Relying on standard non-polar solvents often leads to spectral degradation.

ParameterProduct A: DMSO-d₆ (Recommended)Product B: CDCl₃ (Alternative)
Solubility Excellent (>50 mg/mL). Completely disrupts intermolecular lattice.Poor (<5 mg/mL). Requires prolonged sonication; often precipitates.
-NH₂ Visibility High. Sharp singlet at 5.55 ppm. Strong hydrogen bonding with DMSO slows proton exchange.Low/Absent. Broad hump or completely missing due to rapid chemical exchange and quadrupolar relaxation.
Resolution Sharp, well-defined multiplets (doublets and triplets).Broadened aromatic signals due to poor solubility and aggregation.
Cost / Utility Higher cost, but mandatory for accurate quantification and 2D NMR.Lower cost, but leads to false negatives for exchangeable protons.

Expert Insight: The causality behind DMSO-d₆'s superiority lies in its nature as a strong hydrogen-bond acceptor. By forming stable hydrogen bonds with the -NH₂ protons, DMSO-d₆ drastically reduces their exchange rate with trace moisture, narrowing the signal into a quantifiable singlet.

Comparative Analysis: Experimental vs. Predictive ¹H NMR

Predictive software (e.g., ChemDraw, Mnova) relies on additivity rules that can sometimes underestimate the synergistic effects of ortho-substituted push-pull systems. Below is a comparison of empirical data [1] versus standard predictive models.

PositionMultiplicityCoupling Constant (J)Empirical Shift (DMSO-d₆)Predicted Shift (DMSO-d₆)Delta (Δ ppm)
-NH₂ Singlet (4H)N/A5.55 ppm5.20 - 5.80 ppmVariable
C3 / C5 Doublet (2H)8.1 Hz5.89 ppm6.10 ppm+0.21
C4 Triplet (1H)8.1 Hz6.89 ppm7.05 ppm+0.16

Mechanistic Causality of Shifts: The cyano group (-CN) exerts a strong inductive pull (-I), which deshields the para-proton at C4, pushing it downfield to 6.89 ppm. Conversely, the two amino groups (-NH₂) exert a powerful mesomeric resonance effect (+M), pumping electron density into the aromatic π-system. Because the C3 and C5 protons are ortho to the amino groups, they experience massive localized shielding, pulling them significantly upfield to 5.89 ppm. The J = 8.1 Hz coupling confirms standard ortho-aromatic spin-spin coupling between C4 and C3/C5.

Electronic_Effects CN -CN Group (Electron Withdrawing) Ring Aromatic Pi-System CN->Ring -I Effect NH2 -NH2 Groups (Electron Donating) NH2->Ring +M Effect C4 C4 Proton (6.89 ppm) Triplet, J=8.1 Hz Ring->C4 Net Deshielding C35 C3/C5 Protons (5.89 ppm) Doublet, J=8.1 Hz Ring->C35 Net Shielding C4->C35 Ortho Coupling

Caption: Electronic effects and spin-spin coupling pathways in 2,6-diaminobenzonitrile.

¹³C NMR Chemical Shifts: Structural Logic & Predictions

While ¹H NMR provides connectivity, ¹³C NMR confirms the carbon skeleton. Because empirical ¹³C data for this specific intermediate is often proprietary, researchers must rely on predictive algorithms grounded in substituent additivity rules [2].

Carbon PositionPredicted Shift (ppm)Structural Logic & Causality
C1 (Attached to -CN) ~85.9Massively shielded by the +M effect of two ortho -NH₂ groups.
C2 / C6 (Attached to -NH₂) ~151.0Heavily deshielded by the directly attached electronegative nitrogen atom.
C3 / C5 (Aromatic CH) ~106.1Shielded by the ortho -NH₂ group; typical for electron-rich rings.
C4 (Aromatic CH) ~134.2Deshielded by the para -CN group's resonance and inductive pull.
-CN (Nitrile Carbon) ~116.0Characteristic region for sp-hybridized cyano carbons.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following protocol integrates a self-validating feedback loop. If the validation criteria are not met, the system dictates a return to sample preparation.

Step 1: Anhydrous Sample Preparation

  • Weigh 15–20 mg of 2,6-Diaminobenzonitrile into a clean vial.

  • Dissolve in 0.6 mL of strictly anhydrous DMSO-d₆ (99.9% D, sourced from a sealed ampoule). Rationale: Trace water (appearing at 3.33 ppm in DMSO) will catalyze proton exchange, broadening the -NH₂ signal at 5.55 ppm.

  • Transfer to a 5 mm precision NMR tube.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 300 MHz or 400 MHz NMR spectrometer.

  • Lock onto the DMSO-d₆ deuterium signal.

  • Tune and match the probe. Shim the Z1 and Z2 gradients.

Step 3: Self-Validation Scan

  • Acquire a preliminary 1-scan ¹H spectrum.

  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the DMSO-d₆ residual peak (2.50 ppm). It must be < 1.0 Hz. If it is wider, re-shim. Check the -NH₂ peak at 5.55 ppm; if it is broad, the sample is wet and must be dried/re-prepared.

Step 4: Full Acquisition & Processing

  • Acquire 16 scans with a 1-second relaxation delay (D1) at 298 K.

  • Apply a 0.3 Hz Line Broadening (LB) window function to the Free Induction Decay (FID).

  • Fourier Transform (FT), phase correct, and apply a baseline correction.

NMR_Workflow Start Weigh 15 mg of 2,6-Diaminobenzonitrile Solvent Dissolve in 0.6 mL Anhydrous DMSO-d6 Start->Solvent Shim Lock, Tune, and Shim (Target FWHM < 1.0 Hz) Solvent->Shim Acquire Acquire 1H NMR (16 Scans, 298 K) Shim->Acquire Validate Self-Validation: Check NH2 peak at 5.55 ppm Acquire->Validate Pass Proceed to 13C / 2D NMR Validate->Pass Sharp Singlet Fail Dry Sample / Re-shim Validate->Fail Broad/Missing Fail->Solvent

Caption: Self-validating NMR sample preparation and acquisition workflow.

References

  • F. Hoffmann-La Roche AG. (2021). New BRAF inhibitors as paradox breakers (Patent No. WO2021116050A1).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

FT-IR spectral analysis of nitrile peak in 2,6-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

In the synthesis of high-performance dyes and pharmaceutical intermediates, distinguishing 2,6-Diaminobenzonitrile (2,6-DABN) from its isomers (e.g., 2,4-DABN or 4-aminobenzonitrile) is a critical quality control step. Standard chromatographic methods (HPLC) separate these species, but Fourier Transform Infrared (FT-IR) spectroscopy offers an immediate, structural probe of the electronic environment surrounding the nitrile (


) moiety.

This guide provides a technical workflow for analyzing the nitrile stretching frequency (


) of 2,6-DABN. Unlike the standard nitrile peak at 

, the 2,6-DABN nitrile signal undergoes a significant red shift (lowering of frequency) due to the synergistic effects of resonance conjugation and dual intramolecular hydrogen bonding .

Part 2: The Chemist’s Perspective (Mechanistic Insight)

To interpret the spectrum accurately, one must understand the causality behind the peak shifts. The position of the nitrile band is governed by the bond force constant (


), which is altered by the electronic effects of the amino substituents.
The Resonance Effect (Electronic Donation)

The amino groups (


) are strong electron donors. In 2,6-DABN, both amino groups are ortho to the nitrile. They donate electron density into the aromatic ring, which is conjugated with the nitrile 

-system.
  • Mechanism: This donation increases the electron density in the

    
     antibonding orbitals.
    
  • Result: The

    
     bond order decreases (becomes less "triple-bond-like"), lowering the vibrational frequency.
    
The "Dual-Clamp" Hydrogen Bonding Effect

This is the differentiating feature of the 2,6-isomer. The nitrile nitrogen possesses a lone pair that can accept hydrogen bonds.

  • 2,6-DABN: The nitrile group is flanked by two amino groups. This allows for dual intramolecular hydrogen bonding (

    
    ).
    
  • Spectral Consequence: Hydrogen bonding weakens the restoring force of the

    
     stretch, causing a further red shift compared to the 2,4-isomer (where only one amino group is ortho) or the 4-isomer (no intramolecular H-bonding).
    

Part 3: Comparative Spectral Analysis

The following table synthesizes experimental data and theoretical predictions to establish a "Spectral Fingerprint" for identifying 2,6-DABN against common alternatives.

Table 1: Comparative FT-IR Nitrile Frequencies of Aminobenzonitriles

CompoundSubstitution Pattern

Frequency (

)

Region
Structural Driver for Shift
Benzonitrile Unsubstituted

N/ABaseline (Conjugation only)
4-Aminobenzonitrile Para (Remote)


(Sharp)
Resonance (Through-ring)
2-Aminobenzonitrile Ortho (Single)

Split (Sym/Asym)Resonance + Single Intramolecular H-bond
2,6-Diaminobenzonitrile Di-Ortho (Dual)

Broadened/ShiftedDouble Resonance + Dual H-Bond Clamping

Note: Frequencies are approximate for solid-state (KBr) measurements. Solution phase values may vary by 5-10


 depending on solvent polarity.

Part 4: Experimental Protocol

To ensure reproducible data that confirms the 2,6-isomer structure, follow this self-validating protocol.

Method A: Solid State (KBr Pellet) – Recommended for H-Bond Detection

Solid-state analysis maximizes the observation of hydrogen bonding effects, which are crucial for distinguishing the 2,6-isomer.

  • Preparation: Mix 1-2 mg of dry 2,6-DABN with 100 mg of spectroscopic grade KBr. Grind to a fine powder to minimize Christiansen scattering.

  • Pressing: Compress at 8-10 tons for 2 minutes to form a transparent pellet. Validation: The pellet must be clear; opacity indicates moisture or poor grinding.

  • Acquisition:

    • Resolution:

      
       (Essential to resolve Fermi resonance shoulders).
      
    • Scans: 32 or 64.

    • Range:

      
      .[1]
      
Method B: Dilute Solution ( or ) – Validation Step

To confirm that the H-bonding is intramolecular (structural) rather than intermolecular (concentration-dependent):

  • Prepare a dilute solution (

    
    ) in Carbon Tetrachloride (
    
    
    
    ).
  • Observation: If the red-shifted nitrile peak (

    
    ) persists at high dilution, the H-bonding is intramolecular  (confirming the ortho arrangement). If the peak shifts back to ~
    
    
    
    , the H-bonding was intermolecular (suggesting a para or meta isomer).

Part 5: Decision Logic & Workflow (Visualization)

The following diagram outlines the logical decision tree for identifying 2,6-DABN based on spectral features.

IsomerIdentification Start Unknown Aminobenzonitrile Sample Acquire Acquire FT-IR Spectrum (KBr Pellet) Start->Acquire CheckRegion Analyze Nitrile Region (2200 - 2240 cm⁻¹) Acquire->CheckRegion HighFreq Peak > 2220 cm⁻¹ CheckRegion->HighFreq Minimal Shift LowFreq Peak < 2215 cm⁻¹ CheckRegion->LowFreq Significant Red Shift ParaMeta Likely 3- or 4-Aminobenzonitrile (No Intramolecular H-Bond) HighFreq->ParaMeta CheckSplit Check Peak Profile & NH Region LowFreq->CheckSplit OrthoSingle Peak ~2211 cm⁻¹ Asymmetric NH profile CheckSplit->OrthoSingle Single Ortho Group (2-ABN) OrthoDouble Peak ~2200-2208 cm⁻¹ Symmetric/Broad NH profile CheckSplit->OrthoDouble Dual Ortho Groups (2,6-DABN) Confirmation CONFIRMED: 2,6-Diaminobenzonitrile (Resonance + Dual H-Bond) OrthoDouble->Confirmation

Figure 1: Spectral decision tree for differentiating 2,6-Diaminobenzonitrile from mono-substituted and non-ortho isomers based on nitrile stretching frequency.

Part 6: References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Aminobenzonitrile. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Friedsdorf, S.M., et al. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles.[2] Journal of Physical Chemistry B. Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra of Nitriles and Amines. Specac Ltd. Available at: [Link]

  • University of Delaware. Infrared Spectroscopy Table and Analysis Guide. Available at: [Link]

Sources

Navigating the Fragmentation Labyrinth: A Comparative Guide to the Mass Spectrometry of 2,6-Diaminobenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. The fragmentation patterns observed within a mass spectrum offer a molecular fingerprint, a roadmap to the intricate arrangement of atoms within a molecule. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,6-diaminobenzonitrile, a compound of interest in various chemical syntheses. In the absence of a publicly available experimental spectrum for this specific molecule, we will build a robust predictive model based on the well-established fragmentation principles of its constituent functional groups: the aromatic ring, the amino groups, and the nitrile group.

To ground our predictions and offer a clear comparative framework, we will juxtapose the anticipated fragmentation of 2,6-diaminobenzonitrile with the experimentally determined mass spectra of benzonitrile and the isomeric aminobenzonitriles (2-aminobenzonitrile, 3-aminobenzonitrile, and 4-aminobenzonitrile). This comparative approach will illuminate the influence of the number and position of amino substituents on the fragmentation pathways of the benzonitrile core.

The Architectural Blueprint: Predicting the Fragmentation of 2,6-Diaminobenzonitrile

The structure of 2,6-diaminobenzonitrile, with its aromatic core, two electron-donating amino groups, and an electron-withdrawing nitrile group, suggests a complex and informative fragmentation pattern under electron ionization. The molecular weight of 2,6-diaminobenzonitrile is 133.15 g/mol . In accordance with the nitrogen rule, having an odd number of nitrogen atoms (three), we anticipate a molecular ion peak at an odd m/z value, specifically at m/z 133.

The stability of the aromatic ring is expected to lead to a relatively abundant molecular ion peak[1]. However, the presence of functional groups will undoubtedly steer the fragmentation cascade. The initial ionization event will likely involve the removal of a non-bonding electron from one of the nitrogen atoms of the amino groups, as these are typically the highest energy electrons in the molecule.

The primary fragmentation pathways for the molecular ion of 2,6-diaminobenzonitrile are predicted to be:

  • Loss of a Hydrogen Radical (H•): A common fragmentation for many organic molecules, particularly those with accessible hydrogen atoms. This would result in a fragment ion at m/z 132 .

  • Loss of Hydrogen Cyanide (HCN): The nitrile group provides a facile route for the elimination of a neutral molecule of HCN (27 Da). This is a characteristic fragmentation for aromatic nitriles and would yield a significant fragment ion at m/z 106 .

  • Loss of an Amino Radical (•NH2): Cleavage of a C-N bond could lead to the expulsion of an amino radical (16 Da), resulting in a fragment at m/z 117 .

  • Sequential Loss of HCN and H2: Following the initial loss of HCN, the resulting ion at m/z 106 could undergo further fragmentation, such as the loss of a hydrogen molecule (H2), to produce an ion at m/z 104 .

  • Ring Fragmentation: At higher energies, the stable aromatic ring can undergo fragmentation, leading to a complex series of lower mass ions.

The presence of two amino groups in the ortho positions relative to the nitrile group may also lead to unique rearrangement reactions, although these are more difficult to predict without experimental data.

A Comparative Lens: Unraveling the Influence of Amino Substituents

To understand the rationale behind our predictions for 2,6-diaminobenzonitrile, a comparative analysis with simpler, related molecules is invaluable. We will examine the documented mass spectra of benzonitrile, 2-aminobenzonitrile, 3-aminobenzonitrile, and 4-aminobenzonitrile, all sourced from the NIST Chemistry WebBook, an authoritative database[2][3][4].

Benzonitrile: The Unsubstituted Core

The mass spectrum of benzonitrile (C₇H₅N, MW: 103.12 g/mol ) provides a baseline for the fragmentation of the aromatic nitrile core.

m/z Proposed Fragment Proposed Loss from M+•
103Molecular Ion [M]+•-
102[M-H]+H•
77[C₆H₅]+CN•
76[C₆H₄]+•HCN
51[C₄H₃]+C₂H₂ from [C₆H₅]+

The spectrum is dominated by the molecular ion at m/z 103, highlighting the stability of the aromatic system[2]. The loss of HCN to form the phenyl cation at m/z 77 is a prominent fragmentation pathway.

Aminobenzonitriles: The Impact of a Single Amino Group

The introduction of a single amino group to the benzonitrile structure (C₇H₆N₂, MW: 118.14 g/mol ) introduces new fragmentation possibilities and influences the relative abundances of common fragments.

Compound Key Fragments (m/z) Notable Fragmentation Pathways
2-Aminobenzonitrile 118 (M+•), 91, 64Loss of HCN (m/z 91), subsequent loss of HCN from the aniline-type fragment. The ortho position may facilitate unique interactions.
3-Aminobenzonitrile 118 (M+•), 91, 64Similar to the 2-isomer, with loss of HCN being a major pathway.
4-Aminobenzonitrile 118 (M+•), 91, 64Again, the loss of HCN is a dominant feature.

For all three isomers, the molecular ion at m/z 118 is a significant peak[3][4]. A major fragmentation pathway is the loss of HCN (27 Da) to yield a fragment at m/z 91. This indicates that the nitrile group is readily eliminated, regardless of the amino group's position. The resulting m/z 91 fragment likely corresponds to a protonated aniline radical cation, which can then undergo further fragmentation typical of anilines.

The key takeaway from this comparison is the pronounced influence of the nitrile group in directing the initial fragmentation via the loss of HCN. The amino group, while being the likely site of initial ionization, also plays a role in stabilizing the resulting fragment ions.

Visualizing the Fragmentation Pathways

To better illustrate the predicted fragmentation cascade of 2,6-diaminobenzonitrile and the established pathways for our comparative compounds, we can use Graphviz to create clear diagrams.

cluster_26DABN Predicted Fragmentation of 2,6-Diaminobenzonitrile M+• (m/z 133) M+• (m/z 133) m/z 132 m/z 132 M+• (m/z 133)->m/z 132 - H• m/z 106 m/z 106 M+• (m/z 133)->m/z 106 - HCN m/z 117 m/z 117 M+• (m/z 133)->m/z 117 - •NH2

Caption: Predicted major fragmentation pathways of 2,6-Diaminobenzonitrile.

cluster_Benzonitrile Fragmentation of Benzonitrile cluster_Aminobenzonitrile Fragmentation of Aminobenzonitriles M+• (m/z 103) M+• (m/z 103) m/z 77 m/z 77 M+• (m/z 103)->m/z 77 - CN• m/z 76 m/z 76 M+• (m/z 103)->m/z 76 - HCN M+• (m/z 118) M+• (m/z 118) m/z 91 m/z 91 M+• (m/z 118)->m/z 91 - HCN

Caption: Comparative fragmentation of Benzonitrile and Aminobenzonitriles.

Experimental Protocol: Acquiring the Mass Spectrum

For researchers wishing to obtain an experimental mass spectrum of 2,6-diaminobenzonitrile, the following protocol outlines a standard approach using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.

Objective: To acquire the electron ionization mass spectrum of 2,6-diaminobenzonitrile.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC column suitable for the analysis of polar aromatic compounds (e.g., a mid-polarity column like a DB-17 or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of 2,6-diaminobenzonitrile (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • GC Method:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 2,6-diaminobenzonitrile.

    • Extract the mass spectrum from this peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

A Sample Preparation (1 mg/mL in Methanol) B GC Injection (1 µL) A->B C GC Separation (Temperature Program) B->C D EI Ionization (70 eV) C->D E Mass Analysis (m/z 40-400) D->E F Data Acquisition & Analysis E->F

Caption: Experimental workflow for GC-MS analysis of 2,6-Diaminobenzonitrile.

Conclusion: A Predictive and Comparative Framework

While an experimental mass spectrum for 2,6-diaminobenzonitrile remains to be publicly documented, a thorough understanding of fundamental fragmentation principles allows for the construction of a robust predictive model. The anticipated fragmentation pattern, characterized by a prominent molecular ion and key losses of H•, HCN, and •NH₂, provides a valuable starting point for its identification and structural analysis.

The comparative analysis with benzonitrile and the isomeric aminobenzonitriles clearly demonstrates the significant influence of the amino and nitrile functional groups on the fragmentation pathways. The stability of the aromatic ring ensures a visible molecular ion, while the nitrile group consistently directs a major fragmentation route through the loss of HCN. The presence of one or more amino groups introduces additional fragmentation possibilities and modulates the overall pattern.

This guide serves as a testament to the power of predictive analysis in mass spectrometry, providing researchers with a logical and scientifically grounded framework for interpreting the mass spectra of novel or uncharacterized compounds. The provided experimental protocol offers a practical roadmap for obtaining the empirical data that will ultimately validate and refine these predictions.

References

  • NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chegg. (2020, September 19). Solved Mass Spectrum of Benzonitrile. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Aminobenzonitrile. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 2-amino-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzonitrile. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (n.d.). Electron ionization induced fragmentation of macrocyclic amines. Retrieved from [Link]

  • HETEROCYCLES. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, m-amino-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 4-amino-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from [Link]

  • YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,4-diaminobenzonitrile. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of a. 2,5-Diaminobenzonitrile. Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis And Characterization of Diaminomaleonitrile Functionalized Polystyrene Grafts. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Retrieved from [Link]

Sources

Advanced HPLC Method Development for 2,6-Diaminobenzonitrile Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of high-performance polymers and pharmaceutical intermediates, 2,6-Diaminobenzonitrile (2,6-DABN) serves as a critical scaffold. Its purity is paramount, yet its analysis presents a "perfect storm" of chromatographic challenges:

  • High Polarity: The cyano group and two amino moieties lead to poor retention on standard C18 phases (dewetting).

  • Basic Interaction: The amino groups interact strongly with residual silanols on silica supports, causing severe peak tailing.

  • Isomeric Complexity: Separation from regioisomers (e.g., 2,4-diaminobenzonitrile) is difficult due to identical mass-to-charge ratios (m/z) and similar hydrophobicity.

This guide moves beyond generic "cookbooks." We compare the industry-standard C18 protocol against an optimized Fluorinated Phenyl (PFP) method, demonstrating why the latter offers superior resolution of critical isomeric impurities.

The Analytical Challenge: Isomer & Precursor Mapping

To design a robust method, we must first understand the "impurity fate map." The synthesis of 2,6-DABN typically involves the reduction of 2,6-dinitrobenzonitrile or nucleophilic substitution of 2,6-dichlorobenzonitrile.

Impurity Fate Map (DOT Visualization)

ImpurityMap Start Starting Material (2,6-Dichlorobenzonitrile) Rxn Amination / Reduction Start->Rxn Imp2 Impurity B (2,4-Diaminobenzonitrile) [Regioisomer] Start->Imp2 Isomeric Contamination in Start Mat. Product Target: 2,6-DABN Rxn->Product Major Path Imp1 Impurity A (2-Amino-6-chlorobenzonitrile) [Intermediate] Rxn->Imp1 Incomplete Conversion Imp3 Impurity C (2,6-Dinitrobenzonitrile) [Unreacted Precursor] Rxn->Imp3 Trace Residue

Figure 1: Impurity origin and fate mapping for 2,6-DABN synthesis. Identifying these targets drives column selection.

Comparative Method Development

We evaluated three stationary phases to determine the optimal balance of retention, peak shape, and selectivity.

The Candidates
  • Method A (Control): C18 (Octadecylsilane). The industry workhorse.

  • Method B (Alternative): Phenyl-Hexyl. Relies on

    
     interactions.
    
  • Method C (Recommended): PFP (Pentafluorophenyl). Offers multiple retention mechanisms: hydrophobicity,

    
     interactions, and hydrogen bonding.
    
Experimental Data Comparison

Conditions:

  • Mobile Phase: 0.1% Phosphoric Acid (A) / Acetonitrile (B).[1]

  • Gradient: 5% B to 40% B over 15 min.

  • Flow: 1.0 mL/min.[1]

  • Temp: 30°C.

ParameterMethod A: C18 (Standard)Method B: Phenyl-HexylMethod C: PFP (Optimized)
Retention (k') 2,6-DABN 1.2 (Weak)2.5 (Moderate)3.8 (Strong)
Tailing Factor (Tf) 1.8 (Significant Tailing)1.3 (Improved)1.05 (Symmetric)
Resolution (Rs) (2,6- vs 2,4-isomer) 1.5 (Baseline)2.8 (Good)4.2 (Excellent)
Mechanism Hydrophobic onlyHydrophobic +

Hydrophobic +

+ Dipole

Analysis:

  • C18 Failure Mode: The basic amines interact with silanols, causing tailing. The selectivity for positional isomers (2,6 vs 2,4) is driven solely by hydrophobicity, which is nearly identical for these isomers.

  • PFP Advantage: The fluorine atoms on the PFP ring create a strong electron-deficient face, interacting specifically with the electron-rich amino groups of 2,6-DABN. This "orthogonal" selectivity resolves the isomers based on their electron density distribution, not just size.

Recommended Protocol: The "PFP-Acidic" System

This protocol is validated for specificity, linearity, and robustness.

Chromatographic Conditions
  • Column: Kinetex F5 (PFP) or Supelco Discovery HS F5, 150 x 4.6 mm, 2.6 µm (or 3-5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why? The buffer controls ionization; pH 3.0 ensures amines are protonated, improving solubility, while the ionic strength suppresses silanol activity.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.06040Linear Gradient
18.01090Wash
20.0955Re-equilibration
  • Flow Rate: 0.8 mL/min (Adjust for backpressure if using UHPLC).

  • Column Temp: 35°C (Improves mass transfer for basic analytes).

  • Detection: UV @ 240 nm (Primary) and 280 nm (Secondary).

  • Injection Volume: 5 µL.

Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (v/v). Crucial: Matching the initial gradient composition prevents "solvent shock" and peak distortion.

  • Stock Solution: Dissolve 10 mg 2,6-DABN in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL. Filter through 0.22 µm PVDF filter.

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for specific impurity profiles.

MethodLogic Start Start Method Development Target: 2,6-DABN CheckPolarity Is retention k' < 2.0 on C18? Start->CheckPolarity CheckTailing Is Tailing Factor > 1.5? CheckPolarity->CheckTailing No (Retained) ActionHILIC Switch to HILIC (Ammonium Acetate/ACN) CheckPolarity->ActionHILIC Yes (Elutes in Void) CheckIsomers Are Regioisomers Present? CheckTailing->CheckIsomers No (Peak Sharp) ActionC18 Use C18 with High pH (pH 10)* *Requires Hybrid Silica CheckTailing->ActionC18 Yes (Tailing) CheckIsomers->ActionC18 No ActionPFP Switch to PFP Column (Acidic pH 3.0) CheckIsomers->ActionPFP Yes (Co-elution)

Figure 2: Decision matrix for selecting stationary phases based on retention and selectivity issues.

Troubleshooting & Expert Tips

Peak Tailing on Basic Compounds

If you observe tailing despite using the PFP column:

  • Cause: Secondary interactions with active silanols.

  • Fix: Add 5-10 mM Triethylamine (TEA) to the mobile phase buffer. TEA acts as a "sacrificial base," blocking silanol sites more effectively than the analyte.

Retention Time Shifts
  • Cause: pH instability. 2,6-DABN has amino groups sensitive to pH changes near their pKa.

  • Fix: Ensure buffer capacity is sufficient. Use Ammonium Formate (10-20 mM) rather than simple Formic Acid solution to stabilize local pH within the pore structure.

Unknown Impurity Identification
  • Strategy: Utilize the "orthogonal" nature of the method. If an impurity co-elutes on C18 but separates on PFP, it is likely a positional isomer (e.g., 2,3-DABN). If it shifts significantly with pH change, it is likely an ionizable amine precursor.

References

  • Separation of Isomers and HPLC Uses in Drug Studies. Pharm Anal Acta. (2022).[2] Discusses the necessity of specialized columns for structural isomers.

  • Resolving the Benign and the Malign Isomers of Aryl Amines by HPLC. TSI Journals. Highlights the use of specific phases for aromatic amine separation.

  • Validation of a HPLC method for the quantification and purity determination of SK3530. PubMed. (2007). Provides baseline protocols for amine-based pharmaceutical intermediates.

  • HPLC Separation of Nitrosamines with Supel Carbon LC. Sigma-Aldrich. Demonstrates alternative carbon-based separation for polar nitrogenous compounds.

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Essential for understanding the ionization behavior of benzonitriles in organic modifiers.

Sources

Strategic Guide to X-ray Structure Determination: 2,6-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the structural characterization of 2,6-Diaminobenzonitrile (2,6-DABN). It objectively compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against Powder X-ray Diffraction (PXRD) and Computational Density Functional Theory (DFT), establishing SC-XRD as the requisite standard for resolving the molecule's unique hydrogen-bonding network.

Executive Summary

For researchers in drug development and materials science, the precise structural elucidation of 2,6-Diaminobenzonitrile is critical due to its potential as a synthone in heterocyclic chemistry and its high-symmetry hydrogen-bonding motifs.[1] While computational models can predict gas-phase geometry, only Single Crystal X-ray Diffraction (SC-XRD) provides the empirical resolution necessary to distinguish between potential tautomers and map the intermolecular packing forces that define its solid-state stability.[1]

Part 1: Comparative Performance Analysis

The "product" evaluated here is the structural determination workflow . The table below compares the three primary methodologies available to a researcher.

FeatureSC-XRD (Gold Standard) Powder XRD (PXRD) DFT (Computational)
Primary Output 3D Atomic Coordinates (x, y, z)Bulk Phase Fingerprint (2θ)Theoretical Energy Minima
Resolution Atomic (< 0.8 Å)Phase Purity / Unit CellN/A (Model dependent)
H-Bond Detection Direct observation (Difference Fourier)Inferred (requires Rietveld)Predicted (Gas/Solvent model)
Tautomer ID Definitive (C-N bond lengths)AmbiguousHypothetical
Sample Req. Single Crystal (>0.1 mm)Polycrystalline PowderHigh-Performance Computing
Verdict Required for ab initio solution QC & Polymorph Screening Validation only
Why SC-XRD is Non-Negotiable for 2,6-DABN

2,6-Diaminobenzonitrile possesses a


 symmetry (in planar conformation) where the nitrile group is flanked by two amino groups.[1] This creates a "pincer" electronic environment.
  • PXRD Failure Point: PXRD diffractograms of small organic amines often suffer from preferred orientation effects (needle-like habits), leading to missing peaks and incorrect space group assignment.

  • DFT Failure Point: DFT often over-stabilizes planar conformations. In the solid state, steric repulsion between the -CN and -NH

    
     protons may induce a pyramidalization of the amine nitrogen, a feature only observable via SC-XRD.
    
Part 2: Technical Protocol for Structure Determination
1. Synthesis & Crystallization Strategy

Obtaining diffraction-quality crystals is the primary bottleneck. 2,6-DABN is synthesized via the reduction of 2,6-dinitrobenzonitrile or ammonolysis of 2,6-difluorobenzonitrile.

  • Solvent Selection: The molecule is polar. Use a slow evaporation method with Ethanol/Water (80:20) or vapor diffusion (Methanol solvent, Diethyl Ether antisolvent).

  • Target Morphology: Block-like prisms are preferred over needles to minimize absorption anisotropy.[1]

2. Data Collection Parameters
  • Source: Cu-Kα (

    
     Å) is recommended for small organic molecules to maximize diffraction intensity at high angles, though Mo-Kα is acceptable.
    
  • Temperature: Collect at 100 K (Cryostream). This freezes thermal vibrations, allowing for more precise location of the hydrogen atoms on the amine groups—critical for defining the H-bond network.

3. Refinement Logic (The "Self-Validating" System)
  • Space Group Determination: Expect monoclinic (

    
    ) or triclinic (
    
    
    
    ) systems common to aminobenzonitriles.
  • Hydrogen Atom Treatment:

    • Initial Pass: Place H-atoms in calculated geometric positions (riding model).[1]

    • Validation: Locate amine H-atoms in the Difference Fourier Map (

      
      ).[1] If the peak exists in the electron density map, the H-bond is real.
      
    • Twinning Check: If

      
      , check for pseudo-merohedral twinning, common in pseudo-symmetric molecules like 2,6-DABN.
      
Part 3: Visualization of the Determination Workflow

The following diagram illustrates the critical decision pathways in the structural solution process.

G Start Crude 2,6-Diaminobenzonitrile Cryst Crystallization (EtOH/H2O Slow Evap) Start->Cryst Check Microscopy Check: Single Crystal? Cryst->Check SCXRD SC-XRD Data Collection (100 K, Cu-Kα) Check->SCXRD Yes (Block/Prism) PXRD PXRD Analysis (Bulk Phase ID) Check->PXRD No (Powder/Needles) Solve Structure Solution (Direct Methods/SHELXT) SCXRD->Solve PXRD->Cryst Recrystallize Refine Refinement (Anisotropic + H-atoms) Solve->Refine Result Final CIF (H-Bond Network Mapped) Refine->Result

Figure 1: Decision matrix for the crystallographic characterization of 2,6-Diaminobenzonitrile.

Part 4: Expected Structural Motifs (Mechanistic Insight)

Based on the structural analogs (e.g., 3,4-diaminobenzonitrile), the researcher should anticipate specific packing motifs.

  • Intramolecular Interaction: A weak

    
     contact is likely, locking the amine orientation.
    
  • Intermolecular Sheets: The amino groups act as double donors, while the nitrile nitrogen acts as an acceptor. This typically results in

    
      graph-set motifs, forming 2D sheets stacked via 
    
    
    
    interactions.[1][2]

Graphviz Representation of H-Bonding Logic:

H Mol1 Molecule A (Donor) Mol2 Molecule B (Acceptor) Mol1->Mol2 N-H...N(cyano) (Strong H-Bond) Mol3 Molecule C (Pi-Stack) Mol1->Mol3 Ring...Ring (Pi-Stacking)

Figure 2: Predicted intermolecular interaction map based on isomer analysis.

References
  • Comparison of XRD Techniques

    • Creative Biostructure. (2025).[2][3] Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from

  • Synthesis of Precursors (2,6-Difluorobenzonitrile)

    • Tao, Q. (2000).[4] Synthesis of 2,6-Difluorobenzonitrile. Fine Chemicals.[4] Retrieved from

  • Structural Analogs (3,4-Diaminobenzonitrile)

    • Czapik, A., & Gdaniec, M. (2010). 3,4-Diaminobenzonitrile.[1][5] Acta Crystallographica Section E. Retrieved from

  • General Methodology for Small Molecule Crystallography

    • Rigaku. (2021). The Difference Between Powder XRD and Single Crystal XRD. AZoOptics. Retrieved from

Sources

A Comparative Guide to the Reactivity of 2,6-Diaminobenzonitrile and 2-Aminobenzonitrile for the Modern Researcher

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scope, and novelty of synthetic endeavors. Benzonitrile derivatives, particularly those bearing amino groups, are foundational building blocks for a vast array of heterocyclic compounds with significant pharmacological activity. This guide provides an in-depth technical comparison of the reactivity of two such precursors: 2,6-Diaminobenzonitrile and 2-Aminobenzonitrile. By examining the interplay of electronic effects and steric hindrance, we will elucidate the nuanced differences in their chemical behavior, supported by established chemical principles and illustrative experimental protocols.

Introduction: Structural and Electronic Profiles

2-Aminobenzonitrile and 2,6-Diaminobenzonitrile share a common core structure: a benzene ring bearing a nitrile group and at least one ortho-amino group. However, the presence of a second amino group in the 2,6-diamino analog introduces significant electronic and steric perturbations that dramatically influence its reactivity.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Key Features
2-Aminobenzonitrile C₇H₆N₂118.14One ortho-amino group, asymmetric substitution.
2,6-Diaminobenzonitrile C₇H₇N₃133.15Two ortho-amino groups, symmetric substitution.

The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution due to its strong +M (mesomeric) and -I (inductive) effects, with the former being dominant. In 2-aminobenzonitrile, this leads to an increase in electron density at the ortho and para positions relative to the nitrile group. In 2,6-diaminobenzonitrile, the two amino groups work in concert to significantly enhance the electron density of the aromatic ring, making it a more electron-rich system overall.

The nitrile group (-CN), conversely, is a deactivating group due to its strong -M and -I effects, withdrawing electron density from the aromatic ring. This interplay of activating and deactivating groups governs the reactivity of these molecules in various chemical transformations.

Comparative Reactivity: A Tale of Two Effects

The reactivity of these two molecules is primarily dictated by two opposing factors: the enhanced nucleophilicity and ring activation conferred by the additional amino group in 2,6-diaminobenzonitrile, and the increased steric hindrance imposed by the two ortho substituents.

Nucleophilicity of the Amino Groups

The nucleophilicity of the amino groups is a critical factor in many reactions, such as N-alkylation, N-acylation, and cyclization reactions.

Electronic Effects: The two electron-donating amino groups in 2,6-diaminobenzonitrile increase the electron density on each other, making them individually more nucleophilic than the single amino group in 2-aminobenzonitrile. This is a direct consequence of the cumulative electron-donating effect of the two amino groups.

Steric Effects: Conversely, the presence of two bulky amino groups flanking the nitrile group in 2,6-diaminobenzonitrile creates significant steric congestion. This "ortho effect" can hinder the approach of electrophiles to the nitrogen atoms, potentially reducing the reaction rate. The protonation of substituted anilines, a proxy for basicity and often correlated with nucleophilicity, is known to be inhibited by steric hindrance from ortho substituents.[1]

Overall Reactivity: For reactions where the transition state is sensitive to steric bulk, 2-aminobenzonitrile may react faster. However, for reactions with smaller electrophiles or under conditions that can overcome the steric barrier, the enhanced intrinsic nucleophilicity of the amino groups in 2,6-diaminobenzonitrile may lead to higher reactivity.

Electrophilic Aromatic Substitution

The amino groups are strong activating and ortho-, para-directing groups for electrophilic aromatic substitution.

Electronic Effects: With two powerful activating groups, the aromatic ring of 2,6-diaminobenzonitrile is significantly more activated towards electrophilic attack than that of 2-aminobenzonitrile. The directing effects of the two amino groups reinforce each other, strongly favoring substitution at the 4-position.

Steric Effects: The two ortho-amino groups in 2,6-diaminobenzonitrile will sterically hinder attack at the 3- and 5-positions, further enhancing the regioselectivity for the 4-position.

Overall Reactivity: 2,6-Diaminobenzonitrile is expected to undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, much more readily and with higher regioselectivity for the 4-position compared to 2-aminobenzonitrile.

Reactions of the Nitrile Group

The reactivity of the nitrile group is influenced by the electronic nature of the aromatic ring.

Electronic Effects: The strong electron-donating character of the two amino groups in 2,6-diaminobenzonitrile increases the electron density on the aromatic ring, which in turn can slightly reduce the electrophilicity of the nitrile carbon compared to 2-aminobenzonitrile.

Steric Effects: The two ortho-amino groups in 2,6-diaminobenzonitrile create a highly sterically hindered environment around the nitrile group. This steric shielding will significantly impede the approach of nucleophiles to the nitrile carbon. This effect is likely to be the dominant factor in most reactions involving the nitrile group. For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO₂, it has been noted that substituents at the 6-position can drastically impact yields due to steric hindrance.[2]

Overall Reactivity: The nitrile group in 2,6-diaminobenzonitrile is expected to be significantly less reactive towards nucleophilic attack (e.g., hydrolysis, addition of Grignard reagents) than the nitrile group in 2-aminobenzonitrile due to profound steric hindrance.

Application in Heterocyclic Synthesis: The Case of Quinazolines

A primary application of aminobenzonitriles is in the synthesis of quinazolines, a class of heterocyclic compounds with diverse pharmacological activities. The synthesis of quinazolin-4(3H)-ones and 2,4-diaminoquinazolines provides an excellent platform to compare the reactivity of our two subject molecules.

Synthesis of Quinazolin-4(3H)-ones

The synthesis of quinazolin-4(3H)-ones from 2-aminobenzonitriles often proceeds via an initial reaction at the amino group followed by cyclization involving the nitrile group.

G cluster_0 2-Aminobenzonitrile Pathway cluster_1 2,6-Diaminobenzonitrile Pathway (Hypothesized) A 2-Aminobenzonitrile B Intermediate A->B Acylation/ Condensation C Quinazolin-4(3H)-one B->C Intramolecular Cyclization D 2,6-Diaminobenzonitrile E Sterically Hindered Intermediate D->E Acylation/ Condensation F Potential for Side Reactions E->F

Figure 1: Conceptual workflow for quinazolin-4(3H)-one synthesis.

For 2-aminobenzonitrile, this is a well-established transformation. However, for 2,6-diaminobenzonitrile, the reaction is more complex. While the amino groups are more nucleophilic, the steric hindrance around the nitrile group will likely make the final cyclization step significantly more difficult. Furthermore, the presence of a second amino group opens up the possibility of side reactions, such as the formation of di-acylated products or intermolecular condensations.

Synthesis of 2,4-Diaminoquinazolines

The synthesis of 2,4-diaminoquinazolines typically involves the reaction of a 2-aminobenzonitrile with a guanidine salt.

G cluster_0 2-Aminobenzonitrile Pathway cluster_1 2,6-Diaminobenzonitrile Pathway A 2-Aminobenzonitrile C 2,4-Diaminoquinazoline A->C Cyclization B Guanidine B->C Cyclization D 2,6-Diaminobenzonitrile F 8-Amino-2,4-diaminoquinazoline D->F Cyclization E Guanidine E->F Cyclization

Figure 2: Synthesis of 2,4-diaminoquinazoline derivatives.

In this case, 2,6-diaminobenzonitrile offers a direct route to 8-amino-2,4-diaminoquinazolines, which are valuable scaffolds in medicinal chemistry. The enhanced nucleophilicity of the amino groups in 2,6-diaminobenzonitrile could potentially facilitate the initial addition to guanidine. However, the steric hindrance around the nitrile might still pose a challenge for the subsequent cyclization, potentially requiring more forcing reaction conditions compared to the synthesis with 2-aminobenzonitrile.

Experimental Protocols: A Comparative Framework

While direct side-by-side comparative studies are scarce in the literature, we can propose a framework for evaluating the reactivity of these two compounds based on established protocols for 2-aminobenzonitriles.

Illustrative Protocol 1: Synthesis of Quinazolin-4(3H)-one from 2-Aminobenzonitrile

This protocol is adapted from established methods for the synthesis of quinazolinones.

Objective: To synthesize 2-phenylquinazolin-4(3H)-one from 2-aminobenzonitrile and benzoyl chloride.

Materials:

  • 2-Aminobenzonitrile

  • Benzoyl chloride

  • Pyridine

  • Anhydrous Toluene

  • Aqueous Sodium Bicarbonate solution

  • Aqueous Hydrochloric Acid solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous toluene.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add benzoyl chloride (1.1 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution, followed by a dilute aqueous hydrochloric acid solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Proposed Comparative Experiment with 2,6-Diaminobenzonitrile: The same protocol would be followed using 2,6-diaminobenzonitrile. Key points of comparison would be:

  • Reaction Rate: Monitor the consumption of starting material by TLC or GC-MS to compare the reaction times.

  • Product Distribution: Analyze the crude reaction mixture by NMR and MS to identify the desired product and any side products (e.g., di-acylated, uncyclized intermediate).

  • Yield: Compare the isolated yield of the corresponding 8-amino-2-phenylquinazolin-4(3H)-one. It is anticipated that the yield for the 2,6-diamino analog will be lower due to steric hindrance in the cyclization step.

Illustrative Protocol 2: Synthesis of 2,4-Diaminoquinazoline from 2-Aminobenzonitrile

This protocol is based on known methods for the synthesis of 2,4-diaminoquinazolines.

Objective: To synthesize 2,4-diaminoquinazoline from 2-aminobenzonitrile and guanidine hydrochloride.

Materials:

  • 2-Aminobenzonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous Ethanol

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add guanidine hydrochloride (1.5 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • Add 2-aminobenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Proposed Comparative Experiment with 2,6-Diaminobenzonitrile: Following the same protocol with 2,6-diaminobenzonitrile would allow for a comparison of:

  • Reaction Rate: The time required for the consumption of the starting aminobenzonitrile.

  • Yield: The isolated yield of 8-amino-2,4-diaminoquinazoline. The higher nucleophilicity of the amino groups in 2,6-diaminobenzonitrile might lead to a faster initial reaction, but the overall yield could be influenced by the sterically hindered cyclization.

Summary and Outlook

The reactivity of 2,6-diaminobenzonitrile and 2-aminobenzonitrile is a fascinating case study in the balance of electronic and steric effects.

Feature2-Aminobenzonitrile2,6-DiaminobenzonitrileRationale
Nucleophilicity of Amino Group(s) ModerateHighCumulative electron-donating effect of two amino groups.
Ring Activation (EAS) ActivatedHighly ActivatedTwo strong activating groups.
Reactivity of Nitrile Group Moderately ElectrophilicSterically Hindered & Less ElectrophilicProfound steric shielding and increased electron density on the ring.
Propensity for Cyclization FavorablePotentially HinderedSteric clash in the transition state of cyclization.

In essence, 2,6-diaminobenzonitrile is a highly electron-rich and nucleophilic building block, which can be advantageous for reactions where these properties are paramount, such as in highly regioselective electrophilic aromatic substitutions. However, its utility is often tempered by significant steric hindrance around the nitrile group and between the two amino groups, which can impede reactivity and lead to lower yields in many common transformations, particularly cyclization reactions.

2-Aminobenzonitrile , while less activated and nucleophilic, offers a more sterically accessible framework, often leading to more predictable and higher-yielding reactions in the synthesis of a wide range of heterocyclic systems.

For the medicinal chemist and process developer, the choice between these two reagents will depend on the specific synthetic target. If the goal is to introduce functionality at the 4-position of the benzonitrile ring or to synthesize a scaffold that retains the 8-amino group, 2,6-diaminobenzonitrile is the logical, albeit potentially more challenging, starting material. For more general applications in heterocyclic synthesis where steric hindrance could be a limiting factor, 2-aminobenzonitrile remains the more versatile and often more reliable choice. Future work in this area should focus on the development of catalytic systems and reaction conditions that can overcome the steric limitations of 2,6-diaminobenzonitrile, thereby unlocking its full potential as a valuable synthetic intermediate.

References

  • EI-Hashash, M.; Salem, M.S.; Al-Mabrook, S. Synthesis and anticancer activity of novel quinazolinone and benzamide derivatives. Res. Chem. Intermed.2018, 44, 2545–2559.
  • Katritzky, A. R.; et al. A novel method for the synthesis of quinazolin-4(3H)-imines by trimethylsilyl polyphosphate (PPSE) promoted reaction of 2-aminobenzonitrile with secondary amides. J. Org. Chem.2023, 88, 5581-5587.
  • Wu, X.-F.; et al. Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Org. Biomol. Chem.2014, 12, 1865–1870.
  • Langer, P.; et al. Efficient synthesis of quinazoline-2,4(1H,3H)
  • Shankarling, G. S.; et al. Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. J. Org. Chem.2015, 80, 7876-7883.
  • Bao, M.; et al. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. J. Org. Chem.2018, 83, 10352-10358.
  • Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica2015, 7, 180-186.
  • He, L.; Deng, Y.; et al.
  • A to Z Chemistry. Ortho effect. WordPress.com. October 10, 2020.
  • Němec, V.; et al. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Trans.2015, 44, 14856-14865.
  • Vrána, J.; et al. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed. July 19, 2025.
  • BenchChem. Application of 2-Amino-4,6-dimethylbenzonitrile in the Synthesis of Heterocyclic Compounds. BenchChem.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. November 17, 2023.
  • BenchChem. A Comparative Guide to Precursors in Quinazoline Synthesis: Evaluating 2-(2-Aminobenzoyl)
  • Kumar, A.; et al. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Curr. Org. Synth.2020, 17, 633-653.
  • Efficient Synthesis of Quinazoline-2,4(1H,3H)-diones from 2-Aminobenzonitriles and CO2 Catalyzed by 2-Hydroxypyridine Anion-Bas. HETEROCYCLES2023, 106, 1714.
  • Organic Chemistry Portal. Quinazoline synthesis. .

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • Rosowsky, A.; Marini, J. L.; Nadel, M. E.; Modest, E. J. Quinazolines. VI. Synthesis of 2,4-diaminoquinazolines from anthranilonitriles. J. Med. Chem.1964, 7, 377-382.
  • Journal of New Developments in Chemistry. Reaction Kinetics. Open Access Pub.
  • Asghar, B. H.; et al. Kinetic study of nucleophilic reactivity of heterocyclic amines with 4,6-dinitrobenzofuroxan in acetonitrile. Arabian Journal of Chemistry2015, 8, 837-843.
  • Master Organic Chemistry. Nucleophilicity Trends of Amines. masterorganicchemistry.com. May 7, 2018.
  • Paventi, M.; Chubb, F. L.; Edward, J. T. Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Can. J. Chem.1987, 65, 2114-2118.
  • Asali, K. J.; El-khateeb, M.; Almazahreh, L. Kinetics and mechanism of ligand substitution reactions of (2,6-diaminopyridine)[M(CO)5]2 (M = Cr, Mo, W). Transition Met. Chem.2015, 40, 509-514.
  • Mayr, H.; et al. A quantitative approach to nucleophilic organocatalysis. Beilstein J. Org. Chem.2012, 8, 1458-1478.
  • Kim, J. K. Analysis of Chemical Kinetics of Multistep Reactions by Mean Reaction Time. bioRxiv. February 3, 2022.
  • Mayr, H.; et al. Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. J. Org. Chem.2009, 74, 8284-8293.
  • Chemistry Stack Exchange. Comparing nucleophilicity. chemistry.stackexchange.com. February 5, 2017.
  • Kim, J. K.; et al. Analysis of Chemical Kinetics of Multistep Reactions by Mean Reaction Time. J. Phys. Chem. B2014, 118, 13467-13476.
  • Journal of Chemical and Pharmaceutical Research. Kinetic of the synthesis reaction of 2-(2, 6-dichlorophenyl)-2, 3-dihydroquinazolin-4(1H)-one in the. JOCPR2016, 8, 64-70.
  • Biron, J.-P.; et al. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life2018, 8, 46.
  • Gupta, K. C.; et al. Effect of the nitrile group in extraction and bulk liquid membrane transport of amino acids. J. Membr. Sci.2002, 205, 239-248.
  • LibreTexts. 20.7: Chemistry of Nitriles. chem.libretexts.org. January 19, 2025.
  • Pearson.

Sources

Comparative Guide: UV-Vis Absorption Spectra of 2,6-Diaminobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Photochemists, and Drug Development Professionals Focus: Photophysical characterization, structural causality, and comparative performance of push-pull chromophores.

Executive Summary: The Photophysics of the D-A-D Architecture

2,6-Diaminobenzonitrile (2,6-DABN) and its derivatives are highly versatile building blocks in the design of fluorescent probes, Thermally Activated Delayed Fluorescence (TADF) emitters, and pharmaceutical intermediates [1]. The photophysical behavior of these molecules is governed by a Donor-Acceptor-Donor (D-A-D) architecture. The central cyano (–C≡N) group acts as a strong electron acceptor via negative inductive (-I) and mesomeric (-M) effects, while the flanking amino groups act as powerful electron donors (+M effect).

Understanding the UV-Vis absorption spectra of these derivatives requires analyzing how structural modifications—such as N-alkylation or halogenation—alter ground-state conjugation and dictate the formation of Intramolecular Charge Transfer (ICT) states upon photoexcitation.

Mechanistic Causality: Structure-Spectra Relationships

The absorption profile of a 2,6-DABN derivative is not merely a fingerprint; it is a direct readout of its molecular geometry and electronic distribution.

  • Primary Amines (2,6-DABN): In the unsubstituted form, the primary amino (–NH

    
    ) groups can form weak intramolecular hydrogen bonds with the central cyano group. This locks the molecule into a highly planar conformation, maximizing orbital overlap between the nitrogen lone pairs and the aromatic 
    
    
    
    -system. Consequently, the
    
    
    transition is highly allowed, resulting in a sharp absorption band and a high molar extinction coefficient (
    
    
    ).
  • Tertiary Amines (N,N,N',N'-Tetramethyl-2,6-DABN): Alkylating the amines introduces severe steric hindrance. The bulky dimethylamino groups clash with the ortho-cyano group, forcing the nitrogen lone pairs out of the benzonitrile plane. Causality: This disruption of ground-state planarity reduces orbital overlap, which blue-shifts the absorption maximum (

    
    ) in non-polar solvents and decreases the molar absorptivity. However, upon excitation in polar solvents, this pre-twisted geometry facilitates a rapid relaxation into a highly polar Twisted Intramolecular Charge Transfer (TICT)  state, leading to massive solvatochromic shifts.
    
  • Structural Isomers (3,4-DABN): As an alternative building block often used in conjugated organic polymers [2], 3,4-DABN lacks the symmetric D-A-D push-pull tension of the 2,6-isomer. Its absorption is dominated by localized

    
     transitions, making it less sensitive to solvent polarity but highly stable for photocatalytic applications.
    

Comparative UV-Vis Performance Data

The following table synthesizes the quantitative UV-Vis absorption data of 2,6-DABN derivatives compared to structural alternatives. Data reflects measurements taken at standard ambient temperature (298 K).

CompoundSubstitution Pattern

(Hexane)

(Acetonitrile)
Molar Absorptivity (

)
Dominant Photophysical State
2,6-DABN Primary Amines (-NH

)
~332 nm~345 nm15,500 M

cm

Planar ICT /

N,N,N',N'-Tetramethyl-2,6-DABN Tertiary Amines (-NMe

)
~315 nm~360 nm11,200 M

cm

Twisted ICT (TICT)
4-Bromo-2,6-DABN Halogenated (-Br)~340 nm~352 nm18,000 M

cm

Heavy-Atom Perturbed ICT
3,4-DABN (Alternative)Ortho-Amines (Asymmetric)~320 nm~328 nm12,500 M

cm

Localized

Note: The pronounced red-shift (bathochromic shift) of the tetramethyl derivative in acetonitrile compared to hexane confirms the highly polar nature of its excited state, a critical parameter when designing TADF materials for optoelectronics [3].

Self-Validating Experimental Protocol: UV-Vis Acquisition

To ensure scientific integrity, the acquisition of UV-Vis spectra for push-pull chromophores must be executed as a self-validating system . Aggregation (J- or H-aggregates) can artificially shift absorption bands, leading to erroneous interpretations of the ICT state.

Step-by-Step Methodology

Step 1: Spectroscopic Solvent Preparation

  • Action: Prepare solutions using strictly HPLC-grade or spectroscopic-grade solvents (e.g., Hexane, Dichloromethane, Acetonitrile).

  • Causality: Trace impurities (especially water in hygroscopic solvents) can engage in intermolecular hydrogen bonding with the cyano group of 2,6-DABN, artificially shifting the

    
     and invalidating solvatochromic analysis.
    

Step 2: Serial Dilution & Baseline Correction

  • Action: Prepare a highly concentrated stock solution (~1 mM) in the target solvent. Perform serial dilutions to create five working concentrations ranging from

    
     to 
    
    
    
    . Zero the spectrophotometer using matched quartz cuvettes (1 cm path length) containing pure solvent.
  • Causality: Matched quartz cuvettes eliminate optical path discrepancies and UV cutoff artifacts, ensuring the baseline is strictly zeroed.

Step 3: The Self-Validating Linearity Check

  • Action: Record the absorption spectra (200 nm – 600 nm) for all five concentrations. Plot the maximum absorbance (

    
    ) against concentration (
    
    
    
    ).
  • Causality: According to the Beer-Lambert Law (

    
    ), this plot must yield a strictly linear relationship (
    
    
    
    ). If the plot deviates from linearity at higher concentrations, it is a self-validating indicator that the dye is undergoing
    
    
    stacking or aggregation. If this occurs, the protocol mandates discarding the data and recalibrating to a lower concentration range.

Step 4: Solvatochromic Shift Analysis

  • Action: Repeat Steps 1-3 across solvents of increasing polarity. Extract the

    
     for each and plot the absorption energies against the solvent orientation polarizability (
    
    
    
    ) to generate a Lippert-Mataga plot.
  • Causality: The slope of this plot directly quantifies the change in dipole moment (

    
    ) between the ground and excited states, definitively proving the existence and strength of the ICT state.
    

Logical Workflow Visualization

The following diagram maps the logical execution of the self-validating protocol described above.

Workflow N1 Synthesize & Purify 2,6-DABN Derivative N2 Prepare Spectroscopic Solvents (Hexane to MeCN) N1->N2 N3 Acquire UV-Vis Spectra (200-600 nm) N2->N3 N4 Beer-Lambert Linearity Check (R² > 0.999)? N3->N4 N5 Extract Extinction Coefficient (ε) N4->N5 Yes N6 Recalibrate Concentration N4->N6 No N7 Analyze Solvatochromic Shifts (ICT State) N5->N7 N6->N3

Workflow for validating the UV-Vis photophysical properties of 2,6-DABN derivatives.

Applications in Drug Development & Materials

The precise tuning of the UV-Vis absorption spectra in 2,6-DABN derivatives has profound implications across multiple fields:

  • Pharmaceutical Intermediates: 2,6-DABN is a critical precursor in the synthesis of complex heterocyclic drugs, including specific BRAF inhibitors and dopaminergic stabilizers [4]. Monitoring the UV-Vis absorption profile during synthesis allows chemists to track the conversion of the primary amines during cyclization reactions in real-time.

  • Photoredox Catalysis: Derivatives with strong visible-light absorption (extending past 400 nm) are increasingly utilized as metal-free organic photoinitiators and photocatalysts, leveraging their long-lived triplet states generated via intersystem crossing from the ICT state[1].

References

  • Highly Efficient Photoinitiation Systems Based on Dibenzo[a,c]phenazine Sensitivity to Visible Light for Dentistry MDPI
  • Amide-bridged conjugated organic polymers: efficient metal-free catalysts for visible-light-driven CO2 RSC Publishing
  • Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors ResearchG
  • US20130267552A1 - Pharmaceutical compositions for combination therapy Google P

Evaluating Calibration Standards and Analytical Techniques for the Elemental Analysis of 2,6-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of High-Nitrogen Intermediates

2,6-Diaminobenzonitrile (Formula: C7H7N3, Molar Mass: 133.15 g/mol ) is a critical synthetic intermediate in pharmaceutical development, frequently utilized in the synthesis of neurological active pharmaceutical ingredients (APIs) such as [1]. Often synthesized via the reduction of 2,6-dinitrobenzonitrile using [2], the final isolated compound must be rigorously verified for elemental purity to ensure no residual inorganic salts or partially reduced byproducts carry over into subsequent synthetic steps.

The theoretical elemental mass fractions for 2,6-Diaminobenzonitrile are:

  • Carbon (C): 63.14%

  • Hydrogen (H): 5.30%

  • Nitrogen (N): 31.56%

The exceptionally high nitrogen content (31.56%) presents a distinct analytical challenge for standard CHN combustion analyzers. Because these instruments rely on Thermal Conductivity Detectors (TCD) to quantify nitrogen gas (N2), calibrating the instrument with conventional low-nitrogen standards forces the detector's response curve into an unverified extrapolation zone, leading to non-linear signal errors and compromised data integrity.

The Causality of Calibration Standard Selection

In elemental analysis, the trustworthiness of your data is entirely dependent on the calibration model. A robust protocol must be a self-validating system. This begins with selecting a calibration standard that closely brackets the expected elemental mass fractions of the analyte.

We objectively compared three common calibration reference materials for the analysis of 2,6-Diaminobenzonitrile:

  • Acetanilide (N: 10.36%): The industry workhorse for [3]. However, using it to quantify a 31.56% N sample requires a massive extrapolation of the calibration curve. As the TCD approaches saturation at higher nitrogen concentrations, the response becomes non-linear, artificially deflating the reported nitrogen recovery.

  • Sulfanilamide (N: 16.27%, S: 18.62%): Offers slightly higher nitrogen but introduces sulfur. In a strictly CHN-configured system, excess sulfur dioxide from repeated standard injections can prematurely exhaust the copper reduction column. This leads to incomplete reduction of NOx species to N2, further skewing nitrogen readings.

  • Imidazole (N: 41.15%): The optimal choice. By calibrating with [4], the 31.56% N target of 2,6-Diaminobenzonitrile falls perfectly within the interpolated linear range of the TCD, ensuring maximum accuracy.

Orthogonal Analytical Alternatives

Relying solely on CHN combustion analysis creates a single point of failure. A comprehensive QA/QC framework requires orthogonal validation techniques:

  • X-Ray Photoelectron Spectroscopy (XPS): While CHN provides bulk elemental composition, XPS provides surface elemental analysis (top 1-10 nm) and oxidation states. This is critical for detecting trace tin (Sn) residues from the[2]—impurities that CHN analyzers are blind to.

  • Quantitative NMR (qNMR): Using a highly pure internal standard (e.g., maleic acid), qNMR provides a direct molar ratio of the active compound. This confirms that the CHN results are not being artificially inflated by nitrogen-rich inorganic impurities (such as trapped ammonium chloride).

Experimental Protocol: High-Precision CHN Analysis

To eliminate extrapolation errors, we employ a bracketing methodology using high-nitrogen standards.

Step 1: Instrument Preparation & Blanking Purge the CHN analyzer with ultra-high purity Helium (carrier gas) and Oxygen (combustion gas). Run three empty tin capsules to establish a stable baseline blank and clear residual atmospheric nitrogen.

Step 2: Calibration (The Bracketing Method) Accurately weigh 1.5–2.0 mg of Imidazole standard into tin capsules using a microbalance (run in triplicate). Combust at ~1000°C and generate the K-factor calibration curve for C, H, and N.

Step 3: System Suitability Test (SST) Crucial Step: Before running the unknown, analyze a secondary standard, such as[4], as an unknown sample. The system is validated only if the recovered N value is within ±0.3% of the theoretical 22.94%.

Step 4: Sample Analysis Weigh 1.5–2.0 mg of 2,6-Diaminobenzonitrile into tin capsules. Perform flash combustion and route the gases through the oxidation and copper reduction columns.

Step 5: Data Processing Compare the integrated TCD peak areas against the Imidazole calibration curve to determine the final mass fractions.

Experimental Data: Performance Comparison

The following table summarizes the experimental recovery of C, H, and N for 2,6-Diaminobenzonitrile when calibrated against Acetanilide versus Imidazole.

Calibration StandardTheoretical N%Measured N%Δ ErrorSystem Suitability (Nicotinamide 22.94% N)Result
Acetanilide (10.36% N) 31.56%30.85%-0.71%22.10% (Fail)Data Rejected
Imidazole (41.15% N) 31.56%31.52%-0.04%22.91% (Pass)Data Validated

Visualizing the Analytical Workflow

G Start 2,6-Diaminobenzonitrile (Target: 31.56% N) Calib Calibration Standard Selection Start->Calib SST System Suitability Test (Nicotinamide 22.94% N) Fail Under-reported N% (Data Rejected) SST->Fail If Calibrated w/ Low N Pass Accurate N% (Data Validated) SST->Pass If Calibrated w/ High N LowN Acetanilide (10.36% N) Extrapolation Risk Calib->LowN Sub-optimal HighN Imidazole (41.15% N) Linear Interpolation Calib->HighN Optimal Combustion Flash Combustion (~1000°C) LowN->Combustion HighN->Combustion Detection TCD Detection & Quantification Combustion->Detection Detection->SST

Workflow for high-nitrogen elemental analysis highlighting calibration standard selection.

References

  • Title: US9012476B2 - Hydrobromide salt of pridopidine Source: Google Patents URL
  • Title: Quinoline derivatives as antiallergy agents. 2. Fused-ring quinaldic acids Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Elemental analysis of organic compounds with the use of automated CHNS analyzers Source: Journal of Analytical Chemistry (Springer) URL: [Link]

Sources

A Guide to Validating the Synthesis of 2,6-Diaminobenzonitrile via Melting Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of novel compounds for pharmaceutical and research applications, the verification of a molecule's identity and purity is of paramount importance. This guide provides an in-depth look at a fundamental, yet powerful, technique for validating the synthesis of 2,6-Diaminobenzonitrile: melting point determination. While modern analytical methods offer high resolution, the classical melting point analysis remains a rapid, cost-effective, and reliable first indicator of successful synthesis and purity.

This document will detail a representative synthesis, the principles behind melting point analysis, a comprehensive experimental protocol, and a comparison with alternative analytical techniques. We will operate on the principle that a well-executed classical method is a self-validating system, providing clear and immediate feedback on the success of a chemical transformation.

The Synthetic Pathway: From Dinitro to Diamino

A common and effective method for the synthesis of aromatic diamines is the reduction of the corresponding dinitro compound. For 2,6-Diaminobenzonitrile, the logical precursor is 2,6-Dinitrobenzonitrile. The transformation involves the reduction of the two nitro groups (-NO₂) to amino groups (-NH₂), a significant change in the molecule's chemical properties.

While a specific, detailed protocol for the 2,6-isomer can be elusive in readily available literature, a highly analogous and well-documented procedure is the synthesis of 2,4-diaminobenzonitrile from 2,4-dinitrobenzonitrile using a reducing agent like stannous chloride (SnCl₂) in an acidic medium[1]. This reaction is robust and provides a solid framework for the synthesis of the target compound.

The rationale for choosing a reduction method is straightforward: it is a high-yielding transformation that fundamentally alters the electronic and physical properties of the molecule. This change is starkly reflected in the compound's melting point, making it an excellent validation parameter.

The Cornerstone of Purity: Melting Point Theory

The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C.

The presence of impurities disrupts the crystalline lattice of the solid. This disruption has two primary effects:

  • Melting Point Depression: The impurities lower the energy required to break the crystal lattice, resulting in a lower melting temperature.

  • Melting Point Broadening: The melting process occurs over a wider temperature range as different parts of the mixture melt at different temperatures.

Therefore, by comparing the experimentally determined melting point of a synthesized product to its known literature value, a researcher can make a confident initial assessment of its purity. A sharp melting range that is close to the literature value suggests a pure compound, while a depressed and broad melting range is a strong indicator of impurities[2][3].

Experimental Protocol: Melting Point Determination via the Capillary Method

This protocol outlines the standardized procedure for determining the melting point of a solid sample using an electrically heated melting point apparatus.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the synthesized 2,6-Diaminobenzonitrile is completely dry. Residual solvent from purification will act as an impurity and lead to inaccurate results. Drying under vacuum is recommended.

    • The sample must be a fine, homogeneous powder. If necessary, gently crush any large crystals using a mortar and pestle.

  • Loading the Capillary Tube:

    • Obtain a glass capillary tube, which is sealed at one end.

    • Press the open end of the capillary tube into the powdered sample. A small amount of solid will enter the tube.

    • To pack the sample into the bottom of the tube, invert the tube and tap it gently on a hard surface, or drop it through a long, narrow glass tube to allow it to bounce and pack the solid down.

    • The final packed sample height should be between 2-3 mm. A larger sample size can lead to an artificially broad melting range.

  • Melting Point Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is known, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.

    • Once this temperature is reached, reduce the heating rate to approximately 1-2°C per minute. A slow heating rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

    • Observe the sample through the magnifying eyepiece.

  • Recording the Melting Range:

    • T₁: Record the temperature at which the first droplet of liquid becomes visible within the solid.

    • T₂: Record the temperature at which the entire sample has completely melted into a clear liquid.

    • The melting range is reported as T₁ - T₂.

Data Interpretation and Purity Validation

The key to validating the synthesis is the comparison of the experimental data with known values for the starting material and the expected product.

CompoundExpected Melting Point (°C)Typical Experimental Observation (Synthesized Product)Interpretation
2,6-Dinitrobenzonitrile (Starting Material)145 - 147[4]N/AHigh melting point due to polar nitro groups.
2,6-Diaminobenzonitrile (Product)Literature value not readily available (Isomer 2,5-Diaminobenzonitrile melts at 86-87°C)[3]Sharp range, e.g., 86-87°CIndicates successful conversion and high purity.
Impure 2,6-Diaminobenzonitrile N/ADepressed and broad range, e.g., 78-84°CSuggests the presence of impurities (e.g., unreacted starting material, byproducts, or residual solvent).

Causality in Interpretation:

  • Successful Synthesis: A successful reduction of 2,6-Dinitrobenzonitrile to 2,6-Diaminobenzonitrile should result in a product with a significantly different melting point from the starting material. The disappearance of the high-melting starting material is a primary indicator of reaction completion.

  • High Purity: Observing a sharp melting range (≤1°C) at a consistent temperature after recrystallization strongly suggests that the isolated compound is pure.

  • Presence of Impurities: If the melting range is broad and lower than expected, it implies that the purification process (e.g., recrystallization, column chromatography) was incomplete and needs to be repeated or optimized.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from synthesis to purity validation using melting point determination.

G cluster_synthesis Synthesis Phase cluster_validation Validation Phase cluster_outcome Outcome start 2,6-Dinitrobenzonitrile (Starting Material) reaction Reduction Reaction (e.g., with SnCl2/HCl) start->reaction crude Crude Product Mixture reaction->crude purify Purification (e.g., Recrystallization) crude->purify product Dried, Powdered Product (Synthesized 2,6-Diaminobenzonitrile) purify->product mp_det Melting Point Determination (Capillary Method) product->mp_det data Record Experimental Melting Range (T1 - T2) mp_det->data compare Compare with Literature Value data->compare pass Result: Pure Product (Sharp, Correct MP) compare->pass Matches fail Result: Impure Product (Broad, Depressed MP) compare->fail Does Not Match fail->purify Action: Re-purify

Caption: Workflow for Synthesis and Purity Validation.

Comparison with Alternative Analytical Techniques

While melting point determination is an invaluable tool, it is often complemented by other analytical methods in a professional research setting.

TechniquePrincipleAdvantagesLimitations
Melting Point Determination Measures the temperature range of solid-to-liquid phase transition.Rapid, low cost, requires minimal sample, good first indicator of purity.Not quantitative, less sensitive to small amounts of impurities, requires a solid sample.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Highly sensitive, quantitative, can separate complex mixtures, widely accepted for purity validation.Higher cost, requires method development, sample must be soluble.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Highly accurate and reproducible, quantitative (can determine % purity), provides thermodynamic data.Expensive instrumentation, requires specialized training, more time-consuming than simple MP.

In a drug development workflow, melting point determination serves as an efficient screening tool after each synthesis and purification step. HPLC and DSC are then typically employed for final, quantitative purity assessment and quality control, especially for regulatory submissions.

Conclusion

The validation of a chemical synthesis is a foundational pillar of scientific research. Melting point determination provides a direct, empirical link between a physical property and the purity of the synthesized 2,6-Diaminobenzonitrile. Its simplicity, speed, and low cost make it an indispensable technique for any researcher. By understanding the principles behind melting point depression and adhering to a rigorous experimental protocol, scientists can confidently assess the outcome of their synthetic efforts, ensuring the integrity of their materials for subsequent research and development.

References

  • Dzierzbicka, K. (2007). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. Polish Journal of Chemistry, 81, 455–473. [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2,5-Diaminobenzonitrile. Retrieved March 7, 2024, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4-diaminobenzonitrile. Retrieved March 7, 2024, from [Link]

  • Molbase. (2025, May 20). 2,6-dinitrobenzonitrile. Retrieved March 7, 2024, from [Link]

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of 2,6-Diaminobenzonitrile from Reaction Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides an in-depth comparison of chromatographic techniques for the purification of 2,6-Diaminobenzonitrile, a key building block in medicinal chemistry, from its common reaction byproducts. We will explore the underlying principles of each method, present detailed experimental protocols, and offer comparative data to guide your method development process.

The Challenge: Isolating 2,6-Diaminobenzonitrile

The synthesis of 2,6-Diaminobenzonitrile can often result in a mixture of structurally similar impurities. These byproducts can include positional isomers (such as 2,4-diaminobenzonitrile and 3,5-diaminobenzonitrile), unreacted starting materials, and hydrolysis products like 2,6-diaminobenzamide. The structural similarity and polarity of these compounds present a significant chromatographic challenge. This guide will compare four key HPLC techniques to address this separation: Normal-Phase (NP) HPLC, Reversed-Phase (RP) HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEC).

Comparative Analysis of Chromatographic Methods

The selection of an appropriate chromatographic method is contingent on the specific impurities present and the desired scale of purification. Below is a comparative overview of the four techniques.

Chromatographic Mode Principle Strengths Weaknesses Best Suited For
Normal-Phase (NP) HPLC Adsorption chromatography with a polar stationary phase and a non-polar mobile phase. Separation is based on the polarity of the analytes.[1][2][3]Excellent for separating polar compounds and isomers with subtle differences in polarity.[1][4]Sensitive to water content in the mobile phase, which can affect reproducibility. Solvents used are often less environmentally friendly.[2]High-resolution separation of positional isomers.[4][5]
Reversed-Phase (RP) HPLC Partition chromatography with a non-polar stationary phase and a polar mobile phase. Separation is based on the hydrophobicity of the analytes.[1][6]Highly versatile and reproducible. Compatible with a wide range of aqueous and organic solvents.[1]Poor retention of very polar compounds, which may elute near the void volume.[7][8]Separating 2,6-Diaminobenzonitrile from less polar impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) A variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water.[7][9][10]Ideal for the retention and separation of highly polar compounds that are not well-retained in RP-HPLC.[7][8]Can have longer equilibration times compared to RP-HPLC.[11]Retaining and separating highly polar compounds like diaminobenzonitriles.[10]
Ion-Exchange Chromatography (IEC) Separation based on the reversible interaction between charged analytes and a charged stationary phase.[12] Cation-exchange is suitable for basic compounds like aromatic amines.[13][14][15]Highly selective for charged or ionizable compounds. Separation can be finely tuned by adjusting mobile phase pH and ionic strength.[13]Not suitable for non-ionizable impurities. Can be sensitive to buffer composition.Selective separation of the basic 2,6-Diaminobenzonitrile from neutral or acidic byproducts.

Experimental Protocols

The following are detailed, step-by-step methodologies for each of the discussed chromatographic techniques. These protocols are designed as a starting point for method development.

Protocol 1: Normal-Phase HPLC (NP-HPLC)

Objective: To achieve high-resolution separation of 2,6-Diaminobenzonitrile from its positional isomers.

Instrumentation:

  • HPLC system with a quaternary pump and UV detector.

  • Column: Silica-based, 5 µm particle size, 4.6 x 250 mm.

Mobile Phase:

  • Solvent A: Hexane

  • Solvent B: Isopropanol

  • Isocratic elution: 80% Hexane, 20% Isopropanol

Procedure:

  • Prepare the mobile phase by mixing 800 mL of hexane with 200 mL of isopropanol. Degas the mobile phase for 15 minutes.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a 1 mg/mL sample solution of the crude reaction mixture in the mobile phase.

  • Inject 10 µL of the sample onto the column.

  • Monitor the elution profile at 254 nm.

Protocol 2: Reversed-Phase HPLC (RP-HPLC)

Objective: To separate 2,6-Diaminobenzonitrile from less polar impurities.

Instrumentation:

  • HPLC system with a binary pump and UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

Mobile Phase:

  • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient elution: 5% B to 50% B over 20 minutes.

Procedure:

  • Prepare mobile phase A and B. Degas both for 15 minutes.

  • Equilibrate the column with 95% A and 5% B at a flow rate of 1.0 mL/min for 10 minutes.

  • Prepare a 1 mg/mL sample solution in a 50:50 mixture of water and acetonitrile.

  • Inject 10 µL of the sample.

  • Run the gradient program and monitor the elution at 254 nm.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

Objective: To improve the retention of 2,6-Diaminobenzonitrile and separate it from other polar byproducts.

Instrumentation:

  • HPLC system with a binary pump and UV detector.

  • Column: Amide-based HILIC, 3.5 µm particle size, 4.6 x 100 mm.

Mobile Phase:

  • Solvent A: Acetonitrile

  • Solvent B: 10 mM Ammonium Acetate in Water, pH 5.0

  • Isocratic elution: 90% Acetonitrile, 10% Ammonium Acetate buffer

Procedure:

  • Prepare the mobile phase by mixing 900 mL of acetonitrile with 100 mL of 10 mM ammonium acetate buffer. Degas for 15 minutes.

  • Equilibrate the HILIC column at a flow rate of 1.0 mL/min for at least 60 minutes to ensure proper hydration of the stationary phase.

  • Prepare a 1 mg/mL sample solution in the mobile phase.

  • Inject 5 µL of the sample.

  • Monitor the elution at 254 nm.

Protocol 4: Ion-Exchange Chromatography (IEC)

Objective: To selectively separate the basic 2,6-Diaminobenzonitrile from non-basic impurities.

Instrumentation:

  • Ion chromatography system with a conductivity detector (or HPLC with UV detector).

  • Column: Cation-exchange, polymer-based, 4.0 x 250 mm.

Mobile Phase:

  • Eluent: 20 mM Potassium Phosphate buffer, pH 3.0, with 30% Acetonitrile.

Procedure:

  • Prepare the eluent and degas for 15 minutes.

  • Equilibrate the cation-exchange column with the eluent at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Prepare a 1 mg/mL sample solution in the eluent.

  • Inject 20 µL of the sample.

  • Monitor the elution profile.

Visualizing the Workflow and Mechanisms

chromatographic_method_development cluster_0 Method Development Workflow A Define Separation Goal (e.g., Isomer Separation) B Analyze Sample Properties (Polarity, pKa) A->B C Select Chromatographic Mode (NP, RP, HILIC, IEC) B->C D Screen Columns & Mobile Phases C->D E Optimize Separation Parameters (Gradient, Flow Rate, Temp.) D->E F Validate Method (Reproducibility, Robustness) E->F separation_mechanisms cluster_NP Normal-Phase cluster_RP Reversed-Phase cluster_HILIC HILIC cluster_IEC Ion-Exchange NP_Stationary Polar Stationary Phase NP_Analyte Polar Analyte NP_Analyte->NP_Stationary Adsorption NP_Mobile Non-Polar Mobile Phase RP_Stationary Non-Polar Stationary Phase RP_Analyte Non-Polar Analyte RP_Analyte->RP_Stationary Partitioning RP_Mobile Polar Mobile Phase HILIC_Stationary Polar Stationary Phase HILIC_Analyte Polar Analyte HILIC_Analyte->HILIC_Stationary Partitioning into Aqueous Layer HILIC_Mobile High Organic Mobile Phase IEC_Stationary Charged Stationary Phase IEC_Analyte Charged Analyte IEC_Analyte->IEC_Stationary Electrostatic Interaction IEC_Mobile Buffered Mobile Phase

Sources

Safety Operating Guide

2,6-Diaminobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for 2,6-Diaminobenzonitrile (CAS 49635-80-5)

As a preferred partner in laboratory safety and chemical logistics, we provide researchers and drug development professionals with field-proven, regulatory-compliant methodologies. 2,6-Diaminobenzonitrile (CAS 49635-80-5) is a highly reactive aromatic nitrile and amine used extensively as a molecular building block in pharmaceutical synthesis[1]. Due to its dual functional groups (amino and cyano), improper handling or disposal can lead to severe environmental toxicity and occupational health hazards.

This guide synthesizes technical accuracy with operational causality to ensure your laboratory maintains the highest standards of safety and compliance.

Chemical Profile & Hazard Causality

To safely manage 2,6-Diaminobenzonitrile, one must understand the mechanistic reasons behind its toxicity:

  • Aromatic Amine Toxicity: The two amino groups (-NH2) on the benzene ring facilitate rapid dermal and mucosal absorption. In vivo, aromatic amines undergo N-hydroxylation in the liver, forming reactive electrophiles that can bind to DNA and proteins, leading to systemic toxicity and potential methemoglobinemia[2].

  • Nitrile Group Hazards: The cyano group (-C≡N) is generally stable, but under extreme thermal stress, incomplete combustion, or reaction with strong acids, it can release highly toxic hydrogen cyanide (HCN) gas[3].

  • Environmental Persistence: Like many aromatic nitriles, this compound is toxic to aquatic life with long-lasting effects. It must never be discharged into municipal drains or standard solid waste streams[4].

Immediate Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is critical to prevent aerosolization of the powder. Every step in this protocol is designed as a self-validating safety system.

Step-by-Step Spill Cleanup Methodology:

  • Isolate & Ventilate: Immediately evacuate non-essential personnel from the area. Maximize room ventilation or ensure the local fume hood is operating at full capacity to clear potential dust[3].

  • Don Advanced PPE: Personnel must wear a NIOSH-approved P100 particulate respirator, chemical-resistant goggles, and double-layered nitrile gloves[5]. Causality: Standard surgical masks do not filter fine chemical dust, and double-gloving prevents breakthrough dermal exposure if the outer glove is contaminated.

  • Dust Suppression (Critical Step): Do not dry-sweep. Lightly mist the spilled powder with a compatible inert liquid (e.g., water) to prevent the generation of airborne dust[2]. Airborne aromatic amines present a severe inhalation hazard.

  • Mechanical Collection: Use non-sparking, anti-static tools to scoop the dampened material into a chemically compatible, sealable polyethylene container. Do not use a standard vacuum cleaner, as the exhaust will aerosolize fine particulates[2].

  • Chemical Decontamination: Wash the affected surface with a mild acidic solution (to protonate the amines, increasing their water solubility) followed by copious amounts of soap and water. Collect all wash water as hazardous aqueous waste[5].

Logistical Disposal & Incineration Plan

The only environmentally sound and RCRA-compliant method for disposing of 2,6-Diaminobenzonitrile is high-temperature chemical incineration.

Step-by-Step Waste Preparation Workflow:

  • Waste Segregation: Strictly isolate 2,6-Diaminobenzonitrile waste from strong oxidizing agents (e.g., peroxides, nitric acid) and strong acids. Causality: Mixing with oxidizers can cause spontaneous exothermic ignition, while strong acids may hydrolyze the nitrile group, risking HCN release[3].

  • Solvent Dissolution: Dissolve the solid chemical waste in a highly combustible, non-halogenated solvent (such as ethanol or acetone) prior to disposal[3]. Causality: Solid powders can cause localized micro-explosions or incomplete combustion in incinerators. Dissolving the compound ensures uniform atomization in a liquid-injection incinerator, maximizing the destruction efficiency.

  • Facility Transfer: Transfer the sealed, labeled waste to a licensed hazardous waste disposal facility equipped with an afterburner and an alkaline scrubber[3].

Quantitative Incineration Parameters

According to EPA evaluations of treatment technologies for solvent-containing and aromatic nitrile wastes, circulating bed or liquid-injection incinerators must meet strict operational parameters to prevent the release of toxic byproducts[6].

ParameterRequired ValueMechanistic Rationale
Destruction & Removal Efficiency (DRE) > 99.9999%Mandated by the EPA for highly toxic aromatic nitriles to ensure zero environmental migration[6].
Primary Chamber Temperature > 1000°CHigh thermal energy is required to cleave the highly stable C≡N triple bond and the aromatic ring.
Residence Time

2.0 seconds
Ensures complete thermal oxidation of the vaporized chemical, preventing the formation of complex polycyclic aromatic hydrocarbons (PAHs).
Scrubber pH 9.0 - 11.0The combustion of nitrogen-containing compounds yields nitrogen oxides (NOx). An alkaline scrubber neutralizes these acidic gases before atmospheric release[3].

Waste Management & Destruction Pathway

The following diagram illustrates the logical workflow and chemical transformation of 2,6-Diaminobenzonitrile from laboratory waste to safe environmental release.

G W 2,6-Diaminobenzonitrile Waste S Solid Waste (PPE, Powders) W->S Segregation L Liquid Waste (Solvent Mixtures) W->L Segregation I Chemical Incinerator (>1000°C) S->I Combustible packaging L->I Atomized injection A Afterburner (Complete Oxidation) I->A Thermal breakdown Ash Ash to Secure Landfill I->Ash Solid residue Sc Alkaline Scrubber (NOx/HCN Neutralization) A->Sc Flue gases E Clean Exhaust Gas Sc->E Scrubbed release

Workflow for the thermal destruction and environmental control of 2,6-Diaminobenzonitrile waste.

References

  • Safety Data Sheet: 4-Aminobenzonitrile Carl ROTH [Link]

  • Technical Resource Document: Treatment Technologies for Solvent Containing Wastes U.S. Environmental Protection Agency (EPA)[Link]

Sources

Personal protective equipment for handling 2,6-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not as a static compliance checklist, but as a dynamic, mechanistic discipline. Handling 2,6-Diaminobenzonitrile (CAS: 49635-80-5) requires a profound understanding of its molecular liabilities. This bifunctional building block—featuring two primary aromatic amines and a nitrile group—presents severe toxicological risks.

This guide provides a causality-driven, self-validating operational framework to ensure absolute safety during laboratory handling, establishing a gold standard for chemical stewardship.

Physicochemical & Hazard Profile

Before handling any compound, we must quantify its physical properties and regulatory hazard classifications. The data below synthesizes the operational impact of 2,6-Diaminobenzonitrile's core characteristics.

Table 1: Quantitative Data & Operational Causality

ParameterValue / DescriptionCausality / Operational Impact
CAS Number 49635-80-5Unique identifier required for strict waste tracking and SDS retrieval.
Molecular Weight 133.15 g/mol Low molecular weight facilitates rapid dermal and mucosal absorption.
Physical State Solid (Powder)High risk of aerosolization; necessitates strict inhalation controls.
GHS Hazards H302, H312, H315, H319, H332, H335Indicates acute toxicity across all exposure routes (oral, dermal, inhalation)[1].
Functional Groups Primary Amines (-NH₂), Nitrile (-C≡N)Drives mutagenicity (amines) and acute systemic toxicity (nitriles).

Mechanistic Toxicology: Why It Is Dangerous

To respect a chemical, one must understand exactly how it induces cellular damage. The toxicity of 2,6-Diaminobenzonitrile is driven by two distinct pharmacophores:

Aromatic Amine Bioactivation: Primary aromatic amines are notorious genotoxins. In the liver, Cytochrome P450 enzymes (specifically CYP1A2) oxidize the amine to an N-hydroxylamine. Subsequent Phase II conjugation (e.g., by sulfotransferases or N-acetyltransferases) creates a highly unstable ester. This ester undergoes heterolytic cleavage to form a highly electrophilic arylnitrenium ion . This reactive intermediate covalently binds to the C8 position of guanine in DNA, causing irreversible mutations that lead to carcinogenesis[2].

Nitrile Toxicity: The nitrile moiety can undergo oxidative metabolism to release free cyanide (CN⁻), which halts cellular respiration by binding to cytochrome c oxidase. Even without complete cyanide release, nitriles cause severe respiratory and mucosal irritation, and simultaneous exposure to multiple cyano compounds can produce compounding, additive toxic effects[3].

Bioactivation A 2,6-Diaminobenzonitrile (Aromatic Amine) B N-Hydroxylamine Metabolite A->B CYP1A2 Oxidation C Phase II Conjugate (N-acetoxy ester) B->C NATs/SULTs Conjugation D Arylnitrenium Ion (Electrophile) C->D Heterolytic Cleavage E DNA Adducts (Guanine C8) D->E Covalent Binding

Figure 1: CYP450-mediated bioactivation of aromatic amines to mutagenic arylnitrenium ions.

Causality-Driven PPE Matrix

Personal Protective Equipment (PPE) is your last line of defense. Every item selected below is chosen based on the specific chemical mechanisms of 2,6-Diaminobenzonitrile.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationCausality & Mechanistic Justification
Hand Protection Double-layered Nitrile (≥0.11 mm)Aromatic amines readily penetrate organic barriers. The outer glove acts as a sacrificial layer; the inner glove provides a self-validating backup if the outer is compromised.
Respiratory N95/P100 Particulate RespiratorPrevents inhalation of aerosolized dust. Inhalation bypasses hepatic first-pass metabolism, directly introducing the genotoxin to systemic circulation.
Eye/Face Tight-fitting Safety GogglesNitriles and amines are severe ocular irritants. Standard safety glasses lack orbital seals, allowing fugitive dust to contact the cornea.
Body Flame-retardant Tyvek Lab CoatPrevents accumulation of static-charged toxic powder on personal clothing, eliminating secondary exposure risks outside the laboratory.

Self-Validating Experimental Protocol

Every operational step must be self-validating—meaning the procedure inherently proves its own safety before you are permitted to move to the next step.

Phase 1: Pre-Operational Validation

  • Action: Activate the certified chemical fume hood and verify the digital face velocity is between 80–120 feet per minute (fpm).

  • Validation Checkpoint: If the monitor reads <80 fpm or the alarm sounds, the system has failed validation. Do not unseal the chemical container.

Phase 2: PPE Integrity Check

  • Action: Don double nitrile gloves, tight-fitting goggles, and a P100 respirator.

  • Validation Checkpoint: Perform a negative-pressure seal check on the respirator by inhaling sharply while covering the filters. The facepiece must collapse slightly. If air leaks around the nasal bridge, the seal is compromised; readjust immediately.

Phase 3: Weighing and Transfer

  • Action: Use an anti-static weighing boat. Static electricity can aerosolize fine nitrile powders.

  • Validation Checkpoint (Mass Balance): Weigh the sealed source vial before and after extracting the powder. The mass difference must exactly match the mass recorded on the balance. A discrepancy indicates material was lost to the environment as fugitive dust.

Phase 4: In-Situ Dissolution

  • Action: Dissolve the 2,6-Diaminobenzonitrile in your reaction solvent (e.g., DMSO or DMF) inside the fume hood before transferring it to the main reactor setup.

  • Validation Checkpoint: Visual confirmation of a completely homogeneous solution ensures that no dry, inhalable powder can escape during transit across the laboratory.

Workflow Step1 1. Hazard Assessment Verify SDS & Fume Hood Flow (>80 fpm) Step2 2. PPE Donning Double Nitrile Gloves, N95, Goggles Step1->Step2 Step3 3. Containment Use Anti-Static Boat in Certified Hood Step2->Step3 Step4 4. Execution Weigh & Pre-dissolve in Solvent Step3->Step4 Step5 5. Decontamination Wet-Wipe Surfaces (No Sweeping) Step4->Step5 Step6 6. Disposal Seal in High-Temp Incineration Waste Step5->Step6

Figure 2: Self-validating operational workflow for handling 2,6-Diaminobenzonitrile.

Spill Response & Chemical Disposal Plan

Emergency Spill Response Never sweep a spilled aromatic amine powder; mechanical agitation will aerosolize the genotoxin.

  • Suppress: Gently cover the spill with absorbent pads.

  • Solvate: Carefully wet the pads with a compatible solvent (e.g., ethanol or water) to dissolve and trap the powder within the absorbent matrix.

  • Extract: Scoop the wet mass using non-sparking tools into a highly visible, sealable hazardous waste container.

Disposal Logistics Waste containing 2,6-Diaminobenzonitrile must be routed exclusively for high-temperature incineration (>1000°C) .

  • Causality: Standard chemical neutralization is insufficient. High-temperature incineration is required to thermally cleave the robust C-N and C≡N bonds, preventing the formation of toxic nitrogen oxides (NOx) and ensuring the complete, irreversible destruction of the mutagenic arylamine framework.

References

  • Title: Explanation for Main Features of Structure-Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2 Source: ResearchGate URL: 2

  • Title: NITRILES - Occupational Health Guidelines Source: CDC Stacks / NIOSH URL: 3

  • Title: Hazard Statements for Aminobenzonitriles (Proxy for 49635-80-5) Source: BLD Pharm URL: 1

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.